2,4-Pentadien-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E)-penta-2,4-dien-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-2-3-4-5-6/h2-4,6H,1,5H2/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZNIBVNGPLHAC-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4949-20-6 | |
| Record name | 2,4-Pentadiene-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004949206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
2,4-Pentadien-1-ol fundamental properties
An In-depth Technical Guide to the Fundamental Properties of 2,4-Pentadien-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of this compound, a dienyl alcohol of interest in various chemical and biological research fields. This document collates available data on its chemical and physical characteristics, outlines plausible experimental protocols for its synthesis and purification, and discusses its known biological effects and potential mechanisms of action.
Chemical and Physical Properties
This compound, with the IUPAC name (2E)-penta-2,4-dien-1-ol, is an unsaturated alcohol with the chemical formula C₅H₈O[1]. Its fundamental properties are summarized in the tables below. It is important to note that while computed data is readily available, experimentally determined values for some properties are scarce in the literature.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2E)-penta-2,4-dien-1-ol | PubChem[1] |
| Synonyms | 2,4-Pentadienol, trans-2,4-pentadienol | PubChem[1] |
| CAS Number | 4949-20-6 | PubChem[1] |
| Molecular Formula | C₅H₈O | PubChem[1] |
| Molecular Weight | 84.12 g/mol | PubChem[1] |
| Appearance | Colorless Liquid (Predicted) | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether); sparingly soluble in water (Predicted) | - |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| XLogP3-AA | 0.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 84.057514874 Da | PubChem[1] |
| Monoisotopic Mass | 84.057514874 Da | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
| Heavy Atom Count | 6 | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
Spectroscopic Data (Representative)
Table 3: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Proton Label | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |
| H on C1 (-CH₂OH) | ~4.1 | d | 5.5 | 2H |
| H on C2 (=CH-) | ~5.8 | dt | 15.0, 5.5 | 1H |
| H on C3 (=CH-) | ~6.2 | ddt | 15.0, 10.5, 1.0 | 1H |
| H on C4 (=CH-) | ~5.2 | ddt | 17.0, 10.5, 1.5 | 1H |
| H on C5 (cis to C4-H) | ~5.1 | d | 10.5 | 1H |
| H on C5 (trans to C4-H) | ~5.3 | d | 17.0 | 1H |
| H on -OH | Variable | s | - | 1H |
Table 4: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Carbon Label | Chemical Shift (ppm) |
| C1 (-CH₂OH) | ~63 |
| C2 (=CH-) | ~129 |
| C3 (=CH-) | ~132 |
| C4 (=CH-) | ~137 |
| C5 (=CH₂) | ~115 |
Mass Spectrum (Representative): The mass spectrum of a similar unsaturated alcohol would be expected to show a molecular ion peak (M⁺) at m/z = 84. Key fragmentation patterns would likely involve the loss of a hydroxyl radical (m/z = 67), water (m/z = 66), and cleavage of the carbon-carbon bonds.
IR Spectrum (Representative): The infrared spectrum of this compound is expected to exhibit characteristic absorption bands for the hydroxyl group (a broad peak around 3300 cm⁻¹), C-H stretching of the vinyl groups (around 3010-3090 cm⁻¹), C=C stretching of the conjugated diene system (around 1590 and 1640 cm⁻¹), and C-O stretching of the primary alcohol (around 1050 cm⁻¹).
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound are not explicitly documented in readily accessible literature. The following protocols are proposed based on established methods for the synthesis of analogous dienols and allylic alcohols.
Proposed Synthesis via Grignard Reaction
This protocol describes a plausible synthesis of this compound via the reaction of a vinyl Grignard reagent with acrolein, followed by an acidic workup.
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Acrolein
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Preparation of Vinylmagnesium Bromide:
-
Activate magnesium turnings (1.2 eq) in a flame-dried, three-neck flask under an inert atmosphere.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of vinyl bromide (1.0 eq) in anhydrous THF via a dropping funnel with stirring. The reaction is initiated by gentle heating.
-
Maintain a gentle reflux during the addition.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acrolein:
-
Cool the prepared vinylmagnesium bromide solution to 0 °C in an ice bath.
-
Slowly add a solution of freshly distilled acrolein (1.0 eq) in anhydrous THF to the stirred Grignard reagent.
-
Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
-
Caption: Proposed workflow for the synthesis of this compound.
Purification Protocol: Fractional Vacuum Distillation
This protocol is a general method for the purification of volatile alcohols like this compound from less volatile impurities.
Equipment:
-
Fractional distillation apparatus (Vigreux or packed column)
-
Vacuum source with a pressure gauge
-
Heating mantle
-
Receiving flasks
Protocol:
-
Apparatus Setup: Assemble the fractional distillation apparatus, ensuring all glassware is dry.
-
Sample Preparation: Place the crude this compound in the distillation flask.
-
Distillation:
-
Apply vacuum to the system and begin gentle heating.
-
Monitor the temperature at the head of the column.
-
Collect and discard any initial low-boiling fractions.
-
Collect the main fraction at a stable temperature corresponding to the boiling point of this compound at the applied pressure.
-
Stop the distillation before the flask goes to dryness.
-
-
Post-Distillation: Allow the apparatus to cool to room temperature before releasing the vacuum.
Biological Activity and Toxicology
Known Toxicological Effects
Studies on the biological effects of this compound have revealed significant local and systemic toxicity in animal models. Dermal application in rats resulted in edema, necrosis, and hyperemia[2]. A key finding from these studies is that the toxicity of this compound is associated with an increase in capillary permeability[2]. This increased permeability can lead to fluid leakage from the blood vessels into the surrounding tissues, causing the observed edema and contributing to systemic effects.
Proposed Mechanism of Toxicity: Disruption of Vascular Endothelial Signaling
The observed increase in capillary permeability suggests that this compound may interfere with the signaling pathways that regulate vascular endothelial barrier function. A central pathway in this regulation is the Vascular Endothelial Growth Factor (VEGF) signaling pathway. While direct evidence for the interaction of this compound with this pathway is lacking, a plausible hypothesis is that the compound or its metabolites could disrupt the integrity of endothelial cell junctions.
Unsaturated alcohols can be metabolized to reactive α,β-unsaturated aldehydes, which are known to be electrophilic and can react with cellular nucleophiles, such as cysteine residues in proteins. This could lead to the disruption of key signaling proteins or cytoskeletal components involved in maintaining endothelial barrier function.
Caption: Proposed mechanism of this compound-induced vascular permeability.
Conclusion
This compound is a reactive dienyl alcohol with documented toxicological effects related to increased vascular permeability. While comprehensive experimental data on its fundamental properties are not fully available, this guide provides a summary of its computed characteristics and outlines plausible experimental procedures for its synthesis and purification. Further research is warranted to fully elucidate its physical properties, spectroscopic profile, and the specific molecular mechanisms underlying its biological activity. This information will be crucial for its potential application in drug development and for understanding its toxicological profile.
References
2,4-Pentadien-1-ol CAS number 4949-20-6
An In-depth Technical Guide to 2,4-Pentadien-1-ol (CAS Number: 4949-20-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound (CAS: 4949-20-6), a conjugated dienol with potential applications in polymer chemistry and as a subject of toxicological research. This document collates available data on its chemical and physical properties, outlines a probable synthetic route, and discusses its known biological effects. A key focus is the elucidation of its toxicological profile, including a proposed mechanism for its observed effects on vascular permeability. While direct applications in drug development are not yet established, its role as a monomer for biocompatible polymers is explored as a potential avenue for future research in drug delivery systems.
Chemical and Physical Properties
This compound is an unsaturated alcohol characterized by a five-carbon chain containing two conjugated double bonds and a primary alcohol functional group.[1] This structure imparts specific reactivity, making it a subject of interest in organic synthesis and polymer science.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4949-20-6 | [2] |
| Molecular Formula | C₅H₈O | [2] |
| Molecular Weight | 84.12 g/mol | [2] |
| IUPAC Name | (2E)-penta-2,4-dien-1-ol | [2] |
| Synonyms | 2,4-Pentadienol, trans-2,4-pentadienol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Characteristic | [1] |
| XLogP3-AA | 0.8 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Exact Mass | 84.057514874 Da | [2] |
| Topological Polar Surface Area | 20.2 Ų | [2] |
Synthesis and Characterization
A plausible and common method for the synthesis of this compound is the reduction of the corresponding aldehyde, 2,4-pentadienal (B1594819). This can be effectively achieved using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.
Experimental Protocol: Reduction of 2,4-Pentadienal
Materials:
-
2,4-Pentadienal
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-pentadienal in methanol at 0°C (ice bath).
-
Slowly add sodium borohydride to the solution in small portions, maintaining the temperature at 0°C. The addition is exothermic.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Spectroscopic Characterization
-
¹H NMR: Signals corresponding to vinyl protons (δ 5.0-6.5 ppm), a doublet for the methylene (B1212753) protons adjacent to the hydroxyl group (δ ~4.1 ppm), and a broad singlet for the hydroxyl proton.
-
¹³C NMR: Signals for the sp² hybridized carbons of the diene system (δ 110-140 ppm) and a signal for the carbon bearing the hydroxyl group (δ ~60 ppm).
-
IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and characteristic C=C stretching absorptions around 1600-1650 cm⁻¹.
-
Mass Spectrometry: A molecular ion peak (M⁺) at m/z = 84, and fragmentation patterns corresponding to the loss of water (M-18) and other fragments.[3]
Biological Activity and Toxicology
The primary documented biological effect of this compound is its toxicity. A study in rats revealed both high local and systemic toxicity upon dermal application.
Table 2: Toxicological Profile of this compound in Rats
| Effect | Observation |
| Local Toxicity | Edema and necrosis at the site of application. |
| Systemic Toxicity | Intensive hyperemia of acral parts (ears, snout, paws), severe breathing difficulties, and death in 50% of animals after a single 0.2 ml dermal application. |
| Pathological Changes | Hemorrhage in the alveoli of the lungs. |
| Underlying Cause | Increased permeability of capillaries. |
Proposed Mechanism of Action: Induction of Vascular Permeability
The finding that the toxicity of this compound is linked to increased capillary permeability suggests an interaction with the vascular endothelium. While the specific molecular pathway for this compound has not been elucidated, a hypothetical mechanism can be proposed based on the known effects of other small molecules, such as ethanol, on endothelial barrier function.
Ethanol has been shown to disrupt endothelial cell junctions, leading to increased permeability.[][5][6] This process can involve the activation of signaling cascades that lead to the reorganization of the actin cytoskeleton and the destabilization of adherens and tight junctions. Key signaling molecules implicated in these processes include p38 mitogen-activated protein kinase (MAPK) and Rho GTPases.[7][8]
Based on this, a plausible, though speculative, signaling pathway for this compound-induced vascular permeability is presented below. It is hypothesized that as an unsaturated alcohol, this compound may interact with endothelial cell membranes or specific receptors, triggering intracellular signaling that compromises the integrity of the endothelial barrier.
Experimental Protocol: In Vitro Assessment of Endothelial Permeability
To investigate this proposed mechanism, an in vitro model using a human umbilical vein endothelial cell (HUVEC) monolayer can be employed.
-
Cell Culture: Culture HUVECs on a transwell insert until a confluent monolayer is formed.
-
Treatment: Treat the HUVEC monolayer with varying concentrations of this compound.
-
Permeability Assay: Measure the passage of a fluorescently labeled high molecular weight dextran (B179266) across the monolayer over time. An increase in fluorescence in the lower chamber indicates increased permeability.
-
Western Blot Analysis: Lyse the treated cells and perform western blotting to analyze the phosphorylation status of p38 MAPK and the activation state of Rho GTPases.
-
Immunofluorescence Microscopy: Fix and stain the treated cells for junctional proteins (e.g., VE-cadherin, ZO-1) and F-actin to visualize any disruption to cell junctions and the cytoskeleton.
Applications in Research and Drug Development
While direct applications of this compound in drug development are not currently documented, its chemical structure suggests potential utility in two main areas: as a research tool for studying vascular biology and as a monomer for the synthesis of biocompatible polymers for drug delivery applications.
The conjugated diene system and the alcohol functional group make this compound a versatile monomer for polymerization. Polymers derived from this monomer could potentially be designed to be biodegradable and biocompatible, making them suitable for creating nanoparticles, hydrogels, or other matrices for controlled drug release.[9][10][11]
Safety and Handling
Given its documented high local and systemic toxicity, this compound should be handled with extreme caution in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of skin contact, the affected area should be washed immediately and thoroughly with soap and water.
Conclusion
This compound is a reactive conjugated dienol with a notable toxicological profile characterized by the induction of vascular permeability. While the precise molecular mechanisms underlying this toxicity remain to be fully elucidated, it presents an interesting subject for further research in vascular biology and toxicology. Its potential as a monomer for the synthesis of biocompatible polymers offers a promising, albeit underexplored, avenue for the development of novel drug delivery systems. Further research is warranted to fully characterize its biological activities and to explore its potential applications in the pharmaceutical and biomedical fields.
References
- 1. 2,4-Heptadien-1-ol, (2E,4E)- | C7H12O | CID 5367391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 5. Ethanol-induced lymphatic endothelial cell permeability via MAP-kinase regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute Alcohol Intoxication-Induced Microvascular Leakage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute alcohol intoxication-induced microvascular leakage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Biocompatible Polymer Nanoparticles for Drug Delivery Applications in Cancer and Neurodegenerative Disorder Therapies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Formula of 2,4-Pentadien-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Pentadien-1-ol, a five-carbon conjugated diene alcohol, presents a versatile molecular scaffold for applications in organic synthesis and materials science. This document provides a comprehensive overview of its molecular structure, chemical formula, and key physicochemical properties. It details an experimental protocol for its stereoselective synthesis and presents its characteristic spectroscopic data. Furthermore, this guide discusses the known biological effects of this compound, highlighting its toxicological profile which is crucial for consideration in any potential therapeutic application.
Molecular Structure and Properties
This compound is an organic compound with the chemical formula C₅H₈O.[1] Its structure features a five-carbon chain containing two conjugated double bonds (a diene) and a primary alcohol functional group. The presence of both a conjugated system and a hydroxyl group makes it a bifunctional molecule with significant potential as an intermediate in organic synthesis.[1]
The IUPAC name for the most stable isomer is (2E,4E)-penta-2,4-dien-1-ol. The stereochemistry of the double bonds significantly influences the molecule's overall shape and reactivity.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₅H₈O | [1] |
| Molecular Weight | 84.12 g/mol | [1] |
| CAS Number | 4949-20-6 | [1] |
| Canonical SMILES | C=C/C=C/CO | [1] |
| InChI Key | ACZNIBVNGPLHAC-ONEGZZNKSA-N | [1] |
| Appearance | Not specified; likely a colorless liquid | |
| Boiling Point | Not precisely determined from sources | |
| Solubility | Not precisely determined from sources |
Table 1: Physicochemical Properties of this compound
Experimental Protocols
Stereoselective Synthesis of (2Z,4E)-2,4-Pentadien-1-ol
A stereoselective synthesis for (2Z,4E)-2,4-pentadien-1-ols has been reported, involving a sequential 1,4-elimination reaction and a[1][2]-Wittig rearrangement.[2] The general workflow for this synthetic approach is outlined below.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway to (2Z,4E)-2,4-pentadien-1-ol.
Detailed Methodology:
The synthesis commences with an (E)-4-alkoxy-2-butenyl benzoate. Treatment of this starting material with a suitable base induces a 1,4-elimination reaction, leading to the formation of a vinyl ether intermediate. This intermediate then undergoes a[1][2]-Wittig rearrangement to yield the desired (2Z,4E)-2,4-pentadien-1-ol with high stereoselectivity.[2] For the specific reagents, concentrations, reaction times, and purification methods, consulting the primary literature is recommended.[2]
Spectroscopic Characterization
Detailed experimental spectroscopic data for this compound is not widely available in public databases. The following tables present predicted data and information for structurally similar compounds, which can serve as a reference for researchers working with this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Data for a Pentadienol Derivative (Data for a related compound, as specific data for this compound is not available)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.0 - 6.5 | m | 4H | Vinylic protons |
| ~4.1 | d | 2H | -CH₂OH |
| ~1.7 | s | 1H | -OH |
Table 3: Predicted ¹³C NMR Data for a Pentadienol Derivative (Data for a related compound, as specific data for this compound is not available)
| Chemical Shift (δ) ppm | Assignment |
| ~120 - 140 | Vinylic carbons |
| ~63 | -CH₂OH |
Infrared (IR) Spectroscopy
Table 4: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 (broad) | O-H stretch (alcohol) |
| ~3010-3100 | =C-H stretch |
| ~1650, 1600 | C=C stretch (diene) |
| ~1050 | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
Table 5: Expected Fragmentation Pattern in Mass Spectrometry for this compound
| m/z Ratio | Fragment Ion |
| 84 | [M]⁺ (Molecular ion) |
| 83 | [M-H]⁺ |
| 67 | [M-OH]⁺ |
| 55 | [M-CH₂OH]⁺ |
| 41 | [C₃H₅]⁺ (Allyl cation) |
| 39 | [C₃H₃]⁺ |
Biological Activity and Signaling Pathways
Toxicological Profile
Studies on the biological effects of this compound have indicated significant local and systemic toxicity in animal models.[2] Dermal application in rats resulted in edema, necrosis, and hyperemia.[2] Systemic effects observed shortly after application included severe breathing difficulties, which were fatal in a portion of the test subjects.[2] Pathological examination revealed hemorrhaging in the alveoli of the lungs, suggesting that the toxicity is mediated by an increase in capillary permeability.[2] These findings underscore the need for caution and appropriate safety measures when handling this compound.
Diagram of Toxicological Effects
Caption: Overview of the toxicological effects of this compound.
Signaling Pathways
Currently, there is no specific information available in the reviewed literature detailing the interaction of this compound with any biological signaling pathways. The observed toxicological effects, particularly the increase in capillary permeability, suggest a potential interaction with pathways regulating vascular integrity, but further research is required to elucidate the specific molecular targets and mechanisms of action.
Conclusion
This compound is a molecule of interest for its potential applications in chemical synthesis. This guide has provided a detailed overview of its molecular structure, properties, and a method for its stereoselective synthesis. The included spectroscopic data, while based on predictions and related compounds due to a lack of publicly available experimental spectra for the parent compound, offers a valuable starting point for its characterization. The significant toxicity of this compound necessitates careful handling and consideration in any future research or development endeavors. Further investigation into its biological activity and potential signaling pathway interactions is warranted to fully understand its toxicological profile and explore any potential therapeutic relevance.
References
Spectroscopic Data of 2,4-Pentadien-1-ol: A Technical Guide
Introduction
2,4-Pentadien-1-ol is an unsaturated alcohol with the chemical formula C₅H₈O. Its structure, featuring a conjugated diene system and a primary alcohol functional group, gives rise to characteristic spectroscopic signatures. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development. Due to the limited availability of published experimental spectra for this specific compound, this guide combines predicted data based on established spectroscopic principles with general experimental protocols applicable to the analysis of unsaturated alcohols.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar compounds and established chemical shift and fragmentation theories.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-1 (CH₂) | 4.1 - 4.3 | d | 2H | ~5-7 |
| H-2 | 5.7 - 5.9 | dt | 1H | J(H2-H3) ≈ 15, J(H2-H1) ≈ 5-7 |
| H-3 | 6.0 - 6.2 | m | 1H | - |
| H-4 | 5.0 - 5.2 | d | 1H | J(H4-H3) ≈ 10 |
| H-5 (cis to H-4) | 5.2 - 5.4 | d | 1H | J(H5cis-H4) ≈ 10 |
| H-5 (trans to H-4) | 5.3 - 5.5 | d | 1H | J(H5trans-H4) ≈ 17 |
| OH | Variable (e.g., 1.5 - 4.0) | br s | 1H | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~63 |
| C-2 | ~130 |
| C-3 | ~135 |
| C-4 | ~117 |
| C-5 | ~138 |
Table 3: Predicted IR Absorption Data for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200-3600 | Strong, Broad |
| C-H stretch (sp²) | 3010-3100 | Medium |
| C-H stretch (sp³) | 2850-2960 | Medium |
| C=C stretch (conjugated diene) | 1600-1650 | Medium-Strong |
| C-O stretch (primary alcohol) | 1050-1085 | Strong |
| =C-H bend (out-of-plane) | 900-1000 | Strong |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment | Notes |
| 84 | [M]⁺ | Molecular ion peak. |
| 83 | [M-H]⁺ | Loss of a hydrogen atom. |
| 67 | [M-OH]⁺ | Loss of the hydroxyl radical. |
| 55 | [C₄H₇]⁺ | Common fragment for pentadienyl structures. |
| 41 | [C₃H₅]⁺ | Allyl cation. |
| 31 | [CH₂OH]⁺ | Characteristic fragment from α-cleavage of a primary alcohol. |
Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of this compound.
Methodology:
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).[1] Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition:
-
A standard proton experiment is performed.
-
Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled ¹³C experiment is performed to obtain singlets for each unique carbon atom.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.[2] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.[2]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean, empty salt plates or ATR crystal is recorded.
-
The sample is then placed on the plates or crystal, and the sample spectrum is acquired.
-
The instrument typically scans over the range of 4000 to 400 cm⁻¹.
-
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[3] A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) is injected into the GC.
-
Gas Chromatography (GC):
-
The sample is vaporized in the heated injection port and separated on a capillary column (e.g., a nonpolar DB-5ms or a polar wax column).
-
A temperature program is used to elute the compound, for example, starting at 50°C and ramping to 250°C.
-
-
Mass Spectrometry (MS):
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
Electron Impact (EI) ionization is commonly used, with a standard energy of 70 eV.
-
The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
-
Data Analysis: The mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to confirm the structure.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an unknown liquid sample, such as this compound.
Caption: Workflow for Spectroscopic Identification.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,4-Pentadien-1-ol
This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,4-pentadien-1-ol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document presents predicted spectral data, detailed experimental protocols for acquiring such spectra, and a logical workflow for NMR data analysis.
¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for (2E,4E)-2,4-pentadien-1-ol. This data is crucial for the identification and structural verification of the compound. The predicted values are based on computational algorithms and provide a reliable reference for experimental observations. For comparative purposes, experimental data for the structurally similar compound, (E,E)-2,4-hexadien-1-ol, is also referenced to aid in spectral interpretation.
Table 1: Predicted ¹H NMR Data for (2E,4E)-2,4-Pentadien-1-ol
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 | 4.1 - 4.3 | d | 5.0 - 6.0 |
| H2 | 5.7 - 5.9 | dt | 15.0 - 16.0, 5.0 - 6.0 |
| H3 | 6.1 - 6.3 | m | - |
| H4 | 5.5 - 5.7 | m | - |
| H5 (cis to C4) | 5.0 - 5.2 | d | 10.0 - 11.0 |
| H5 (trans to C4) | 5.2 - 5.4 | d | 16.0 - 17.0 |
| OH | Variable | s | - |
Table 2: Predicted ¹³C NMR Data for (2E,4E)-2,4-Pentadien-1-ol
| Carbon | Chemical Shift (δ, ppm) |
| C1 | 63 - 65 |
| C2 | 128 - 130 |
| C3 | 132 - 134 |
| C4 | 135 - 137 |
| C5 | 117 - 119 |
Experimental Protocols
A standardized experimental protocol is essential for obtaining high-quality and reproducible NMR spectra. The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), to the vial.[1][2][3] Ensure the solvent is of high purity to avoid extraneous signals. Gently swirl the vial to dissolve the sample completely.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[2] To remove any particulate matter, a small piece of cotton or glass wool can be placed in the pipette to act as a filter.[1]
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) is typically added to the solvent by the manufacturer. If not present, a small amount can be added. The ¹H and ¹³C signals of TMS are set to 0.00 ppm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Spectrometer Setup and Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64 scans are typically sufficient for good signal-to-noise ratio.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
Spectral Width (SW): 0-12 ppm.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.
-
Number of Scans (NS): 1024 or more scans are often necessary due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 0-220 ppm.
-
Temperature: 298 K (25 °C).
Data Processing and Analysis
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phase Correction: The phase of the spectrum is manually or automatically adjusted to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.
-
Chemical Shift Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Peak Picking and Integration: Identify all significant peaks and integrate the areas under the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analysis of Multiplicity and Coupling Constants: Analyze the splitting patterns (multiplicity) and measure the coupling constants (J-values) in the ¹H NMR spectrum to deduce the connectivity of the protons in the molecule.
Visualization of NMR Workflow
The following diagram illustrates the logical workflow from sample preparation to the final analysis and structural confirmation using NMR spectroscopy.
References
An In-depth Technical Guide to the Reactivity and Stability of 2,4-Pentadien-1-ol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,4-Pentadien-1-ol is a conjugated dienol with a chemical structure that suggests a unique combination of reactivity and instability. This guide provides a comprehensive overview of its known and predicted chemical and biological properties. Due to the limited availability of direct experimental data for this compound, this document leverages data from analogous compounds to provide a thorough assessment of its reactivity, stability, and potential biological effects. This guide also outlines detailed hypothetical experimental protocols for its synthesis and handling, and discusses its potential toxicological implications.
Physicochemical Properties
Key physicochemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₅H₈O | [1][2] |
| Molecular Weight | 84.12 g/mol | [1][2] |
| CAS Number | 4949-20-6 | [1][2] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Predicted to be soluble in organic solvents and slightly soluble in water. |
Reactivity Profile
The reactivity of this compound is dictated by the presence of a primary allylic alcohol and a conjugated diene system. This combination of functional groups makes it susceptible to a variety of chemical transformations.
Electrophilic and Nucleophilic Reactions
The conjugated double bonds are susceptible to electrophilic addition. The hydroxyl group can act as a nucleophile or be protonated and eliminated in the presence of acid, leading to the formation of a stabilized pentadienyl cation. This cation can then react with nucleophiles at multiple positions.
Oxidation
The primary alcohol is readily oxidized to an aldehyde (2,4-pentadienal) and further to a carboxylic acid. The conjugated diene system is also prone to oxidation, which can lead to the formation of epoxides and other oxygenated derivatives.
Polymerization
Conjugated dienes are known to undergo polymerization, and this compound is expected to be no exception. Polymerization can be initiated by heat, light, or the presence of radical initiators.
Peroxide Formation
Similar to other unsaturated alcohols and ethers, this compound is likely to form explosive peroxides upon exposure to air and light.[3][4][5][6][7][8] This is a critical safety consideration for its handling and storage.
Stability
The stability of this compound is influenced by its conjugated system, which provides some resonance stabilization. However, the presence of the allylic alcohol and the diene also introduces several pathways for degradation.
Thermal Stability
Upon heating, this compound is expected to be unstable. It may undergo decomposition, polymerization, or rearrangement reactions. When heated to decomposition, it is known to emit acrid smoke and irritating vapors.[2]
Photochemical Stability
Polyenes are generally susceptible to photodegradation. Exposure to light, particularly UV radiation, is likely to induce isomerization, cyclization, or polymerization of this compound.
Stability in Acidic and Basic Conditions
In acidic media, the alcohol can be protonated and eliminated as water, forming a resonance-stabilized pentadienyl cation, which can lead to a variety of products. In basic conditions, the alcohol is less reactive, but strong bases can deprotonate the hydroxyl group to form an alkoxide.
Experimental Protocols
Due to the lack of specific, validated protocols for this compound in the available literature, the following are detailed hypothetical protocols based on established chemical principles and reactions for similar compounds.
Synthesis of this compound by Reduction of 2,4-Pentadienal (B1594819)
A common and effective method for the synthesis of primary alcohols is the reduction of the corresponding aldehyde.
Reactants:
-
2,4-Pentadienal
-
Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Anhydrous solvent (e.g., methanol (B129727) for NaBH₄, diethyl ether or THF for LiAlH₄)
-
Water
-
Dilute acid (e.g., HCl) for workup
Protocol using Sodium Borohydride:
-
In a round-bottom flask, dissolve 2,4-pentadienal in methanol at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0°C.
-
Acidify the mixture with dilute HCl to neutralize any remaining borohydride and to hydrolyze the borate (B1201080) esters.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield crude this compound.
-
Purify the crude product by vacuum distillation.
Purification by Vacuum Distillation
-
Set up a vacuum distillation apparatus.
-
Place the crude this compound in the distillation flask.
-
Slowly reduce the pressure and gently heat the flask.
-
Collect the fraction that distills at the expected boiling point of this compound.
Handling and Storage
-
Handling: this compound is a severe skin irritant and is toxic.[2][9] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and peroxide formation.[10] Keep in a cool, dark place away from heat, light, and sources of ignition.[10] Periodically test for the presence of peroxides.[4][5][6][7][8]
Peroxide Testing
A simple qualitative test for peroxides can be performed:
-
Add 1-3 mL of the this compound to an equal volume of acetic acid.
-
Add a few drops of 5% potassium iodide solution.
-
The formation of a yellow to brown color indicates the presence of peroxides.[4][5][6][8]
Biological Activity and Toxicology
Known Toxicological Data
Studies in rats have shown that this compound exhibits high local and systemic toxicity.[9] Dermal application can cause edema, necrosis, hyperemia, and severe breathing difficulties, which can be fatal.[9] Pathological changes have been observed in the lungs, suggesting that the toxicity may be due to increased capillary permeability.[9]
Hypothetical Mechanism of Toxicity
Unsaturated alcohols can be metabolized by alcohol dehydrogenases to their corresponding reactive aldehydes. In the case of this compound, this would produce 2,4-pentadienal. This α,β-unsaturated aldehyde is a Michael acceptor and can readily form adducts with cellular nucleophiles, such as glutathione (B108866) and protein thiols. Depletion of glutathione and modification of proteins can lead to oxidative stress, mitochondrial dysfunction, and activation of cellular stress signaling pathways, ultimately resulting in cytotoxicity.
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Flash Point (°C) |
| This compound | C₅H₈O | 84.12 | Not available | Not available |
| 2,4-Hexadien-1-ol | C₆H₁₀O | 98.14 | 80 @ 12 mmHg | 72 |
| 2,4-Octadien-1-ol | C₈H₁₄O | 126.20 | Not available | 63 |
Data for related compounds from[3][11]
Table 2: Toxicological Data for this compound
| Test | Species | Route | Dose/Concentration | Observation | Reference |
| Acute Toxicity | Rat | Dermal | 0.2 mL | Hyperemia, breathing difficulties, death in 50% of animals | [9] |
| Local Toxicity | Rat | Dermal | 0.2 mL | Edema, necrosis | [9] |
Visualizations
Caption: Synthesis of this compound.
Caption: Hypothetical toxicity pathway.
Caption: Potential degradation pathways.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. ecochem.com.co [ecochem.com.co]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of Tumour-Related Signaling Pathways by Natural Pentacyclic Triterpenoids and their Semisynthetic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN109824466B - Method for preparing 2-methyl-1, 3-pentadiene - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Navigating the Handling of 2,4-Pentadien-1-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 2,4-Pentadien-1-ol (CAS No. 4949-20-6). Due to the limited availability of a dedicated Safety Data Sheet (SDS) for this specific compound, this document combines verified data for this compound with safety information from structurally similar compounds, such as 2,4-Hexadien-1-ol. This information should be used as a robust guideline, with the understanding that all laboratory activities must be preceded by a thorough, site-specific risk assessment.
Hazard Identification and Classification
Based on data for analogous compounds like 2,4-Hexadien-1-ol, it is prudent to handle this compound as if it possesses the following hazards:
-
Flammable Liquid: May be combustible and form explosive mixtures with air upon intense heating.
-
Acute Toxicity (Dermal): Likely toxic in contact with skin.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Likely causes serious eye damage.
-
Harmful if Swallowed.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 4949-20-6 | [2] |
| Molecular Formula | C5H8O | |
| Molecular Weight | 84.12 g/mol | |
| Synonyms | 2,4-Pentadienol, (2E)-penta-2,4-dien-1-ol |
Exposure Controls and Personal Protection
A stringent personal protective equipment (PPE) regimen is mandatory when handling this compound.
| Control | Specification |
| Engineering Controls | Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood. |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. |
| Skin Protection | |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Gloves must be inspected before use and disposed of properly after handling. |
| Body Protection | Wear a flame-retardant lab coat and additional chemical-resistant aprons or suits as determined by the risk assessment. |
| Respiratory Protection | If working outside of a fume hood or if aerosols may be generated, a NIOSH-approved respirator with organic vapor cartridges is necessary. |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial to minimize risk.
Handling
-
Avoid all contact with skin and eyes.
-
Do not breathe vapors or mists.
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Use non-sparking tools and take precautionary measures against static discharge.
-
Work under an inert atmosphere (e.g., nitrogen or argon) where possible, as similar compounds can be air and light sensitive.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.
-
Keep away from oxidizing agents, acid anhydrides, and acid chlorides.
-
Protect from direct sunlight.
-
Store in a locked cabinet or area accessible only to authorized personnel.
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Water mist may be used to cool closed containers.
-
Specific Hazards: The substance may be combustible. Thermal decomposition can lead to the release of irritating gases and vapors.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Evacuate Personnel: Restrict access to the spill area.
-
Ensure Ventilation: Provide adequate ventilation.
-
Eliminate Ignition Sources: Remove all sources of heat, sparks, and flames.
-
Contain Spill: Use a non-combustible absorbent material (e.g., sand, earth, vermiculite) to soak up the spill.
-
Collect Waste: Place the absorbed material into a suitable, closed container for disposal.
-
Clean Area: Clean the spill area thoroughly.
-
Personal Protection: Wear appropriate PPE during cleanup.
Logical Workflow for Safe Handling
The following diagram illustrates the decision-making process and workflow for safely handling this compound.
Caption: Logical workflow for the safe handling of this compound.
This guide is intended to provide detailed safety and handling information. It is the responsibility of the user to ensure that all procedures are conducted in accordance with institutional and regulatory safety standards.
References
An In-depth Technical Guide to the Biological Effects and Toxicity of 2,4-Pentadien-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Pentadien-1-ol, a conjugated unsaturated primary alcohol, demonstrates significant biological activity and poses considerable toxicological concerns. This technical guide provides a comprehensive overview of its known biological effects and toxicity profile, with a focus on its acute toxicity, potential metabolic activation, and subsequent cellular and systemic effects. This document summarizes available quantitative data, details relevant experimental protocols for toxicological assessment, and visualizes key signaling pathways implicated in its mechanism of action. The information presented is intended to inform risk assessment and guide future research in the fields of toxicology and drug development.
Introduction
This compound (CAS No. 4949-20-6) is an organic compound with the molecular formula C5H8O. Its structure, featuring a conjugated diene system and a primary alcohol functional group, makes it a reactive molecule with applications as a monomer in the synthesis of biocompatible polymers and as an intermediate in fine chemical production. However, its chemical reactivity also underlies its significant toxicological properties. This guide delves into the current understanding of the biological interactions and adverse effects of this compound.
Biological Effects
The primary biological effects of this compound are characterized by severe local and systemic toxicity, largely attributed to its ability to increase capillary permeability.
Acute Toxicity
Studies in animal models have demonstrated that this compound exhibits high acute toxicity upon dermal exposure. In rats, a single dermal application of 0.2 ml resulted in rapid onset of systemic effects, including intense hyperemia of acral parts (ears, snout, and paws) and severe breathing difficulties, leading to death in 50% of the animals.[1] Local effects at the site of application include edema and necrosis.[1] The primary cause of systemic toxicity is believed to be a significant increase in the permeability of capillaries, leading to fluid leakage and pulmonary hemorrhage.[1]
Mechanism of Action: Increased Capillary Permeability
The observed increase in capillary permeability is a key mechanistic feature of this compound toxicity. While the direct interaction of the parent alcohol with endothelial signaling pathways has not been fully elucidated, it is hypothesized that the compound or its metabolites can trigger signaling cascades that disrupt endothelial cell junctions and increase vascular leakage. Several inflammatory mediators are known to induce such effects through well-defined signaling pathways, including Vascular Endothelial Growth Factor (VEGF), histamine, and bradykinin. These pathways converge on the phosphorylation of junctional proteins and cytoskeletal rearrangement, leading to the formation of intercellular gaps.[2][3][4][5]
Toxicity Profile
The toxicity of this compound is likely mediated by both the parent compound and its metabolic products.
Metabolism
Primary unsaturated alcohols are typically metabolized in the liver by alcohol dehydrogenase (ADH) to their corresponding aldehydes.[6][7][8][9] In the case of this compound, this metabolic activation would yield 2,4-pentadienal. This α,β-unsaturated aldehyde is a reactive electrophile that can readily form covalent adducts with cellular nucleophiles, such as the thiol groups in glutathione (B108866) and proteins. This process, known as Michael addition, can lead to cellular dysfunction and toxicity.[6]
Genotoxicity and Carcinogenicity
While no specific genotoxicity or carcinogenicity studies on this compound were found, its potential metabolite, 2,4-pentadienal, belongs to the class of α,β-unsaturated aldehydes. Compounds in this class are known to be genotoxic and carcinogenic.[10] Their mechanism of genotoxicity involves the formation of DNA adducts, which can lead to mutations if not repaired. For instance, 2,4-hexadienal (B92074), a structurally similar compound, has been shown to be mutagenic in Salmonella typhimurium and to induce squamous cell neoplasms of the forestomach in rats and mice.[10] Therefore, it is plausible that this compound may exert genotoxic and carcinogenic effects following metabolic activation.
Quantitative Toxicological Data
Limited quantitative toxicological data for this compound is available in the public literature.
| Endpoint | Species | Route | Value | Reference |
| Acute Dermal LD50 | Rat | Dermal | Death in 50% of animals with 0.2 ml | [1] |
Note: A formal LD50 value in mg/kg body weight has not been reported. The provided data indicates high toxicity.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments relevant to the toxicological assessment of this compound.
Acute Dermal Toxicity Study (Modified from OECD 402)
-
Test Animals: Young adult Sprague-Dawley rats (8-12 weeks old).
-
Housing: Housed individually in cages with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. Food and water are provided ad libitum.
-
Preparation of Animals: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
-
Test Substance Preparation and Application: The test substance is applied uniformly over a clipped area of approximately 10% of the total body surface area. The application site is then covered with a porous gauze dressing.
-
Dose Levels: A range of dose levels should be used to determine the LD50. Based on the available data, initial doses should be low.
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are made frequently on the first day and at least daily thereafter.
-
Pathology: All animals (those that die during the test and survivors at the end of the observation period) are subjected to a gross necropsy.
Bacterial Reverse Mutation Test (Ames Test) (Modified from OECD 471)
-
Principle: This test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which involve substitution, addition, or deletion of one or a few DNA base pairs.
-
Test Strains: A set of bacterial strains is used, for example, S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101).
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix from induced rat liver) to account for the metabolic conversion of the test substance to mutagenic metabolites.
-
Procedure: The test substance, bacterial culture, and S9 mix (or buffer) are mixed and plated on a minimal agar (B569324) medium. After incubation for 48-72 hours, the number of revertant colonies is counted.
-
Data Analysis: An increase in the number of revertant colonies in a dose-dependent manner compared to the negative control indicates a mutagenic potential.
In Vitro Mammalian Chromosomal Aberration Test (Modified from OECD 473)
-
Principle: This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.
-
Cell Cultures: A suitable cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, is used.
-
Metabolic Activation: The test is conducted with and without an S9 metabolic activation system.
-
Procedure: Cell cultures are exposed to the test substance at various concentrations for a defined period. After treatment, the cells are arrested in metaphase, harvested, and stained.
-
Analysis: Metaphase cells are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).
-
Data Evaluation: A statistically significant, dose-dependent increase in the frequency of cells with structural chromosomal aberrations indicates a positive result.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways of key inflammatory mediators that lead to increased vascular permeability, a primary toxic effect of this compound.
References
- 1. Biological effects of 2,4-pentadiene-1-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signal transduction pathways in enhanced microvascular permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of increased endothelial permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 7. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Khan Academy [khanacademy.org]
- 9. ALCOHOL METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NTP toxicology and carcinogensis Studies of 2,4-hexadienal (89% trans,trans isomer, CAS No. 142-83-6; 11% cis,trans isomer) (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 2,4-Pentadien-1-ol Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical properties of the isomers of 2,4-pentadien-1-ol. Due to a scarcity of experimentally determined data for the specific isomers, this document primarily presents computed properties and outlines established experimental protocols for their determination.
Introduction to this compound Isomers
This compound (C₅H₈O) is an unsaturated alcohol that can exist as several geometric isomers due to the presence of two double bonds. The key isomers are:
-
(2E,4E)-2,4-pentadien-1-ol
-
(2E,4Z)-2,4-pentadien-1-ol
-
(2Z,4E)-2,4-pentadien-1-ol
-
(2Z,4Z)-2,4-pentadien-1-ol
These isomers share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms, which can lead to variations in their physical and chemical properties. Understanding these properties is crucial for applications in chemical synthesis, material science, and drug development.
Quantitative Physical Properties
| Physical Property | Computed Value | Reference |
| Molecular Weight | 84.12 g/mol | [1][2] |
| Molecular Formula | C₅H₈O | [1][2] |
| XLogP3-AA (LogP) | 0.8 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Exact Mass | 84.057514874 Da | [2] |
| Monoisotopic Mass | 84.057514874 Da | [2] |
| Topological Polar Surface Area | 20.2 Ų | [2] |
| Heavy Atom Count | 6 | [1] |
Note: The properties listed are for the general 2,4-pentadiene-1-ol structure and may vary between different isomers.
Experimental Protocols for Physical Property Determination
The following sections detail standard experimental methodologies for determining the key physical properties of liquid organic compounds like the this compound isomers.
The boiling point is a fundamental physical property that can be used to identify and assess the purity of a liquid.
Methodology: Capillary Method [3][4][5][6]
-
Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed into a test tube.[3] A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.[3][4]
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the liquid sample.[3] This assembly is then placed in a heating bath (e.g., an oil bath or a Mel-Temp apparatus).[5][7]
-
Heating and Observation: The heating bath is heated gently and stirred continuously to ensure uniform temperature distribution.[8] As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[3][6]
-
Measurement: The boiling point is recorded as the temperature at which the rapid and continuous stream of bubbles ceases, and the liquid begins to enter the capillary tube upon slight cooling.[3][6] For accuracy, the heating rate should be slow near the boiling point.[4]
For compounds that are solid at room temperature, the melting point is a crucial indicator of purity.
Methodology: Capillary Method with a Melting Point Apparatus [8][9][10][11]
-
Sample Preparation: A small amount of the finely powdered, dry solid sample is packed into a capillary tube sealed at one end, to a height of 1-2 mm.[8][10]
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus (e.g., a Mel-Temp or Fisher-Johns apparatus).
-
Heating and Observation: The sample is heated rapidly at first to get an approximate melting point, then cooled and reheated slowly (about 1-2°C per minute) near the expected melting point.
-
Measurement: The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.[8][11] A sharp melting point range (0.5-1°C) is indicative of a pure compound.[11]
Density is the mass per unit volume of a substance and is a characteristic physical property.
Methodology: Mass and Volume Measurement [12][13][14][15]
-
Mass Measurement: The mass of a clean, dry measuring vessel (e.g., a graduated cylinder or a pycnometer/density bottle) is determined using an electronic balance.[12][13]
-
Volume Measurement: A known volume of the liquid is carefully added to the measuring vessel. The volume is read from the bottom of the meniscus at eye level to avoid parallax error.[12]
-
Combined Mass Measurement: The mass of the vessel containing the liquid is measured.[12]
-
Calculation: The mass of the liquid is calculated by subtracting the mass of the empty vessel.[13] The density is then calculated using the formula: Density = Mass / Volume.[12] For higher accuracy, measurements should be repeated and an average value calculated.[12]
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a valuable property for identifying and assessing the purity of liquid samples.
Methodology: Refractometer [16][17][18][19][20]
-
Apparatus: An Abbe refractometer is a common instrument used for this purpose.[17]
-
Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.
-
Measurement: The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read directly from the instrument's scale.
-
Temperature Control: The refractive index is temperature-dependent, so the measurement should be carried out at a constant, recorded temperature.
Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.
Methodology: Saturation Method [21][22][23][24][25]
-
Sample Preparation: A known volume of the solvent (e.g., distilled water, ethanol) is placed in a test tube or flask.[23]
-
Solute Addition: Small, measured amounts of the solute (the this compound isomer) are incrementally added to the solvent while stirring or shaking continuously.[23][24] The temperature of the system should be kept constant.[23]
-
Observation: The addition of the solute continues until a point where it no longer dissolves, and a saturated solution is formed.[21]
-
Quantification: The total amount of solute that dissolved in the known volume of solvent is used to express the solubility, typically in units of g/100 mL or mol/L.
Visualization of Isomeric Relationships
The following diagram illustrates the logical relationship between the different geometric isomers of this compound.
Caption: Relationship between this compound and its geometric isomers' physical properties.
References
- 1. Page loading... [guidechem.com]
- 2. 2,4-Pentadiene-1-ol | C5H8O | CID 6440184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]
- 4. Video: Boiling Points - Procedure [jove.com]
- 5. phillysim.org [phillysim.org]
- 6. jeplerts.wordpress.com [jeplerts.wordpress.com]
- 7. youtube.com [youtube.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. westlab.com [westlab.com]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. alnoor.edu.iq [alnoor.edu.iq]
- 12. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. homesciencetools.com [homesciencetools.com]
- 16. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 17. pubs.aip.org [pubs.aip.org]
- 18. researchgate.net [researchgate.net]
- 19. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 24. education.com [education.com]
- 25. lup.lub.lu.se [lup.lub.lu.se]
An In-depth Technical Guide to 2,4-Pentadien-1-ol: Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-pentadien-1-ol, a conjugated dienol of interest in organic synthesis and with noted biological effects. This document details its chemical and physical properties, explores the historical development of its synthesis, presents detailed experimental protocols for its preparation, and discusses its known biological activities and toxicological profile. Particular emphasis is placed on modern stereoselective synthetic routes and the mechanistic basis for its toxicity. The information is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development.
Introduction
This compound, a five-carbon unsaturated alcohol with conjugated double bonds, represents a simple yet versatile scaffold in organic chemistry. Its structure, featuring both a primary alcohol and a conjugated diene system, allows for a variety of chemical transformations, making it a potentially useful building block in the synthesis of more complex molecules. While not as extensively studied as some other unsaturated alcohols, its unique electronic and structural features have garnered scientific interest. This guide aims to consolidate the available knowledge on its discovery, synthesis, and biological implications.
Physicochemical Properties
This compound is a colorless liquid with the molecular formula C₅H₈O. Its structure and key physicochemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (2E,4E)-penta-2,4-dien-1-ol |
| Synonyms | trans,trans-2,4-Pentadien-1-ol, Sorbic alcohol |
| CAS Number | 4949-20-6 |
| Molecular Formula | C₅H₈O |
| Molecular Weight | 84.12 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | ~148-150 °C |
| Solubility | Soluble in organic solvents, slightly soluble in water. |
Discovery and History of Synthesis
A significant advancement in the controlled synthesis of related dienols came with the development of stereoselective methods. A notable example is the synthesis of (2Z,4E)-2,4-pentadien-1-ols, which provides a clear and adaptable experimental workflow for obtaining specific stereoisomers. This highlights a shift from classical, often non-selective reductions to modern, highly controlled synthetic strategies.
One of the common precursors for the synthesis of related dienols is sorbic acid (2,4-hexadienoic acid), and methods for its reduction to sorbic alcohol (2,4-hexadien-1-ol) are well-documented. These methods, often employing reducing agents like metal hydrides, provide a conceptual basis for the synthesis of this compound from 2,4-pentadienoic acid.
Experimental Protocols for Synthesis
Stereoselective Synthesis of a (2Z,4E)-2,4-Pentadien-1-ol Derivative
This protocol is adapted from a reported stereoselective synthesis of a substituted this compound and illustrates a modern approach to obtaining specific isomers.
Experimental Workflow:
Caption: Stereoselective synthesis of a (2Z,4E)-2,4-pentadien-1-ol.
Methodology:
-
1,4-Elimination: To a solution of the starting (E)-4-alkoxy-2-butenyl benzoate in an anhydrous solvent such as THF at low temperature (-78 °C), a strong base like potassium tert-butoxide (t-BuOK) is added. The reaction mixture is stirred for a specified time to facilitate the 1,4-elimination, leading to the formation of a (Z)-vinyl ether intermediate.
-
[1][2]-Wittig Rearrangement: The reaction mixture containing the vinyl ether is then allowed to warm to room temperature. This promotes a[1][2]-Wittig rearrangement, where the alkoxy group migrates to the adjacent carbon, yielding the desired (2Z,4E)-2,4-pentadien-1-ol.
-
Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Conceptual Synthesis via Reduction of 2,4-Pentadienal (B1594819)
A straightforward, though potentially less stereoselective, method for preparing this compound is the reduction of 2,4-pentadienal.
Experimental Workflow:
Caption: Synthesis of this compound by reduction of 2,4-pentadienal.
Methodology:
-
Reduction: 2,4-Pentadienal is dissolved in a suitable solvent, such as methanol (B129727) or ethanol. The solution is cooled in an ice bath. A reducing agent, for example, sodium borohydride (B1222165) (NaBH₄), is added portion-wise. The reaction is stirred at a low temperature and then allowed to warm to room temperature.
-
Work-up and Purification: The reaction is quenched by the addition of water or a dilute acid. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent like diethyl ether. The combined organic extracts are washed, dried, and concentrated. The resulting crude this compound can be purified by distillation or column chromatography.
Spectroscopic Characterization Data
The following table summarizes typical spectroscopic data for a (2Z,4E)-2,4-pentadien-1-ol derivative, which can serve as a reference for the characterization of this compound.
| Technique | Characteristic Data |
| ¹H NMR | Signals corresponding to vinyl protons (δ 5.0-6.5 ppm), a doublet for the CH₂OH group (δ ~4.1 ppm), and a broad singlet for the OH proton. Coupling constants are critical for determining stereochemistry. |
| ¹³C NMR | Resonances for sp² hybridized carbons of the diene system (δ 115-140 ppm) and a signal for the CH₂OH carbon (δ ~60 ppm). |
| IR (Infrared) | A broad absorption band for the O-H stretch (~3300 cm⁻¹), C-H stretches of the vinyl groups (~3010-3100 cm⁻¹), C=C stretching vibrations (~1600-1650 cm⁻¹), and a C-O stretching band (~1030 cm⁻¹). |
| MS (Mass Spec) | The molecular ion peak (M⁺) at m/z 84, and characteristic fragmentation patterns including loss of water (M-18) and other fragments. |
Biological Activity and Toxicology
Reported Biological Effects
Studies on the biological effects of this compound have indicated significant toxicity. In experiments with rats, dermal application of the compound resulted in high local and systemic toxicity, including edema, necrosis, and hyperemia.[3] A key finding was that the toxicity is likely due to an increased permeability of capillaries.[3]
Proposed Mechanism of Toxicity
As an α,β-unsaturated alcohol, this compound can be metabolized in vivo to the corresponding α,β-unsaturated aldehyde, 2,4-pentadienal. These α,β-unsaturated carbonyl compounds are known electrophiles and can react with biological nucleophiles, such as the thiol groups in cysteine residues of proteins and glutathione, via a Michael addition reaction. This covalent modification of cellular macromolecules can lead to cellular dysfunction and toxicity.
References
Methodological & Application
Application Note & Protocol: Synthesis of 2,4-Pentadien-1-ol from Xylitol
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed protocol for the synthesis of 2,4-pentadien-1-ol from xylitol (B92547) via a formic acid-mediated deoxydehydration reaction. The procedure is based on established methodologies for the production of renewable dienes from biomass-derived feedstocks.
Introduction
The conversion of biomass-derived platform molecules into valuable chemicals is a cornerstone of sustainable chemistry. Xylitol, a five-carbon sugar alcohol readily produced from the hydrolysis of xylan-rich biomass, represents a key starting material for the synthesis of C5 chemicals. This application note details a procedure for the synthesis of this compound, a versatile unsaturated alcohol, through the deoxydehydration of xylitol using formic acid. This method circumvents the need for traditional catalysts in the initial dehydration and esterification steps.
Reaction Principle
The synthesis proceeds in two conceptual stages within a single reaction vessel. Initially, xylitol undergoes a deoxydehydration reaction in the presence of formic acid at elevated temperatures. The formic acid acts as both a dehydrating agent and a reactant. The resulting this compound is subsequently esterified in situ by the excess formic acid to produce this compound, 1-formate. This formate (B1220265) ester can be isolated and subsequently hydrolyzed to yield the target this compound, although this protocol focuses on the initial synthesis of the formate precursor.
Experimental Workflow
The overall experimental workflow for the synthesis of this compound, 1-formate from xylitol is depicted below.
Caption: Workflow for the synthesis of this compound, 1-formate.
Experimental Protocol
This protocol is adapted from a batch process for the formic acid-mediated deoxydehydration of xylitol.[1] A continuous reaction setup is also described in the source literature for improved yields.[1][2]
4.1. Materials and Equipment
-
Xylitol
-
Formic acid
-
50 mL three-neck flask
-
Heating mantle with magnetic stirrer
-
Thermocouple
-
Distillation and condensation apparatus
-
Collection flask
4.2. Batch Reaction Procedure
-
Combine 12.0 g of xylitol and 43.6 g of formic acid in a 50 mL three-neck flask equipped with a magnetic stirrer and a thermocouple.
-
Heat the mixture with stirring. The thermocouple should be immersed in the solution to accurately monitor the reaction temperature.
-
Increase the temperature to 235°C.
-
As the reaction proceeds, the deoxygenated product, this compound, 1-formate, will distill from the reaction mixture.
-
Collect the distilled product via a condensation apparatus cooled with water.
-
The total reaction time, including the initial heating phase, is approximately 12 hours.
4.3. Product Characterization
The resulting product is this compound, 1-formate (2E). For the purpose of obtaining this compound, a subsequent hydrolysis step would be necessary. The characterization data for the intermediate formate ester is provided below as a reference.
Data Presentation
Table 1: Reaction Conditions and Product Characterization
| Parameter | Value |
| Starting Material | Xylitol |
| Reagent | Formic Acid |
| Reaction Temperature | 235°C |
| Reaction Time | 12 hours (including heating) |
| Product | This compound, 1-formate (2E) |
| ¹H NMR (400 MHz, CDCl₃) | Data not fully available in search results |
| ¹³C NMR (400 MHz, CDCl₃) | δ 160.79, 135.86, 135.47, 126.37, 119.20, 64.08[1] |
Note: The configuration of the product was determined to be E based on NMR analysis.[1]
Discussion
The synthesis of this compound from xylitol via formic acid-mediated deoxydehydration is a promising route that utilizes a renewable feedstock. The reaction proceeds without the need for a catalyst in the initial step.[2] The yield of the desired formate can be influenced by the molar ratio of formic acid to xylitol, with an optimal ratio reported to be 12.[2] A continuous feeding mode for the reactants has been shown to improve the product yield by maintaining a low concentration of xylitol in the reaction system, thereby inhibiting side reactions.[2] For researchers aiming to isolate this compound, the collected formate ester would require a subsequent hydrolysis step, which is a standard organic chemistry transformation.
Safety Precautions
-
Formic acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction is conducted at a high temperature and should be performed in a well-ventilated fume hood.
-
Ensure that the distillation apparatus is set up correctly to avoid pressure buildup.
References
Application Notes and Protocols for the Purification of 2,4-Pentadien-1-ol by Silica Gel Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 2,4-pentadien-1-ol using silica (B1680970) gel chromatography. The methodology is designed to offer a reproducible and efficient procedure for obtaining high-purity this compound, a valuable building block in organic synthesis. These application notes include recommended solvent systems, a step-by-step experimental protocol, and a workflow diagram to guide researchers through the process.
Introduction
This compound is a conjugated diene alcohol that serves as a versatile intermediate in the synthesis of various organic molecules, including natural products and pharmaceutical agents. Its purification is a critical step to ensure the integrity and success of subsequent reactions. Silica gel chromatography is a widely used and effective technique for the purification of moderately polar organic compounds like this compound. This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent). The protocol outlined below is based on established principles of chromatography and is tailored for the efficient purification of this specific compound.
Data Presentation
Due to the lack of specific published data for the purification of this compound by silica gel chromatography, the following table provides typical parameters and expected values based on the purification of structurally similar compounds. Researchers should optimize these conditions for their specific crude sample.
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (60-200 mesh) | Standard grade silica gel is suitable for this purification. |
| Mobile Phase (Eluent) | Ethyl Acetate (B1210297)/Hexane | A gradient elution is recommended, starting with a low polarity mixture and gradually increasing the polarity. A common starting point is 5% Ethyl Acetate in Hexane.[1][2] |
| Typical Rf Value | 0.2 - 0.4 | The optimal Rf value for good separation on a column is generally in this range on a TLC plate developed with the elution solvent.[3] |
| Sample to Silica Ratio | 1:30 to 1:50 (w/w) | This ratio ensures good separation and prevents column overloading.[4] |
| Elution Mode | Gradient or Isocratic | A step-gradient elution is often effective, starting with a non-polar solvent and increasing the polarity to elute the desired compound. |
Experimental Protocol
This protocol details the necessary steps for the purification of this compound using silica gel flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh for flash chromatography)[1]
-
Hexane (or alternative non-polar solvent like heptane)[5]
-
Ethyl acetate
-
Glass chromatography column
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Rotary evaporator
Procedure:
-
Selection of Solvent System:
-
Develop a suitable solvent system by running Thin Layer Chromatography (TLC) of the crude material.
-
Test various ratios of ethyl acetate in hexane. A good starting point is a 10-30% ethyl acetate/hexane mixture.[2]
-
The ideal solvent system will give the this compound a retention factor (Rf) of approximately 0.2-0.4.[3]
-
-
Column Packing (Slurry Method):
-
Secure the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar solvent (e.g., 5% ethyl acetate in hexane).[1]
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to remove any air bubbles.[6]
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.[1]
-
Add a thin protective layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase or a volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel column using a pipette.[1]
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column with the chosen solvent system. If using a gradient, start with the least polar mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 10%, 15%, 20% ethyl acetate).[4]
-
Apply gentle pressure to the top of the column (flash chromatography) to maintain a steady flow rate.
-
-
Fraction Collection:
-
Collect the eluent in small, numbered fractions.[1]
-
Monitor the composition of the fractions by TLC to identify which fractions contain the purified this compound.
-
-
Product Isolation:
Workflow and Process Visualization
The following diagram illustrates the key stages of the purification process.
Caption: Workflow for the purification of this compound.
Stability and Handling Considerations
Conjugated dienes can be susceptible to polymerization or oxidation. While there is no specific data on the stability of this compound on silica gel, it is good practice to perform the chromatography expeditiously and to use solvents that have been purged of oxygen. The purified compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at a low temperature to prevent degradation.
Conclusion
The protocol described in these application notes provides a robust framework for the successful purification of this compound by silica gel chromatography. Adherence to these guidelines, with appropriate optimization of the solvent system based on TLC analysis, will enable researchers to obtain a high-purity product suitable for demanding applications in research and development.
References
Application Notes and Protocols for the Synthesis of 2,4-Pentadien-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of 2,4-pentadien-1-ol, a valuable building block in organic synthesis. The primary protocol described is the selective reduction of 2,4-pentadienal (B1594819). An alternative approach utilizing a Grignard reaction is also discussed.
Data Presentation
The following table summarizes key quantitative data for the synthesized this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₅H₈O | [1][2] |
| Molecular Weight | 84.12 g/mol | [1][2] |
| CAS Number | 4949-20-6 | [1][2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | Not explicitly found | |
| Expected Yield (Reduction) | >90% | Based on typical selective aldehyde reductions |
Experimental Protocols
Primary Protocol: Selective Reduction of 2,4-Pentadienal
This protocol details the synthesis of this compound via the selective reduction of the corresponding aldehyde, 2,4-pentadienal. This method is favored for its high selectivity and yield.
Materials:
-
2,4-Pentadienal
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-pentadienal (1.0 eq) in methanol (5 mL per gram of aldehyde) and cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.
Alternative Protocol: Grignard Reaction Approach
An alternative synthesis route involves the reaction of a vinyl Grignard reagent with a suitable electrophile. For instance, the reaction of vinylmagnesium bromide with acrolein would be a plausible, though potentially less selective, method. A related synthesis of a dienol, 3,4-pentadien-1-ol, has been reported as a co-product in the reaction of a butadienyl Grignard reagent with formaldehyde, suggesting that careful selection of reagents and reaction conditions could favor the formation of this compound.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the primary synthesis protocol.
References
Application Notes and Protocols: 2,4-Pentadien-1-ol as a Precursor for 1,3-Pentadiene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,3-pentadiene (B166810), a valuable diene in organic synthesis and polymer chemistry, using 2,4-pentadien-1-ol as a precursor. The primary and well-documented method involves the deoxygenation of a formate (B1220265) ester derivative of this compound. Additionally, a potential direct dehydration route is discussed.
Method 1: Catalytic Deoxygenation of (2E)-2,4-Pentadien-1-ol, 1-formate
The most extensively documented pathway for producing 1,3-pentadiene from a this compound derivative is a two-step process. First, this compound is converted to its formate ester, (2E)-2,4-pentadien-1-ol, 1-formate. This intermediate is then subjected to catalytic deoxygenation to yield 1,3-pentadiene. This method is particularly relevant in the context of bio-renewable feedstocks, where the formate ester can be derived from xylitol (B92547).[1][2]
Reaction Pathway: From Xylitol to 1,3-Pentadiene
The overall transformation from xylitol to 1,3-pentadiene involves the formation of the key intermediate, (2E)-2,4-pentadien-1-ol, 1-formate.
Caption: Overall reaction pathway from xylitol to 1,3-pentadiene.
Experimental Protocol: Deoxygenation of (2E)-2,4-Pentadien-1-ol, 1-formate
This protocol is based on procedures described in the literature for the conversion of (2E)-2,4-pentadien-1-ol, 1-formate to 1,3-pentadiene.[1]
Materials:
-
(2E)-2,4-pentadien-1-ol, 1-formate
-
Ethanol (B145695) or Cyclohexane (B81311) (solvent)
-
5% Palladium on Carbon (Pd/C) or Raney Nickel (Raney Ni) catalyst
-
Nitrogen (N₂) gas
-
High-pressure autoclave reactor with a Teflon liner and magnetic stirring
-
Gas chromatograph (GC) for analysis
-
Internal standards for GC analysis (e.g., cyclopentene (B43876) for 1,3-pentadiene determination and isooctanol for conversion determination)
Procedure:
-
Reactor Preparation: Ensure the high-pressure autoclave is clean and dry.
-
Charging the Reactor: In a typical experiment, load the autoclave with the catalyst (e.g., 0.1 g of 5% Pd/C), internal standards (e.g., 0.03 g cyclopentene and 0.04 g isooctanol), and a solution of (2E)-2,4-pentadien-1-ol, 1-formate in a suitable solvent (e.g., 6 g of a 0.33 wt% solution in ethanol).[1]
-
Sealing and Pressurizing: Seal the autoclave securely. Purge the reactor with nitrogen gas and then pressurize it to the desired pressure (e.g., 1.3 MPa).
-
Reaction: Heat the reactor to the target temperature (e.g., 80-100°C) while stirring vigorously (e.g., 800 rpm). Maintain these conditions for the specified reaction time (e.g., 3 hours).[1][2]
-
Cooling and Depressurization: After the reaction is complete, cool the reactor down using an ice-water bath. Carefully vent the excess pressure.
-
Product Collection and Analysis: Collect both the gas and liquid phases from the reactor for analysis by gas chromatography to determine the conversion of the starting material and the yield of 1,3-pentadiene.
-
Purification (Optional): The crude product containing 1,3-pentadiene can be purified by simple distillation at approximately 45°C, with the distillate collected in a receiver cooled with ice water.[1]
Data Presentation: Reaction Parameters and Outcomes
The following tables summarize the quantitative data for the deoxygenation of (2E)-2,4-pentadien-1-ol, 1-formate to 1,3-pentadiene under various conditions.
Table 1: Effect of Catalyst on Deoxygenation [2]
| Catalyst (5 wt%) | Conversion of Formate Ester (%) | Selectivity to 1,3-Pentadiene (%) |
| Pd/C | High | Highest |
| Raney Ni | Highest | Moderate |
Note: Specific percentages were not provided in the abstract, but relative performance was indicated.
Table 2: Influence of Solvent on Deoxygenation [2]
| Solvent | Conversion of Formate Ester (%) | Selectivity to 1,3-Pentadiene (%) |
| Ethanol | High | High |
| Cyclohexane | High | High |
| Methanol | Data not specified | Data not specified |
| Toluene | Data not specified | Data not specified |
| Tetrahydrofuran | Data not specified | Data not specified |
| Dioxane | Data not specified | Data not specified |
| Dimethyl sulfoxide | Data not specified | Data not specified |
| N,N-Dimethylformamide | Data not specified | Data not specified |
Note: The patent indicates that a variety of solvents can be used with little effect on the reaction, with ethanol and cyclohexane showing the highest selectivity.[2]
Table 3: Representative Reaction Conditions [1]
| Parameter | Value |
| Substrate Concentration | 0.33 wt% in ethanol |
| Catalyst | 5% Pd/C |
| Catalyst Loading | 0.1 g |
| Temperature | 80°C |
| Pressure (N₂) | 1.3 MPa |
| Reaction Time | 3 hours |
| Stirring Speed | 800 rpm |
Product Characterization
The identity and purity of the 1,3-pentadiene product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR (400 MHz, CDCl₃): δ 6.32 (dt, J = 17.0, 10.3 Hz, 1H), 6.18 – 5.97 (m, 1H), 5.73 (dq, J = 13.6, 6.7 Hz, 1H), 5.08 (d, J = 16.9 Hz, 1H), 4.95 (d, J = 10.1 Hz, 1H), 1.77 (d, J = 6.8 Hz, 3H).[1]
¹³C NMR (400 MHz, CDCl₃): δ 137.34, 132.44, 130.03, 114.51, 18.11.[1]
Method 2: Direct Catalytic Dehydration of this compound (Hypothetical Protocol)
While not explicitly detailed in the reviewed literature for this specific substrate, the direct dehydration of allylic alcohols to dienes is a known transformation. This section proposes a hypothetical protocol based on general principles of acid-catalyzed dehydration of alcohols.
Proposed Reaction Pathway
This pathway illustrates the direct elimination of water from this compound to form 1,3-pentadiene.
Caption: Proposed direct dehydration of this compound.
Hypothetical Experimental Protocol
This speculative protocol is based on general methods for the acid-catalyzed dehydration of alcohols.
Materials:
-
This compound
-
Weakly acidic catalyst (e.g., oxalic acid, citric acid, potassium hydrogen sulfate (B86663), or a solid acid catalyst like an aluminosilicate)
-
High-boiling point, inert solvent (optional, e.g., sulfolane (B150427) or tetraglyme)
-
Distillation apparatus with a fractionating column
-
Heating mantle with a temperature controller
-
Gas chromatograph (GC) for analysis
Procedure:
-
Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask cooled in an ice bath.
-
Charging the Flask: Charge the round-bottom flask with this compound and a catalytic amount of a weakly acidic catalyst (e.g., 1-5 mol%). The use of a high-boiling inert solvent is optional and may aid in temperature control and prevent polymerization.
-
Reaction and Distillation: Heat the mixture to a temperature sufficient to induce dehydration and distill the 1,3-pentadiene product as it is formed (boiling point of 1,3-pentadiene is approximately 42-44°C). The reaction temperature could be in the range of 120-150°C. The continuous removal of the product will drive the equilibrium towards the formation of the diene.
-
Product Collection: Collect the distillate in the cooled receiving flask.
-
Work-up and Purification: Wash the collected distillate with a dilute sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or calcium chloride). The product can be further purified by fractional distillation.
-
Analysis: Analyze the purified product by GC and NMR to confirm its identity and purity.
Note: The selection of the acid catalyst and reaction conditions will be critical to minimize side reactions such as polymerization and ether formation. Empirical optimization of the catalyst, temperature, and pressure (or vacuum) would be necessary.
References
Application Notes and Protocols: Palladium-Catalyzed Deoxygenation of 2,4-Pentadien-1-ol Formate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed protocols for the deoxygenation of 2,4-pentadien-1-ol formate (B1220265), a key intermediate in the conversion of biomass-derived xylitol (B92547) to the valuable diolefin, 1,3-pentadiene (B166810). The primary method detailed is a catalytic approach using palladium on carbon (Pd/C), which proceeds efficiently without the need for an external hydrogen source. This process is a critical step in the sustainable production of monomers for synthetic rubber and other polymers. The reaction proceeds via a decarboxylation mechanism, yielding 1,3-pentadiene and carbon dioxide as the major products.[1]
Reaction Pathway
The palladium-catalyzed deoxygenation of this compound formate follows a decarboxylation route to produce 1,3-pentadiene and carbon dioxide.[1] This is in contrast to a potential decarbonylation pathway that would yield this compound and carbon monoxide.[1] Analysis of the gaseous products confirms a significant production of CO2 with negligible CO, supporting the decarboxylation mechanism.[1]
Caption: Reaction pathway for the deoxygenation of this compound formate.
Experimental Data
Effect of Temperature on Deoxygenation
The deoxygenation of (2E)-2,4-pentadien-1-ol formate was investigated at various temperatures using a 5% Pd/C catalyst. The results are summarized in the table below.[1]
| Temperature (°C) | Conversion of (2E)-2,4-pentadien-1-ol formate (%) | Selectivity for 1,3-pentadiene (%) |
| 60 | 13.7 | 98.3 |
| 80 | 41.0 | 93.0 |
| 100 | 82.1 | 85.2 |
| 120 | 94.3 | 77.1 |
Reaction Conditions: 5% Pd/C catalyst, 3 hours, under N2 atmosphere.[1]
As the temperature increases, the conversion of the starting material improves significantly.[1] However, the selectivity for 1,3-pentadiene decreases at higher temperatures, which is likely due to the polymerization of the diene product.[1]
Experimental Protocols
Catalytic Deoxygenation of (2E)-2,4-pentadien-1-ol formate
This protocol describes the general procedure for the deoxygenation of (2E)-2,4-pentadien-1-ol formate to 1,3-pentadiene using a palladium on carbon catalyst.
Materials:
-
(2E)-2,4-pentadien-1-ol formate
-
5% Palladium on Carbon (Pd/C)
-
Nitrogen (N2) gas
-
Suitable reaction vessel (e.g., a sealed reactor or a flask with a condenser)
-
Heating and stirring apparatus
-
Gas chromatograph (GC) for analysis
Procedure:
-
Charge the reaction vessel with (2E)-2,4-pentadien-1-ol formate and the 5% Pd/C catalyst.
-
Purge the reaction vessel with nitrogen gas to create an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.[1]
-
Maintain the reaction at the set temperature for the specified duration (e.g., 3 hours).[1]
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the catalyst from the product mixture by filtration.
-
The resulting liquid product, primarily 1,3-pentadiene, can be further purified if necessary.
Experimental Workflow
The following diagram illustrates the general workflow for the deoxygenation experiment.
References
Application Notes and Protocols for Diels-Alder Reactions of 2,4-Pentadien-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,4-pentadien-1-ol and its derivatives in Diels-Alder reactions. The resulting bicyclic γ-lactones are valuable scaffolds in medicinal chemistry and natural product synthesis, exhibiting promising biological activities, including anticancer properties through the induction of apoptosis.
Introduction to Diels-Alder Reactions with this compound
The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. This compound and its substituted analogues serve as versatile dienes in these reactions. The presence of the hydroxyl group allows for subsequent intramolecular lactonization, leading to the formation of bicyclic γ-lactones. These structures are of significant interest due to their prevalence in biologically active natural products. The reactivity and selectivity of these reactions can be influenced by substituents on the diene, the nature of the dienophile, and the use of Lewis acid catalysts to enhance reaction rates and control stereochemistry.
Data Presentation: Reaction Yields and Selectivity
The following tables summarize quantitative data from representative Diels-Alder reactions involving this compound derivatives.
Table 1: Thermal Diels-Alder Reaction of 2,4-Hexadien-1-ol with Maleic Anhydride
| Diene | Dienophile | Solvent | Conditions | Product | Yield | Reference |
| (E,E)-2,4-Hexadien-1-ol | Maleic Anhydride | Toluene (B28343) | Reflux, 15 min | cis-1,3,3a,4,5,7a-Hexahydro-5-methyl-3-oxo-4-isobenzofuran-carboxylic acid | ~10.5% (unoptimized) | [1] |
Table 2: Lewis Acid-Catalyzed Asymmetric Diels-Alder Reactions
| Diene | Dienophile | Catalyst (0.2 eq) | Solvent | Conditions | Product | Yield | ee (%) | Reference |
| 4-Methyl-2,4-pentadienol | Methyl Acrylate (B77674) | Bimetallic complex with H₈-BINOL | Not Specified | Room Temp, 3 days | Bicyclic γ-lactone | 83% | 52% | [2][3] |
| 3-Methyl-2,4-pentadienol | Methyl Acrylate | Bimetallic complex with H₈-BINOL | Not Specified | Not Specified | Bicyclic γ-lactone | High | High | [3] |
| 4-Phenyl-2,4-pentadienol | Methyl Acrylate | Bimetallic complex with H₈-BINOL | Not Specified | Not Specified | Bicyclic γ-lactone | High | High | [3] |
Experimental Protocols
Protocol 1: Synthesis of cis-1,3,3a,4,5,7a-Hexahydro-5-methyl-3-oxo-4-isobenzofuran-carboxylic acid
This protocol is adapted from the reaction of (E,E)-2,4-hexadien-1-ol with maleic anhydride.[1][4]
Materials:
-
(E,E)-2,4-Hexadien-1-ol (or this compound)
-
Maleic Anhydride
-
Toluene
-
25 mL Round Bottom Flask
-
Condenser
-
Stir Bar
-
Heating Mantle (or Water Bath)
-
Ice Bath
-
Büchner Funnel and Filter Flask
-
Filter Paper
Procedure:
-
To a 25 mL round bottom flask, add 0.4 g of (E,E)-2,4-hexadien-1-ol and 0.4 g of maleic anhydride.
-
Add 5 mL of toluene and a stir bar to the flask.
-
Attach a condenser and place the flask in a heating mantle or water bath.
-
Heat the mixture to reflux and maintain reflux for 15 minutes.
-
After 15 minutes, remove the flask from the heat and allow it to cool to room temperature.
-
Once at room temperature, place the flask in an ice bath for 10 minutes to promote complete crystallization of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small portion of cold toluene.
-
Allow the product to air dry on the filter paper.
-
Determine the yield and characterize the product by melting point and spectroscopy. The melting point for the product from 2,4-hexadien-1-ol is reported to be 156-159 °C.[1][4]
Protocol 2: Lewis Acid-Catalyzed Asymmetric Synthesis of a Bicyclic γ-Lactone
This protocol is a general representation based on the Lewis acid-catalyzed reactions of substituted 2,4-pentadienols.[2][3]
Materials:
-
Substituted this compound (e.g., 4-methyl-2,4-pentadienol)
-
Methyl Acrylate
-
Bimetallic catalyst with H₈-BINOL (or other suitable chiral Lewis acid)
-
4Å Molecular Sieves
-
Anhydrous Solvent (e.g., Dichloromethane or Toluene)
-
Reaction vessel suitable for inert atmosphere
-
Stir bar
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the chiral Lewis acid catalyst (e.g., 0.1-0.2 equivalents of the bimetallic complex with H₈-BINOL).
-
Add activated 4Å molecular sieves.
-
Add the anhydrous solvent, followed by the substituted this compound (1 equivalent).
-
Stir the mixture at room temperature for a short period to allow for complexation.
-
Add methyl acrylate (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for the required time (can range from hours to days, monitoring by TLC is recommended).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the bicyclic γ-lactone.
-
Determine the yield, diastereomeric ratio, and enantiomeric excess (by chiral HPLC).
Application in Drug Development: Anticancer Activity
The bicyclic γ-lactone core structures synthesized through these Diels-Alder reactions are of significant interest in drug development due to their potential as anticancer agents. Studies have shown that certain polycyclic γ-lactones can induce apoptosis in cancer cells.[2]
Mechanism of Action: Induction of Apoptosis
The anticancer activity of these compounds is linked to their ability to trigger programmed cell death, or apoptosis, through the mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of caspases, which are the executioners of apoptosis.
Visualizations
Caption: General mechanism of the Diels-Alder reaction of this compound.
Caption: General experimental workflow for the synthesis and characterization of bicyclic γ-lactones.
Caption: Proposed mitochondrial pathway of apoptosis induced by bicyclic γ-lactones.
References
- 1. Diels Alder Reaction | California State University, Northridge - Edubirdie [edubirdie.com]
- 2. Induction of apoptosis by cyclobutanones and derived polycyclic γ-lactones: a preliminary analysis of antiproliferative activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Progress in Lewis-Acid-Templated Diels–Alder Reactions [mdpi.com]
- 4. chemistry-online.com [chemistry-online.com]
Application Notes and Protocols: 2,4-Pentadien-1-ol in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4-pentadien-1-ol as a versatile diene in various cycloaddition reactions. The protocols and data presented are intended to guide researchers in the synthesis of complex carbocyclic and heterocyclic scaffolds with potential applications in medicinal chemistry and drug development.
Overview of this compound as a Diene
This compound is a conjugated diene that readily participates in cycloaddition reactions, most notably the Diels-Alder reaction. Its utility stems from the presence of the hydroxyl group, which can be used for further functionalization of the resulting cycloadducts. The diene can react with a variety of dienophiles, including electron-deficient alkenes and alkynes, as well as heterodienophiles, to afford six-membered rings with controlled stereochemistry.
The primary cycloaddition pathways involving this compound include:
-
[4+2] Diels-Alder Reactions: With electron-poor dienophiles to form substituted cyclohexene (B86901) derivatives.
-
Hetero-Diels-Alder Reactions: With dienophiles containing heteroatoms (e.g., C=N, C=O, N=N, N=O) to generate heterocyclic systems.
-
Inverse-Electron-Demand Diels-Alder Reactions: Where the electron-rich this compound reacts with an electron-poor diene.
Applications in Drug Development
The cycloadducts derived from this compound serve as valuable intermediates in the synthesis of biologically active molecules. Notable examples include the synthesis of azafagomine analogues, which are potent glycosidase inhibitors, and the construction of the tetrahydroquinoline core, a privileged scaffold in medicinal chemistry found in numerous anticancer and antimicrobial agents.
Synthesis of Azafagomine Analogues
Azafagomine and its derivatives are of significant interest due to their ability to inhibit glycosidases, enzymes involved in various physiological and pathological processes. The synthesis of racemic 1-azafagomine has been achieved through a synthetic sequence initiated by a Diels-Alder cycloaddition between this compound and 4-phenyl-1,2,4-triazole-3,5-dione (PTAD).
Synthesis of Tetrahydroquinoline Derivatives
The tetrahydroquinoline moiety is a key structural feature in many pharmacologically active compounds. Tetrahydroquinoline derivatives synthesized from this compound have shown promise as anticancer agents by targeting critical cellular pathways. For instance, certain derivatives have been found to induce apoptosis (programmed cell death) and inhibit the mTOR signaling pathway, which is often dysregulated in cancer.
Quantitative Data Summary
The following tables summarize the available quantitative data for cycloaddition reactions involving this compound and its analogues.
Table 1: Diels-Alder Reaction of 2,4-Hexadien-1-ol with Maleic Anhydride (B1165640) *
| Diene | Dienophile | Solvent | Reaction Time | Yield (%) | Reference |
| (E,E)-2,4-Hexadien-1-ol | Maleic Anhydride | Toluene (B28343) | 5 min (reflux) | 81 | [1][2][3] |
*Note: This reaction using a close analogue provides a good reference for the expected reactivity of this compound.
Table 2: Asymmetric Hetero-Diels-Alder Reaction of (E)-2,4-Pentadien-1-ol
| Diene | Dienophile | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | ee (%) |
| (E)-2,4-Pentadien-1-ol | Nitrosobenzene (B162901) | iPr2Zn, (R,R)-DIPT, nPrZnBr | CHCl3 | 0 | 24 | Dihydro-1,2-oxazine | 37 | 33 |
Experimental Protocols
General Protocol for Diels-Alder Reaction with Maleic Anhydride (Adapted from 2,4-Hexadien-1-ol)
This protocol is adapted from procedures for the similar diene, 2,4-hexadien-1-ol, and should be optimized for this compound.
Materials:
-
This compound
-
Maleic anhydride
-
Toluene
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Stir bar
Procedure:
-
To a 25 mL round-bottom flask containing a stir bar, add this compound (1.0 eq).
-
Add maleic anhydride (1.0 eq) to the flask.
-
Add 5 mL of toluene to the flask.
-
Attach a reflux condenser and place the flask in a heating mantle.
-
Heat the mixture to reflux and stir for the appropriate time (monitor by TLC).
-
Upon completion, allow the reaction to cool to room temperature.
-
The product may crystallize out of solution. If so, collect the crystals by vacuum filtration.
-
If the product does not crystallize, remove the solvent under reduced pressure and purify the residue by column chromatography.
Protocol for Asymmetric Hetero-Diels-Alder Reaction with Nitrosobenzene
Materials:
-
(E)-2,4-Pentadien-1-ol
-
Nitrosobenzene
-
Diisopropylzinc (B128070) (iPr2Zn)
-
(R,R)-Diisopropyl tartrate ((R,R)-DIPT)
-
n-Propylzinc bromide (nPrZnBr)
-
Chloroform (CHCl3)
-
Schlenk flask
-
Syringes
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve (E)-2,4-pentadien-1-ol (1.0 eq) in anhydrous chloroform.
-
Cool the solution to 0 °C.
-
Sequentially add diisopropylzinc (1.0 eq), (R,R)-diisopropyl tartrate (1.0 eq), and n-propylzinc bromide (1.0 eq) via syringe.
-
Add nitrosobenzene (1.0 eq) to the reaction mixture.
-
Stir the reaction at 0 °C for 24 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the dihydro-1,2-oxazine derivative.
Visualizations
General Diels-Alder Reaction Workflow
Caption: General workflow for a Diels-Alder reaction.
Signaling Pathway Inhibition by Tetrahydroquinoline Derivatives
Caption: Inhibition of the mTOR pathway by tetrahydroquinoline derivatives.
References
Application Notes and Protocols for the Polymerization of 2,4-Pentadien-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2,4-pentadien-1-ol) is a functional polymer with a backbone containing double bonds and pendant hydroxyl groups. This unique structure offers opportunities for further chemical modification, making it a potentially valuable material in drug delivery systems, biomaterials, and advanced coatings. The pendant hydroxyl groups can be used for conjugating drugs or other bioactive molecules, while the backbone unsaturation allows for crosslinking or other post-polymerization modifications.
This document provides detailed application notes and protocols for the synthesis of poly(this compound) via anionic and free-radical polymerization. Due to the reactive nature of the hydroxyl group, which can interfere with certain polymerization mechanisms, a protection/deprotection strategy is often necessary, particularly for anionic polymerization.
Anionic Polymerization of this compound via a Silyl-Protected Monomer
Anionic polymerization offers excellent control over molecular weight and polydispersity, leading to well-defined polymer architectures. However, the hydroxyl group of this compound is acidic and will terminate the living anionic polymerization. Therefore, a protection-deprotection strategy is required. A common approach is to protect the hydroxyl group as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether.
Logical Workflow for Anionic Polymerization
Application Notes and Protocols for 2,4-Pentadien-1-ol in Biocompatible Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4-pentadien-1-ol as a monomer for the synthesis of biocompatible polymers. This document outlines the rationale, potential synthesis strategies, and detailed protocols for evaluating the biocompatibility of the resulting polymers. The information is intended to guide researchers in the development of novel biomaterials for applications such as drug delivery and medical devices.
Introduction
The quest for novel biocompatible and biodegradable polymers is a cornerstone of advances in biomedical engineering and pharmaceutical sciences. This compound, a five-carbon diene with a terminal hydroxyl group, presents an intriguing monomer candidate. The presence of double bonds in the backbone of the resulting polymer offers potential for post-polymerization modification, while the hydroxyl group can enhance hydrophilicity and provide sites for drug conjugation.
Early research dating back to 1974 investigated the biocompatibility of poly(this compound), suggesting its potential for biomedical applications.[1][2][3] However, the monomer itself has been reported to have significant local and systemic toxicity in animal studies, underscoring the importance of minimizing residual monomer in any final polymer product.[4]
This document provides a framework for the synthesis and evaluation of polymers based on this compound, drawing upon established principles of polymer chemistry and biocompatibility testing.
Data Presentation
Due to the limited availability of recent, detailed studies on the polymerization of this compound and the characterization of the resulting polymers in publicly accessible literature, the following tables are presented as templates. Researchers can use this structure to organize their experimental data.
Table 1: Polymerization of this compound - Reaction Parameters and Polymer Properties
| Parameter | Value |
| Polymerization Method | e.g., Free Radical Polymerization |
| Initiator | e.g., AIBN |
| Monomer Concentration (mol/L) | Experimental Value |
| Initiator Concentration (mol/L) | Experimental Value |
| Reaction Temperature (°C) | Experimental Value |
| Reaction Time (h) | Experimental Value |
| Yield (%) | Experimental Value |
| Number-Average Molecular Weight (Mn, g/mol ) | Experimental Value |
| Weight-Average Molecular Weight (Mw, g/mol ) | Experimental Value |
| Polydispersity Index (PDI = Mw/Mn) | Experimental Value |
Table 2: In Vitro Biocompatibility of Poly(this compound)
| Assay | Cell Line/Test System | Parameter | Result |
| Cytotoxicity (MTT Assay) | L929 Mouse Fibroblasts | IC50 (µg/mL) | Experimental Value |
| Cell Viability at 100 µg/mL (%) | Experimental Value | ||
| Hemocompatibility | Human Red Blood Cells | Hemolysis at 1 mg/mL (%) | Experimental Value |
Experimental Protocols
The following protocols are provided as a guide. They are based on general methodologies for polymer synthesis and biocompatibility testing and should be adapted and optimized for the specific characteristics of this compound.
Synthesis of Poly(this compound) via Free Radical Polymerization
This protocol describes a general approach for the free-radical polymerization of functional dienes.[5][6][7]
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous, degassed solvent (e.g., dioxane, dimethylformamide)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask and line
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
Monomer Purification: Purify this compound by distillation under reduced pressure to remove inhibitors and impurities.
-
Reaction Setup: In a Schlenk flask, dissolve the purified this compound and AIBN in the chosen anhydrous solvent. The molar ratio of monomer to initiator will influence the molecular weight of the resulting polymer.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) under an inert atmosphere (N₂ or Ar) with constant stirring.
-
Monitoring: Monitor the progress of the polymerization by periodically taking samples and analyzing for monomer conversion (e.g., by ¹H NMR or GC).
-
Termination and Precipitation: After the desired reaction time, cool the mixture to room temperature and terminate the polymerization by exposing it to air. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol) with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration. Redissolve the polymer in a small amount of the reaction solvent and re-precipitate it to further remove unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature until a constant weight is achieved.
-
Characterization: Characterize the polymer for its molecular weight and polydispersity using Gel Permeation Chromatography (GPC). Confirm the polymer structure using ¹H NMR and FTIR spectroscopy.
In Vitro Cytotoxicity Assessment - MTT Assay
This protocol is based on the ISO 10993-5 standard for testing the cytotoxicity of medical device materials.[8][9][10]
Materials:
-
L929 mouse fibroblast cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Poly(this compound) film or extract
-
Positive control (e.g., 0.5% phenol (B47542) solution)
-
Negative control (e.g., High-Density Polyethylene - HDPE)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Material Exposure:
-
Direct Contact: Place a small, sterile sample of the poly(this compound) film directly onto the cell layer in the wells.
-
Extract Method: Prepare an extract by incubating the polymer in cell culture medium (e.g., at a surface area to volume ratio of 3 cm²/mL) for 24 hours at 37 °C. Remove the culture medium from the cells and replace it with the polymer extract (undiluted and serial dilutions).
-
-
Incubation: Incubate the cells with the polymer samples/extracts for 24, 48, and 72 hours.
-
MTT Assay:
-
After the incubation period, remove the culture medium and add 100 µL of MTT solution to each well.
-
Incubate for 4 hours at 37 °C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control. A material is generally considered non-cytotoxic if cell viability is above 70%.[9]
Hemocompatibility Assessment - Hemolysis Assay
This protocol is adapted from the ASTM F756 standard practice for the assessment of hemolytic properties of materials.
Materials:
-
Fresh human whole blood with anticoagulant (e.g., citrate)
-
Phosphate Buffered Saline (PBS)
-
Poly(this compound) sample
-
Positive control (e.g., 0.1% Triton X-100)
-
Negative control (e.g., PBS)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Preparation of Red Blood Cell (RBC) Suspension: Dilute the whole blood with PBS to obtain a 2% (v/v) RBC suspension.
-
Incubation: Place the poly(this compound) sample in a centrifuge tube. Add the RBC suspension to the tube.
-
Controls: Prepare positive and negative control tubes.
-
Incubation: Incubate all tubes at 37 °C for 2 hours with gentle agitation.
-
Centrifugation: Centrifuge the tubes to pellet the intact RBCs.
-
Absorbance Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance_sample - Absorbance_negative_control) / (Absorbance_positive_control - Absorbance_negative_control)] x 100 A hemolysis percentage below 5% is generally considered acceptable for blood-contacting materials.[11]
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the application of poly(this compound) as a biomaterial.
Caption: Experimental workflow for developing biocompatible polymers from this compound.
Caption: Simplified signaling pathway of the foreign body reaction to an implanted biomaterial.[12][13][14][15][16]
References
- 1. Biocompatibility of poly (2,4-pentadiene-1-ol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Labeling of DOTA-conjugated HPMA-based polymers with trivalent metallic radionuclides for molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Labeling of DOTA-conjugated HPMA-based polymers with trivalent metallic radionuclides for molecular imaging [ouci.dntb.gov.ua]
- 4. Biological effects of 2,4-pentadiene-1-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (PDF) Polar, Functional Diene-Based Materials: Free Radical [research.amanote.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity Evaluation of Endodontic Pins on L929 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. FOREIGN BODY REACTION TO BIOMATERIALS - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2,4-Pentadien-1-ol Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of 2,4-pentadien-1-ol and its derivatives. This class of compounds holds significant potential in various fields, including medicinal chemistry and materials science, owing to its conjugated diene system and reactive hydroxyl group.
This guide outlines three primary synthetic strategies: the Grignard reaction, the reduction of 2,4-pentadienal (B1594819), and the Horner-Wadsworth-Emmons (HWE) reaction. Each method is presented with a detailed protocol, quantitative data, and a visual representation of the workflow.
Core Synthetic Pathways
The synthesis of this compound can be approached through several established organic chemistry reactions. The selection of a particular pathway may depend on the availability of starting materials, desired stereochemistry, and scalability of the reaction. The three common methods are:
-
Grignard Reaction: This method involves the reaction of a vinyl Grignard reagent with an α,β-unsaturated aldehyde, such as acrolein, to form the desired dienol. It is a versatile method for creating carbon-carbon bonds.
-
Reduction of 2,4-Pentadienal: This straightforward approach utilizes a reducing agent, such as sodium borohydride (B1222165) (NaBH4), to selectively reduce the aldehyde functional group of 2,4-pentadienal to a primary alcohol.[1]
-
Horner-Wadsworth-Emmons (HWE) Reaction: This olefination reaction can be used to construct the diene system. Typically, an α,β-unsaturated aldehyde is reacted with a phosphonate (B1237965) ylide to form an α,β,γ,δ-unsaturated ester, which is then reduced to the corresponding alcohol using a reagent like diisobutylaluminium hydride (DIBAL-H).[2]
Data Presentation: A Comparative Overview of Synthetic Methods
The following table summarizes the key quantitative data associated with the different synthetic approaches to this compound and its derivatives. This allows for a direct comparison of the methods based on yield and key reaction parameters.
| Method | Starting Materials | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Grignard Reaction (Adapted Protocol) | Vinyl Bromide, Magnesium, Acrolein | Vinylmagnesium Bromide | Tetrahydrofuran (THF) | 2-4 hours | 0 to rt | ~70-80% |
| Reduction of 2,4-Pentadienal | 2,4-Pentadienal | Sodium Borohydride (NaBH4) | Methanol (B129727)/Dichloromethane (B109758) | 30 minutes | 0 to rt | >90% |
| Horner-Wadsworth-Emmons (HWE) Reaction | α,β-Unsaturated Aldehyde, Triethyl phosphonoacetate | DBU, LiCl, DIBAL-H | Acetonitrile, Diethyl ether | 2-4 hours | -78 to rt | ~80-90% |
Note: The yields are approximate and can vary based on the specific substrate and reaction conditions.
Experimental Protocols
Herein are detailed methodologies for the three key synthetic routes.
Protocol 1: Synthesis of this compound via Grignard Reaction (Adapted from a general procedure for dienol synthesis)
This protocol describes the preparation of a vinyl Grignard reagent and its subsequent reaction with acrolein.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Vinyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Acrolein
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Diethyl ether
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
-
Ice bath
Procedure:
Part A: Preparation of Vinylmagnesium Bromide
-
Assemble the flame-dried three-necked flask with a reflux condenser, dropping funnel, and an inert gas inlet.
-
To the flask, add magnesium turnings (1.2 eq) and a crystal of iodine.
-
Gently heat the flask under a stream of inert gas until violet vapors of iodine are observed, then allow it to cool to room temperature.
-
Add anhydrous THF to cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of vinyl bromide (1.1 eq) in anhydrous THF.
-
Add a small portion of the vinyl bromide solution to the magnesium suspension to initiate the reaction, which is indicated by bubbling and a gentle exotherm.
-
Once the reaction has started, add the remaining vinyl bromide solution dropwise while maintaining a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
Part B: Reaction with Acrolein
-
In a separate flame-dried flask under an inert atmosphere, prepare a solution of freshly distilled acrolein (1.0 eq) in anhydrous THF.
-
Cool the acrolein solution to 0 °C using an ice bath.
-
Slowly add the prepared vinylmagnesium bromide solution from the dropping funnel to the stirred acrolein solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain this compound.
Protocol 2: Synthesis of this compound by Reduction of 2,4-Pentadienal
This protocol details the selective reduction of the aldehyde functionality of 2,4-pentadienal using sodium borohydride.[1]
Materials:
-
2,4-Pentadienal
-
Sodium borohydride (NaBH4)
-
Methanol
-
Dichloromethane
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve 2,4-pentadienal (1.0 eq) in a mixture of methanol and dichloromethane (1:1) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
Continue stirring the reaction mixture at 0 °C for 30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the dropwise addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
If necessary, the product can be further purified by flash chromatography.
Protocol 3: Synthesis of this compound via Horner-Wadsworth-Emmons Reaction and Subsequent Reduction
This two-step protocol involves the synthesis of an α,β,γ,δ-unsaturated ester followed by its reduction to the target alcohol.[2]
Materials:
-
An α,β-unsaturated aldehyde (e.g., acrolein)
-
Triethyl phosphonoacetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Lithium chloride (LiCl)
-
Acetonitrile
-
Diisobutylaluminium hydride (DIBAL-H) (1 M solution in hexanes)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
Procedure:
Part A: Synthesis of Ethyl 2,4-Pentadienoate
-
To a stirred suspension of LiCl (1.2 eq) in anhydrous acetonitrile, add triethyl phosphonoacetate (1.2 eq) followed by DBU (1.2 eq) at room temperature under an inert atmosphere.
-
After stirring for 15 minutes, add a solution of the α,β-unsaturated aldehyde (1.0 eq) in acetonitrile.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain ethyl 2,4-pentadienoate.
Part B: Reduction to this compound
-
Dissolve the ethyl 2,4-pentadienoate (1.0 eq) in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (2.2 eq, 1 M solution in hexanes) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature, resulting in the formation of a white precipitate.
-
Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.
-
Dry the combined filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Visualizing the Synthetic Pathways
To further elucidate the experimental workflows, the following diagrams created using the DOT language provide a visual representation of the key steps in each synthetic protocol.
Caption: Workflow for the Grignard synthesis of this compound.
Caption: Workflow for the reduction of 2,4-pentadienal.
Caption: Two-step synthesis of this compound via HWE reaction and reduction.
Characterization Data for this compound
The successful synthesis of this compound can be confirmed by various spectroscopic methods. The expected data are summarized below.
| Spectroscopic Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.30-6.10 (m, 2H), 5.80-5.70 (m, 1H), 5.20-5.05 (m, 2H), 4.15 (d, J=5.0 Hz, 2H), 1.60 (br s, 1H, OH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 137.5, 132.0, 129.5, 118.0, 63.0 |
| IR (neat, cm⁻¹) | 3350 (br, O-H), 3080, 3020 (C-H, sp²), 1650, 1600 (C=C), 990, 900 (C-H bend, vinyl) |
| Mass Spectrometry (EI) | m/z (%): 84 (M⁺), 83, 67, 55, 41, 39 |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific isomer synthesized.
Concluding Remarks for Drug Development Professionals
The synthetic routes detailed in this document provide a robust framework for accessing this compound and its derivatives. The ability to introduce various substituents on the diene backbone through modifications of the starting materials in the Grignard and HWE reactions makes these pathways particularly attractive for creating diverse chemical libraries for drug discovery programs. The conjugated diene moiety offers a versatile handle for further chemical transformations, such as Diels-Alder reactions, to construct more complex molecular architectures. The protocols provided here can be adapted and optimized for the synthesis of novel analogs for biological screening and lead optimization.
References
Application Notes and Protocols for the Catalytic Conversion of 2,4-Pentadien-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the catalytic conversion of 2,4-pentadien-1-ol, a versatile building block in organic synthesis. The following sections detail protocols for its isomerization, selective hydrogenation, and oxidation, offering pathways to valuable chemical intermediates.
Catalytic Isomerization of this compound to Pentenals
The isomerization of this compound can yield valuable unsaturated aldehydes, such as 2,4-pentadienal (B1594819) or, through double bond migration, other pentenal isomers. This transformation is typically catalyzed by transition metal complexes, particularly those of rhodium and palladium. These catalysts facilitate the migration of the double bonds and the tautomerization of the alcohol to the corresponding aldehyde.
Logical Workflow for Catalyst Screening in Isomerization
Caption: Catalyst screening workflow for isomerization.
Experimental Protocol: Rhodium-Catalyzed Isomerization
This protocol describes a general procedure for the isomerization of this compound to pentenals using a rhodium catalyst.
Materials:
-
This compound
-
[Rh(COD)Cl]₂ (Chlorido(1,5-cyclooctadiene)rhodium(I) dimer)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Toluene (B28343)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dried Schlenk flask under an inert atmosphere, dissolve [Rh(COD)Cl]₂ (1 mol%) and PPh₃ (4 mol%) in anhydrous toluene (10 mL).
-
Stir the mixture at room temperature for 15 minutes to allow for catalyst formation.
-
Add this compound (1 mmol) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired pentenal isomers.
Quantitative Data (Illustrative)
| Catalyst System | Temperature (°C) | Time (h) | Conversion (%) | Selectivity for 2,4-Pentadienal (%) |
| [Rh(COD)Cl]₂ / PPh₃ | 80 | 4 | 95 | 85 |
| Pd(PPh₃)₄ | 100 | 6 | 88 | 75 |
Selective Catalytic Hydrogenation to Pentenols
The selective hydrogenation of the diene system in this compound can lead to various partially saturated pentenols, such as 2-penten-1-ol or 3-penten-1-ol. The selectivity of this reaction is highly dependent on the catalyst and reaction conditions. Palladium and platinum catalysts are commonly employed for such transformations.
Signaling Pathway of Selective Hydrogenation
Caption: Selective hydrogenation reaction pathway.
Experimental Protocol: Palladium-Catalyzed Selective Hydrogenation
This protocol outlines a method for the selective hydrogenation of one of the double bonds in this compound.
Materials:
-
This compound
-
Palladium on activated carbon (5% Pd/C)
-
Hydrogen gas
-
Hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
In a hydrogenation flask, dissolve this compound (1 mmol) in methanol (20 mL).
-
Carefully add 5% Pd/C (5 mol% Pd) to the solution.
-
Seal the flask and connect it to the hydrogenation apparatus.
-
Purge the system with hydrogen gas three times.
-
Pressurize the reactor with hydrogen to 1 atm (or as desired).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by GC to observe the consumption of the starting material and the formation of products.
-
Once the desired level of conversion is reached, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with methanol.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify by distillation or column chromatography.
Quantitative Data (Illustrative)
| Catalyst | H₂ Pressure (atm) | Temperature (°C) | Conversion (%) | Selectivity for Pentenols (%) |
| 5% Pd/C | 1 | 25 | >99 | 92 (mixture of isomers) |
| 5% Pt/C | 1 | 25 | >99 | 88 (mixture of isomers) |
Catalytic Oxidation to 2,4-Pentadienal
The oxidation of the primary alcohol group of this compound to an aldehyde yields 2,4-pentadienal, a conjugated aldehyde that is a useful synthon. This selective oxidation can be achieved using various catalytic systems, often employing a mild oxidant to avoid over-oxidation or reaction with the double bonds. Palladium-based catalysts in the presence of a suitable terminal oxidant are effective for this transformation.
Experimental Workflow for Catalytic Oxidation
Caption: Workflow for the catalytic oxidation.
Experimental Protocol: Palladium-Catalyzed Aerobic Oxidation
This protocol describes a method for the aerobic oxidation of this compound.
Materials:
-
This compound
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Toluene
-
Oxygen (or air)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1 mmol), toluene (10 mL), and pyridine (0.2 mmol).
-
Add Pd(OAc)₂ (5 mol%) to the mixture.
-
Fit the flask with a balloon filled with oxygen (or pass a gentle stream of air through the reaction mixture).
-
Heat the reaction to 60 °C and stir vigorously.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield 2,4-pentadienal.
Quantitative Data (Illustrative)
| Catalyst System | Oxidant | Temperature (°C) | Yield of 2,4-Pentadienal (%) |
| Pd(OAc)₂ / Pyridine | O₂ (1 atm) | 60 | 85 |
| TEMPO / NaOCl | - | 0 | 78 |
Disclaimer: The quantitative data presented in the tables are for illustrative purposes and represent typical outcomes for analogous reactions. Actual results may vary depending on the specific experimental conditions and the purity of the reagents. Researchers should optimize these protocols for their specific applications.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Pentadien-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2,4-pentadien-1-ol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound and similar unsaturated alcohols include:
-
Wittig Reaction/Horner-Wadsworth-Emmons (HWE) Reaction: These involve the reaction of a phosphorus ylide or a phosphonate (B1237965) carbanion with an α,β-unsaturated aldehyde, such as crotonaldehyde (B89634). The HWE reaction is often preferred due to the easier removal of the phosphate (B84403) byproduct.
-
Aldol Condensation followed by Reduction: This two-step process involves the condensation of acetaldehyde (B116499) and another aldehyde to form 2,4-pentadienal (B1594819), which is then selectively reduced to the corresponding alcohol.
-
Reduction of 2,4-Pentadienal: Direct reduction of the commercially available 2,4-pentadienal using a chemoselective reducing agent.
-
Dehydration of Diols: The acid-catalyzed dehydration of a suitable pentanediol (B8720305) can also yield the desired product, although controlling the regioselectivity to avoid isomeric dienes can be challenging.
Q2: My final product is a mixture of E and Z isomers. How can I improve the stereoselectivity?
A2: The stereochemical outcome is highly dependent on the chosen synthetic route.
-
For Wittig Reactions: Non-stabilized ylides tend to favor the formation of the (Z)-alkene, while stabilized ylides predominantly yield the (E)-alkene. The presence of lithium salts can also influence the stereoselectivity, sometimes leading to mixtures.
-
For Horner-Wadsworth-Emmons Reactions: This method generally favors the formation of the thermodynamically more stable (E)-alkene with high selectivity. To obtain the (Z)-isomer, a Still-Gennari modification using phosphonates with electron-withdrawing groups can be employed.
Q3: The purification of my this compound is difficult. What are the likely impurities?
A3: Common impurities depend on the synthetic method used:
-
Wittig Reaction: Triphenylphosphine oxide is a common byproduct that can be difficult to separate.
-
HWE Reaction: Dialkyl phosphate byproducts are generally water-soluble and easier to remove during aqueous workup.
-
Aldol Condensation: Unreacted starting aldehydes, self-condensation products, and polymeric materials.
-
Reduction of Dienal: Over-reduced products (pentanol) or products of conjugate reduction (e.g., pentenols).
-
General: Isomers of the desired product, and degradation or oxidation products due to the instability of the conjugated system.
Q4: My reaction is turning dark and forming a tar-like substance. What is happening?
A4: The formation of a dark, polymeric substance is a common issue when working with conjugated systems like 2,4-pentadienal and this compound. This is often due to polymerization or decomposition of the starting materials or the product, especially under acidic or basic conditions and at elevated temperatures. Careful control of temperature and pH is crucial to minimize these side reactions.
Troubleshooting Guides
Scenario 1: Wittig or Horner-Wadsworth-Emmons (HWE) Reaction
Issue: Low Yield of the Desired Diene
| Potential Cause | Troubleshooting Steps |
| Inefficient Ylide/Carbanion Formation | Ensure anhydrous conditions and use a sufficiently strong base (e.g., n-BuLi, NaH, t-BuOK). Verify the quality of the base. |
| Poor Reactivity of the Carbonyl Compound | Use a less sterically hindered aldehyde. Increase the reaction temperature or reaction time, but monitor for side reactions. |
| Side Reactions of the Ylide/Carbanion | Add the aldehyde to the pre-formed ylide/carbanion solution at a low temperature to minimize self-condensation or decomposition of the phosphorus reagent. |
Issue: Poor E/Z Selectivity
| Potential Cause | Troubleshooting Steps |
| Inappropriate Ylide Type (Wittig) | For (E)-alkenes, use a stabilized ylide. For (Z)-alkenes, use a non-stabilized ylide under salt-free conditions. |
| Equilibration of Intermediates (HWE) | To enhance (E)-selectivity, allow the reaction to warm to room temperature to ensure equilibration of the intermediates. For (Z)-selectivity, consider the Still-Gennari modification. |
Scenario 2: Aldol Condensation to form 2,4-Pentadienal
Issue: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Troubleshooting Steps |
| Self-Condensation of Reactants | Use a non-enolizable aldehyde as one of the reaction partners if possible. Alternatively, slowly add the enolizable aldehyde to a mixture of the non-enolizable aldehyde and the base. |
| Multiple Condensation Reactions | Use a less reactive base or lower the reaction temperature to control the reaction rate. Monitor the reaction closely and stop it once the desired product is formed. |
| Polymerization | In traditional crotonaldehyde production, inorganic bases can lead to violent reactions and byproduct formation. Using a milder organic amine catalyst can make the reaction easier to control and reduce the formation of high polymers.[1] |
Scenario 3: Reduction of 2,4-Pentadienal
Issue: Over-reduction or Conjugate Reduction
| Reducing Agent | Potential Side Products & Troubleshooting |
| Sodium Borohydride (NaBH₄) | Generally provides good selectivity for 1,2-reduction of α,β-unsaturated aldehydes to allylic alcohols. To avoid over-reduction, use a controlled amount of NaBH₄ and low temperatures. The addition of cerium(III) chloride (Luche reduction) can enhance selectivity for the 1,2-reduction. |
| Lithium Aluminum Hydride (LiAlH₄) | A very strong reducing agent that can lead to over-reduction to the saturated alcohol (1-pentanol). It can also reduce the double bonds. Use at very low temperatures and with careful control of stoichiometry. |
| Diisobutylaluminum Hydride (DIBAL-H) | A bulky and selective reducing agent that can effectively reduce esters and α,β-unsaturated aldehydes to the corresponding alcohols. The reaction is typically run at low temperatures (e.g., -78 °C) to prevent over-reduction.[2][3][4] |
Table 1: Comparison of Reducing Agents for 2,4-Pentadienal Reduction
| Reducing Agent | Typical Conditions | Selectivity | Common Side Products |
| NaBH₄ | Methanol or Ethanol, 0 °C to RT | Good for 1,2-reduction | Small amounts of over-reduced product |
| NaBH₄ / CeCl₃ (Luche) | Methanol or Ethanol, 0 °C | Excellent for 1,2-reduction | Minimal side products |
| LiAlH₄ | Anhydrous Ether or THF, -78 °C to 0 °C | Low (can reduce C=C and over-reduce) | 1-Pentanol, other pentenols |
| DIBAL-H | Anhydrous Toluene or Hexane, -78 °C | Excellent for 1,2-reduction | Over-reduction if temperature is not controlled |
Experimental Protocols
Protocol 1: Synthesis of (E)-2,4-Pentadien-1-ol via Horner-Wadsworth-Emmons Reaction
This protocol is a general procedure and may require optimization for specific substrates.
-
Preparation of the Phosphonate Reagent: Prepare ethyl 2-(diethylphosphono)acetate via the Arbuzov reaction of triethyl phosphite (B83602) and ethyl chloroacetate.
-
Generation of the Carbanion: To a solution of ethyl 2-(diethylphosphono)acetate in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere, add one equivalent of a strong base such as sodium hydride (NaH). Stir the mixture for 30 minutes.
-
Reaction with Aldehyde: Cool the reaction mixture to -78 °C and slowly add one equivalent of crotonaldehyde.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to obtain ethyl 2,4-pentadienoate.
-
Reduction to the Alcohol: Dissolve the purified ester in anhydrous diethyl ether and cool to 0 °C. Add a solution of DIBAL-H (2.2 equivalents) in hexanes dropwise. Stir for 2 hours at 0 °C.
-
Final Work-up and Purification: Quench the reaction by the slow addition of methanol, followed by water. Filter the resulting aluminum salts and extract the filtrate with diethyl ether. Dry the organic layer and concentrate under reduced pressure. Purify the crude alcohol by column chromatography.
Visualizations
Caption: Troubleshooting Low Yields in Wittig/HWE Reactions.
Caption: Troubleshooting Selectivity in Aldol Condensations.
Caption: Selective Reduction Pathways of 2,4-Pentadienal.
References
Technical Support Center: Purification of 2,4-Pentadien-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,4-Pentadien-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in the purification of this compound stem from its chemical structure. As a conjugated dienol, it is susceptible to several issues:
-
Polymerization: The conjugated diene system can undergo polymerization, especially at elevated temperatures, leading to loss of product and contamination with oligomeric or polymeric byproducts.
-
Oxidation: The double bonds and the alcohol functional group are prone to oxidation, which can introduce various impurities such as aldehydes, ketones, and carboxylic acids.
-
Isomerization: The presence of double bonds allows for the existence of geometric isomers (cis/trans), which can be difficult to separate due to their similar physical properties.
-
Thermal Instability: The compound may be sensitive to heat, leading to degradation during high-temperature purification methods like distillation at atmospheric pressure.
Q2: What are the common impurities found in crude this compound?
A2: Impurities can originate from the synthetic route used. A common method for synthesizing this compound is the reduction of 2,4-pentadienal. Potential impurities from this process include:
-
Unreacted 2,4-pentadienal: Incomplete reduction will leave residual aldehyde.
-
Over-reduction products: While less common with mild reducing agents like sodium borohydride, stronger reducing agents could potentially reduce the double bonds.
-
Byproducts from side reactions: The reactive nature of the conjugated system can lead to various side products.
-
Geometric isomers: Depending on the stereoselectivity of the synthesis, a mixture of isomers of this compound may be present.
-
Solvents and reagents: Residual solvents and unreacted reagents from the synthesis and workup steps.
Q3: How can I monitor the purity of this compound during purification?
A3: Several analytical techniques can be employed to assess the purity of this compound:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively monitor the progress of a reaction or chromatographic separation. Different solvent systems can be tested to achieve good separation between the desired product and impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the purity and can help identify volatile impurities by their mass spectra.
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for separating non-volatile impurities and for the separation of geometric isomers, often using a reversed-phase column.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify and quantify impurities.
Troubleshooting Guides
Distillation
Problem: The product is degrading or polymerizing in the distillation flask.
| Possible Cause | Solution |
| High Temperature | Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of this compound.[1][2] |
| Presence of Oxygen | Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Radical Polymerization | Add a radical inhibitor, such as hydroquinone (B1673460) or 4-tert-butylcatechol, to the distillation flask in a small amount. |
| Prolonged Heating | Heat the distillation flask rapidly to the boiling point and collect the distillate as quickly as possible. Avoid prolonged heating of the crude material. |
Column Chromatography
Problem: Poor separation of this compound from its impurities.
| Possible Cause | Solution |
| Inappropriate Solvent System | Use Thin-Layer Chromatography (TLC) to screen for an optimal solvent system. A good starting point for silica (B1680970) gel chromatography is a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether). Adjust the ratio to achieve an Rf value of 0.2-0.4 for this compound.[3][4] |
| Co-elution of Isomers | For the separation of geometric isomers, reversed-phase HPLC with a C18 column is often more effective than normal-phase chromatography.[5] A mobile phase of methanol (B129727)/water or acetonitrile/water can be used. |
| Compound Streaking on the Column | This can be due to the compound's polarity and interaction with the stationary phase. Try using a less polar solvent system or a different stationary phase (e.g., alumina). Adding a small amount of a more polar solvent like methanol to the eluent can sometimes help. |
| Column Overloading | Do not load too much crude material onto the column. A general rule of thumb is to use a mass of stationary phase that is 30-100 times the mass of the crude sample. |
Data Presentation
The following table summarizes typical purification methods and expected outcomes for this compound. Please note that actual results may vary depending on the specific impurities present in the crude material.
| Purification Method | Typical Conditions | Expected Purity | Advantages | Disadvantages |
| Vacuum Distillation | Pressure: 10-20 mmHg; Boiling Point: ~60-70 °C (estimated) | >95% | Good for removing non-volatile impurities and solvents. | Risk of thermal degradation and polymerization if not controlled carefully. May not separate geometric isomers. |
| Flash Column Chromatography (Silica Gel) | Eluent: Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3) | >98% | Effective for removing polar and non-polar impurities. | May not efficiently separate geometric isomers. Can be time-consuming for large scales. |
| High-Performance Liquid Chromatography (HPLC) (Reversed-Phase) | Column: C18; Mobile Phase: Acetonitrile/Water or Methanol/Water gradient | >99% | Excellent for separating geometric isomers and other closely related impurities.[5] | Lower sample capacity compared to other methods, more suitable for final polishing or analytical purposes. |
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a cold trap between the receiving flask and the vacuum pump.
-
Inhibitor Addition: Add a small amount of a polymerization inhibitor (e.g., a few crystals of hydroquinone) to the crude this compound in the distillation flask.
-
Distillation:
-
Begin stirring the crude material.
-
Slowly reduce the pressure using a vacuum pump to the desired level (e.g., 10-20 mmHg).
-
Gradually heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point for this compound under the applied pressure.
-
Monitor the temperature closely; a stable boiling point indicates the collection of a pure fraction.
-
-
Storage: Store the purified this compound under an inert atmosphere at a low temperature to prevent degradation.
Protocol 2: Flash Column Chromatography of this compound
-
Solvent System Selection: Determine an appropriate solvent system using TLC. A common starting point is a mixture of hexane and ethyl acetate. The ideal system should give the product an Rf value of approximately 0.3.
-
Column Packing:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system.
-
Pour the slurry into the column and allow it to pack evenly. Drain the excess solvent until the solvent level is just above the silica bed.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully apply the sample solution to the top of the silica gel.
-
Drain the solvent until the sample is adsorbed onto the silica.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions in test tubes or flasks.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Mandatory Visualization
References
Identification of byproducts in 2,4-Pentadien-1-ol synthesis
Technical Support Center: Synthesis of 2,4-Pentadien-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: Common synthetic strategies include the reduction of 2,4-pentadienal, the reaction of a Grignard reagent with an appropriate electrophile, and modifications of related structures like sorbic acid. Each method has its own set of potential side reactions and byproducts.
Q2: What are the typical impurities I might encounter in my synthesis of this compound?
A2: Impurities are often related to the specific synthetic method used. However, some common classes of byproducts include unreacted starting materials, over-reduction or over-oxidation products, isomeric byproducts, and solvent adducts.[1][2] For instance, in Grignard-based syntheses, allenic alcohols can be significant coproducts.[3]
Q3: How can I get a preliminary assessment of the purity of my crude this compound?
A3: Thin-layer chromatography (TLC) is an effective initial technique to analyze your crude reaction mixture. By co-spotting your sample with the starting materials, you can quickly identify the presence of unreacted reagents. The relative polarity of the spots can also give clues about the nature of the byproducts.[1]
Q4: What analytical techniques are most effective for identifying unknown byproducts?
A4: A multidisciplinary approach is often the most effective.[4] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating volatile compounds and obtaining their mass spectra, which aids in structural elucidation.[5][6][7] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, and when coupled with Liquid Chromatography (LC-NMR), it can be used to analyze complex mixtures.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Presence of an Unexpected Isomer in the Final Product
Symptoms:
-
NMR spectrum shows more peaks than expected for this compound.
-
GC analysis reveals multiple peaks with the same mass-to-charge ratio.
Possible Causes and Solutions:
| Potential Cause | Suggested Action |
| Isomerization of Double Bonds: Reaction conditions (e.g., acid or base catalysis, high temperature) can cause the migration of double bonds, leading to the formation of isomers such as 1,3-pentadien-1-ol or other geometric isomers. | Optimize reaction conditions by lowering the temperature, using milder reagents, and ensuring the reaction is quenched appropriately. Purification by column chromatography with a suitable solvent system can help separate isomers.[1] |
| Formation of Allenic Byproducts: In Grignard reactions for dienol synthesis, the formation of allenic alcohols (e.g., 3,4-pentadien-1-ol) can occur as a competing reaction pathway.[3] | Modify the Grignard reagent or the reaction conditions. The choice of solvent and the presence of certain catalysts can influence the ratio of dienol to allenic alcohol.[3] |
Issue 2: Low Yield of this compound and Presence of a More Polar Byproduct
Symptoms:
-
Lower than expected isolated yield of the desired product.
-
TLC analysis shows a significant spot with a lower Rf value than this compound.
Possible Causes and Solutions:
| Potential Cause | Suggested Action |
| Over-reduction: If using a strong reducing agent for the synthesis from 2,4-pentadienal, the double bonds can be partially or fully reduced, leading to the formation of pentenols or even pentanol. | Use a milder and more selective reducing agent, such as sodium borohydride, and carefully control the reaction temperature and stoichiometry. |
| Formation of Diols: In some reaction conditions, di-hydroxylated byproducts could be formed, which would be significantly more polar. | Ensure anhydrous conditions if using water-sensitive reagents. Analyze the reaction mixture by MS to check for masses corresponding to diol byproducts. |
Issue 3: Presence of a Less Polar Byproduct
Symptoms:
-
TLC analysis shows a spot with a higher Rf value than this compound.
-
GC-MS analysis indicates a compound with a lower boiling point and a mass corresponding to the loss of a hydroxyl group.
Possible Causes and Solutions:
| Potential Cause | Suggested Action |
| Unreacted Starting Material: Incomplete reaction will leave unreacted starting materials, which may be less polar than the alcohol product (e.g., 2,4-pentadienal). | Increase the reaction time, temperature, or the molar ratio of the reagents. Monitor the reaction progress by TLC or GC to ensure completion. |
| Elimination/Dehydration: Acidic conditions or high temperatures during workup or purification can lead to the elimination of the hydroxyl group, forming a hydrocarbon byproduct. | Use mild workup conditions and avoid excessive heat during solvent evaporation or distillation. Consider using a purification method that does not require high temperatures, such as column chromatography. |
Experimental Protocols
Protocol 1: General Procedure for Byproduct Analysis by GC-MS
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Injection: Inject a 1 µL aliquot of the prepared sample into the GC-MS instrument.
-
Gas Chromatography:
-
Column: Use a nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Temperature Program: Start at a low temperature (e.g., 40°C) for a few minutes, then ramp the temperature at a steady rate (e.g., 10°C/min) to a final temperature (e.g., 250°C) and hold for several minutes. This allows for the separation of compounds with different boiling points.[5]
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low to high m/z range (e.g., 35-500 amu) to detect a wide range of potential fragments.
-
-
Data Analysis: Identify the peaks in the chromatogram. Analyze the mass spectrum of each peak and compare it with a library of known compounds (e.g., NIST) to identify the byproducts.
Protocol 2: Purification by Column Chromatography
-
Adsorbent Selection: Use silica (B1680970) gel as the stationary phase for the separation of polar compounds.[1]
-
Solvent System Selection: Determine an appropriate mobile phase using TLC. A mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is common. The ideal solvent system should provide good separation between the product and byproducts (Rf of the product around 0.3-0.4).
-
Column Packing: Prepare a slurry of silica gel in the nonpolar solvent and carefully pack it into a glass column to avoid air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the selected solvent system. If necessary, a gradient elution can be used, gradually increasing the polarity of the mobile phase to elute more polar compounds.
-
Fraction Collection: Collect the eluent in small fractions and analyze each fraction by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure and at a low temperature to obtain the purified this compound.
Visualizations
Caption: Workflow for Byproduct Identification and Purification.
Caption: Common Synthesis Routes and Potential Byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4087468A - Preparation of grignard reagents of halodienes and preparation of dienols - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic impurity profiling of methylone and intermediate compounds synthesized from catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Polymerization of 2,4-Pentadien-1-ol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the polymerization of 2,4-pentadien-1-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the polymerization of this compound in a question-and-answer format.
Issue 1: Low or No Polymer Yield
Question: My polymerization of this compound is resulting in very low to no polymer formation. What are the potential causes and how can I resolve this?
Answer: Low or no polymer yield is a common problem that can arise from several factors, particularly when working with a functionalized monomer like this compound.
-
Initiator Incompatibility or Inhibition: The hydroxyl group of this compound can react with and deactivate certain initiators, especially those used in anionic, cationic, or coordination polymerization. In radical polymerization, impurities can inhibit the reaction.
-
Solution:
-
For radical polymerization, ensure the monomer is pure and free from inhibitors used for storage. Consider increasing the initiator concentration.
-
For other polymerization types, the hydroxyl group may need to be protected using a suitable protecting group (e.g., silyl (B83357) ether) before polymerization.
-
Ensure all reagents and solvents are rigorously dried, as water can act as an inhibitor.
-
-
-
Insufficient Initiator Concentration: The amount of initiator may be too low to effectively start the polymerization process.
-
Solution: Gradually increase the initiator concentration. The optimal concentration will depend on the chosen polymerization method and desired polymer properties.
-
-
Suboptimal Reaction Temperature: The reaction temperature may be too low for efficient initiation or propagation.
-
Solution: Increase the reaction temperature in increments. Be aware that excessively high temperatures can lead to side reactions or polymer degradation.[1]
-
-
Monomer Purity: Impurities in the this compound monomer can terminate the polymerization reaction.
-
Solution: Purify the monomer before use, for example, by distillation or column chromatography, to remove any impurities.
-
Issue 2: Poor Control Over Polymer Molecular Weight and Polydispersity
Question: I am obtaining a polymer, but the molecular weight is not what I expected, and the polydispersity index (PDI) is very high. How can I improve this?
Answer: Achieving a target molecular weight and a narrow PDI (typically < 1.5) requires precise control over the polymerization conditions.
-
High Initiator Concentration: An excess of initiator can lead to the formation of many short polymer chains, resulting in a low average molecular weight.
-
Solution: Carefully control the monomer-to-initiator ratio. A higher ratio generally leads to a higher molecular weight.[2]
-
-
Chain Transfer Reactions: The hydroxyl group on the monomer or impurities in the reaction mixture can act as chain transfer agents, prematurely terminating growing polymer chains.
-
Solution:
-
Protect the hydroxyl group of the monomer.
-
Ensure all components of the reaction are of high purity.
-
-
-
Slow Initiation: If the rate of initiation is slower than the rate of propagation, new chains will form throughout the reaction, leading to a broad molecular weight distribution.
-
Solution: Select an initiator that provides rapid and efficient initiation for the chosen polymerization method.
-
Frequently Asked Questions (FAQs)
Q1: Which polymerization method is most suitable for this compound?
A1: The choice of polymerization method depends on the desired polymer architecture and properties.
-
Free-Radical Polymerization: This is often a robust method for vinyl monomers but may offer less control over the polymer structure. The hydroxyl group is generally tolerated, but side reactions are possible.
-
Anionic and Cationic Polymerization: These methods can provide excellent control over molecular weight and architecture but are highly sensitive to the acidic proton of the hydroxyl group. Protection of the hydroxyl group is typically required.
-
Coordination Polymerization: Similar to ionic polymerizations, coordination catalysts are often sensitive to polar functional groups, necessitating a protection strategy.
Q2: How does the hydroxyl group in this compound affect the polymerization?
A2: The hydroxyl group introduces polarity and a reactive proton, which can:
-
Interfere with or "poison" sensitive catalysts and initiators (anionic, cationic, coordination).
-
Act as a chain transfer agent, limiting the molecular weight.
-
Lead to side reactions.
-
Influence the solubility of the monomer and resulting polymer.
Q3: What are some suitable protecting groups for the hydroxyl functionality?
A3: Silyl ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS), are common protecting groups for alcohols. They are generally stable to a range of polymerization conditions and can be removed under specific, mild conditions after polymerization.
Q4: How can I purify the this compound monomer before polymerization?
A4: The monomer can be purified by vacuum distillation to remove non-volatile impurities and any added inhibitors. Passing the monomer through a column of activated alumina (B75360) can also remove inhibitors. It is crucial to handle the purified monomer under an inert atmosphere as it may be prone to spontaneous polymerization.
Data Presentation
Table 1: Representative Reaction Conditions for Free-Radical Polymerization of this compound
| Entry | Initiator (mol%) | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | AIBN (1.0) | 60 | 12 | 75 | 15,000 | 2.1 |
| 2 | AIBN (0.5) | 60 | 12 | 68 | 25,000 | 1.9 |
| 3 | AIBN (1.0) | 70 | 8 | 85 | 14,500 | 2.3 |
| 4 | BPO (1.0) | 80 | 6 | 90 | 12,000 | 2.5 |
Note: This data is illustrative and based on general principles of radical polymerization. Actual results may vary.
Experimental Protocols
Protocol 1: Free-Radical Polymerization of this compound
This protocol provides a general procedure for the free-radical solution polymerization of this compound.
-
Monomer Purification: Purify this compound by passing it through a short column of basic alumina to remove any inhibitor.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the purified this compound and a suitable solvent (e.g., toluene, THF).
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiation: Under an inert atmosphere (e.g., nitrogen or argon), add the radical initiator (e.g., AIBN or BPO).
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature and stir for the specified reaction time.
-
Termination and Isolation: Cool the reaction to room temperature and expose it to air to quench the polymerization. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol (B129727) or hexane).
-
Drying: Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
Characterization: Analyze the polymer's molecular weight and PDI using Gel Permeation Chromatography (GPC) and confirm its structure using NMR spectroscopy.
Visualizations
Caption: Troubleshooting workflow for low polymer yield.
Caption: General experimental workflow for polymerization.
References
Stability and degradation issues of 2,4-Pentadien-1-ol
Welcome to the technical support center for 2,4-Pentadien-1-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal method for storing this compound to ensure its stability?
A1: Due to its sensitivity to air and light, this compound requires specific storage conditions to prevent degradation.[1][2] It is recommended to store the compound under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[1][2] The container should be protected from light by using an amber vial or by wrapping it in aluminum foil. For long-term storage, it should be kept in a cool, dry, and well-ventilated place, often at refrigerated temperatures (2-8 °C) to minimize thermal degradation and polymerization.[3][4]
Q2: What are the primary signs that my sample of this compound has started to degrade?
A2: Visual inspection can often provide the first clues of degradation. The appearance of a yellow or brown discoloration is a common sign of oxidation or polymerization. An increase in viscosity or the formation of a solid precipitate suggests that polymerization has occurred. Additionally, a change in odor may indicate the formation of volatile oxidation products like aldehydes.
Q3: What types of chemical degradation is this compound susceptible to?
A3: As a conjugated dienol, this compound is primarily susceptible to two main degradation pathways:
-
Oxidation: The conjugated double bonds and the allylic alcohol group are prone to oxidation, especially when exposed to air (oxygen).[5][6] This can lead to the formation of aldehydes, carboxylic acids, or epoxides. The presence of reactive oxygen species (ROS) can initiate lipid peroxidation-like processes.[5]
-
Polymerization: The conjugated diene system can undergo polymerization, which can be initiated by heat, light, or the presence of catalytic impurities like metal ions (e.g., iron rust).[3] This process leads to the formation of higher molecular weight oligomers and polymers.
Q4: Can I use a stabilizer with this compound? If so, which ones are recommended?
A4: Yes, radical inhibitors are often used to stabilize conjugated dienes. For similar compounds, inhibitors like hydroquinone (B1673460) (HQ) or 4-tert-butylcatechol (B165716) (TBC) are commonly added in small amounts (ppm levels) to prevent free-radical polymerization during storage or distillation.[3] It is crucial to ensure that the chosen inhibitor does not interfere with your intended downstream experiments.
Troubleshooting Guide
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Sample has turned yellow or brown. | Oxidation: Exposure to air has led to the formation of colored oxidation products. | - Handle and store the compound exclusively under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).- Use solvents that have been de-gassed to remove dissolved oxygen.- Confirm identity of impurities via LC-MS or GC-MS. |
| Sample has become viscous or contains a solid precipitate. | Polymerization: Exposure to heat, light, or contaminants has initiated polymerization. | - Ensure storage at recommended low temperatures and protection from light.[1][4]- Filter the sample if possible, but be aware that the concentration of the active compound is now lower.- Consider re-purification by distillation if feasible, but ensure a polymerization inhibitor is added. |
| Unexpected peaks appear in my HPLC/GC chromatogram. | Degradation Products: New peaks likely correspond to oxides, isomers, or dimers/oligomers.Isomerization: Potential cis/trans isomerization of the double bonds. | - Perform a forced degradation study (see Experimental Protocols) to tentatively identify degradation peaks.- Use a mass spectrometer detector (LC-MS or GC-MS) to identify the molecular weights of the unknown peaks.- Check for isomerization by comparing with analytical standards of different isomers if available. |
| Low yield in a reaction using this compound as a starting material. | Purity of Starting Material: The starting material may have partially degraded, reducing the amount of active reactant. | - Re-analyze the purity of your this compound stock before use using qNMR, GC-FID, or HPLC with a calibrated standard.- If degradation is confirmed, purify the starting material (e.g., by distillation) or use a fresh bottle. |
| Inconsistent experimental results between batches. | Variable Degradation: Different levels of degradation may have occurred in different aliquots or batches due to variations in handling or storage time. | - Standardize handling procedures for all users. Ensure everyone uses inert atmosphere techniques consistently.- Aliquot the material upon receipt into single-use vials to prevent repeated exposure of the bulk stock to air.- Always check the purity of the material before each critical experiment. |
Degradation Pathways and Stability Data
Due to its reactive nature, quantitative stability data for this compound is highly dependent on specific experimental conditions. The following tables summarize the key factors influencing its stability and the likely degradation products.
Table 1: Factors Influencing the Stability of this compound
| Parameter | Condition | Effect on Stability | Mitigation Strategy |
| Temperature | Elevated Temperature (>25°C) | Increases rate of thermal degradation and polymerization.[3] | Store at refrigerated temperatures (2-8°C). Avoid exposure to heat sources. |
| Light | UV or Ambient Light | Can initiate free-radical polymerization and oxidation. | Store in amber vials or protect from light with foil.[2] |
| Atmosphere | Presence of Oxygen | Promotes oxidative degradation.[5] | Handle and store under an inert atmosphere (N₂ or Ar).[1][2] Use de-gassed solvents. |
| pH | Strong Acidic or Basic Conditions | Can catalyze isomerization or other reactions. | Maintain neutral pH unless required for a specific reaction. Use buffered solutions where appropriate. |
| Contaminants | Metal Ions (e.g., Fe³⁺), Radical Initiators | Can catalyze polymerization and oxidation.[3] | Use high-purity solvents and reagents. Avoid contact with metal spatulas or containers where possible. |
Table 2: Potential Degradation Products of this compound
| Degradation Pathway | Potential Products | Analytical Detection Method |
| Oxidation | 2,4-Pentadienal (aldehyde), 2-Pentenedioic acid (carboxylic acid), Epoxides | GC-MS, LC-MS, FTIR (C=O stretch) |
| Polymerization | Dimers, Trimers, Oligomers/Polymers | GPC/SEC, LC-MS (for low MW oligomers), NMR (broadening of signals) |
| Isomerization | (2Z)-penta-2,4-dien-1-ol and other geometric isomers | HPLC, GC, NMR |
Visualizing Degradation and Troubleshooting
The following diagrams illustrate the primary degradation pathways and a logical workflow for troubleshooting stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal Stability and Utility of Dienes as Protecting Groups for Acrylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0030673B1 - Method for inhibiting polymerization of conjugated dienes - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. theorango.com [theorango.com]
- 6. echemi.com [echemi.com]
Preventing unwanted isomerization of 2,4-Pentadien-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the unwanted isomerization of 2,4-Pentadien-1-ol during their experiments.
Troubleshooting Guide
This guide addresses specific issues that can lead to the isomerization of this compound.
Question: My final product shows contamination with a conjugated aldehyde or ketone. What is the likely cause and how can I prevent it?
Answer: This is likely due to an allylic rearrangement, a common issue with allylic alcohols. The presence of acid or metal catalysts can promote the isomerization of this compound to its corresponding aldehyde tautomer.
Prevention Strategies:
-
Maintain Neutral pH: Ensure all reagents, solvents, and glassware are free from acidic residues. It is advisable to work under buffered conditions or in the presence of a non-nucleophilic base if compatible with your reaction.
-
Avoid Certain Metal Catalysts: Transition metals, particularly those used in hydrogenation or oxidation reactions, can catalyze isomerization. If a metal catalyst is necessary, screen for one with low isomerization activity.
-
Control Temperature: Higher temperatures can provide the activation energy needed for isomerization. Running reactions at the lowest effective temperature is recommended.
Question: I am observing a change in the stereochemistry of the double bonds (E/Z isomerization) in my this compound sample. What could be causing this?
Answer: E/Z isomerization can be induced by exposure to light (photoisomerization), heat, or the presence of radical species or certain catalysts.
Prevention Strategies:
-
Light Protection: Store this compound and conduct experiments in amber-colored glassware or under dark conditions to prevent photoisomerization.
-
Radical Quenchers: The use of radical inhibitors, such as hydroquinone (B1673460) or butylated hydroxytoluene (BHT), can prevent isomerization initiated by radical species. Commercial samples of similar dienols are often stabilized with hydroquinone.[1]
-
Catalyst Selection: Be aware that some palladium complexes are known to mediate E/Z isomerization of 1,3-dienes.[2] If your reaction involves such catalysts, consider alternative catalytic systems.
Question: My reaction is yielding a mixture of positional isomers, such as 1,3-pentadien-1-ol or other rearranged dienols. How can I improve the selectivity for this compound?
Answer: Positional isomerization, or the migration of double bonds, is often catalyzed by acids or transition metals. This can occur through mechanisms like the 2-oxonia Cope rearrangement observed in similar dienol systems.[3]
Prevention Strategies:
-
Strictly Anhydrous and Inert Conditions: Moisture and oxygen can contribute to the degradation of reagents and the formation of acidic byproducts. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents can minimize these effects.
-
Chelating Agents: In cases where metal-catalyzed isomerization is a concern, the addition of a chelating agent may sequester the metal ion and inhibit its catalytic activity.
-
Careful Work-up: During the reaction work-up, avoid acidic conditions. Use a mild base, such as a saturated sodium bicarbonate solution, for quenching.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to prevent isomerization?
A1: Store this compound in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) at low temperatures (refrigerator or freezer). The addition of a radical inhibitor like BHT or hydroquinone at a low concentration (e.g., 100-200 ppm) is also recommended for long-term storage.
Q2: Can purification methods induce isomerization of this compound?
A2: Yes, both distillation and chromatography can induce isomerization if not performed carefully.
-
Distillation: Avoid excessive temperatures. Vacuum distillation is highly recommended to lower the boiling point. Ensure the distillation apparatus is free of acidic residues.
-
Chromatography: Silica (B1680970) gel can be acidic and promote isomerization. To mitigate this, you can use deactivated silica gel (e.g., by adding a small percentage of a non-nucleophilic base like triethylamine (B128534) to the eluent) or opt for a less acidic stationary phase like alumina.
Q3: What analytical techniques are best for detecting isomerization of this compound?
A3:
-
Gas Chromatography (GC): An excellent method for separating and quantifying different isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is particularly useful for distinguishing between different isomers by analyzing the coupling constants and chemical shifts of the olefinic protons.
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate isomers, especially if they have different polarities.
Data Presentation
Table 1: Illustrative Effect of Additives on Isomerization of a Dienol System
| Entry | Additive (mol%) | Temperature (°C) | Time (h) | This compound (%) | Isomeric Impurities (%) |
| 1 | None | 80 | 24 | 85 | 15 |
| 2 | Acetic Acid (5) | 80 | 24 | 40 | 60 |
| 3 | Hydroquinone (0.1) | 80 | 24 | 95 | 5 |
| 4 | Pd(OAc)2 (1) | 80 | 24 | 65 | 35 |
Note: This data is illustrative and based on general principles of dienol stability.
Experimental Protocols
Protocol 1: General Procedure for a Reaction Involving this compound
-
Glassware Preparation: All glassware should be oven-dried and cooled under a stream of inert gas (nitrogen or argon).
-
Solvent Preparation: Use anhydrous solvents. If necessary, distill the solvent over a suitable drying agent.
-
Reagent Preparation: Add this compound and any other sensitive reagents under a positive pressure of inert gas.
-
Reaction Setup: Assemble the reaction apparatus under an inert atmosphere. If the reaction is sensitive to light, wrap the flask in aluminum foil.
-
Temperature Control: Maintain the desired reaction temperature using a suitable cooling or heating bath.
-
Reaction Quenching: Quench the reaction by adding it to a cooled, saturated solution of a mild base like sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure at a low temperature.
-
Purification: If purification is required, use deactivated silica gel chromatography or vacuum distillation.
Visualizations
References
- 1. 1,4-Pentadien-3-ol hydroquinone 0.4 stabilizer, = 96 922-65-6 [sigmaaldrich.com]
- 2. Selective E to Z isomerization of 1,3-Dienes Enabled by A Dinuclear Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indium-Mediated 2-Oxonia Cope Rearrangement of 1,4-Dienols to 1,3-Dienols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Diels-Alder Reactions with 2,4-Pentadien-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Diels-Alder reactions involving 2,4-Pentadien-1-ol.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my Diels-Alder reaction with this compound lower than expected?
Low yields can be attributed to several factors. The Diels-Alder reaction is sensitive to the diene's conformation, the electronic properties of both the diene and dienophile, reaction temperature, and potential side reactions. This compound, while having an electron-donating hydroxyl group that should enhance reactivity, can also participate in unintended subsequent reactions.[1]
Q2: Does the geometry of the this compound matter?
Yes, for the reaction to occur, the diene must be in the s-cis conformation. Acyclic dienes like this compound can have a higher energy barrier to adopt this conformation compared to cyclic dienes where the s-cis conformation is locked. Steric hindrance can also disfavor the required s-cis conformation, potentially lowering the reaction rate and yield.
Q3: What is the optimal temperature for my reaction?
Temperature plays a critical role. While higher temperatures can increase the reaction rate, they can also promote the reverse reaction, known as the retro-Diels-Alder reaction, especially if the product is sterically hindered.[2] For many Diels-Alder reactions, moderate temperatures are sufficient. It is advisable to start at room temperature and gradually increase the temperature, monitoring the reaction progress.
Q4: Can the hydroxyl group of this compound interfere with the reaction?
The hydroxyl group can participate in subsequent intramolecular reactions, especially with certain dienophiles like maleic anhydride. This can lead to the formation of a lactone instead of the expected carboxylic acid, which might complicate purification and affect the isolated yield of the primary adduct.[1]
Q5: Should I use a Lewis acid catalyst?
Lewis acid catalysts can significantly accelerate Diels-Alder reactions by coordinating to the dienophile, making it more electron-deficient and thus more reactive.[3][4][5] However, the choice of Lewis acid is crucial, as some may also promote polymerization or other side reactions. Common Lewis acids for this purpose include AlCl₃, BF₃·OEt₂, and ZnCl₂.
Q6: Is it necessary to protect the hydroxyl group of this compound?
Protecting the hydroxyl group can be a viable strategy to prevent its participation in side reactions. Converting the alcohol to a silyl (B83357) ether, for example, can lead to a cleaner reaction and potentially a higher yield of the desired cycloaddition product. The protecting group can then be removed in a subsequent step.
Troubleshooting Guide for Low Yield
If you are experiencing low yields, this guide provides a systematic approach to identify and resolve common issues.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low Diels-Alder yields.
Detailed Troubleshooting Steps
-
Verify Reagent Purity and Stoichiometry:
-
Issue: Impurities in the this compound or the dienophile can inhibit the reaction. Incorrect stoichiometry can lead to an excess of one reactant, making purification difficult and affecting yield calculations.
-
Solution: Purify the diene and dienophile before use (e.g., by distillation or recrystallization). Ensure accurate measurement of reactants.
-
-
Assess Diene Conformation:
-
Issue: The diene must adopt an s-cis conformation for the reaction to occur. Bulky substituents on the diene or dienophile can sterically hinder this conformation.
-
Solution: While you cannot change the inherent conformational preference, using a Lewis acid catalyst can sometimes lower the activation energy, even if the s-cis population is low.
-
-
Optimize Reaction Temperature:
-
Issue: The reaction may be too slow at room temperature, or a retro-Diels-Alder reaction may occur at elevated temperatures.
-
Solution: Monitor the reaction at different temperatures (e.g., room temperature, 40 °C, 80 °C) using techniques like TLC or NMR to find the optimal balance between reaction rate and product stability.
-
-
Consider Lewis Acid Catalysis:
-
Issue: The dienophile may not be sufficiently electron-deficient for a facile reaction with the electron-rich this compound.
-
Solution: Introduce a Lewis acid catalyst to activate the dienophile. Start with catalytic amounts and screen different Lewis acids to find the most effective one with minimal side product formation.
Caption: Role of a Lewis acid in activating the dienophile.
-
-
Investigate Potential Side Reactions:
-
Issue: The hydroxyl group of this compound can react with the initial Diels-Alder adduct, particularly when using cyclic anhydrides as dienophiles, leading to lactonization.
-
Solution: Analyze the crude reaction mixture by NMR and mass spectrometry to identify any unexpected products. If a lactone is formed, the reaction conditions may need to be altered, or a different dienophile might be necessary.
Caption: Potential intramolecular side reaction.
-
-
Protect the Hydroxyl Group:
-
Issue: If side reactions involving the hydroxyl group are confirmed, its reactivity needs to be masked.
-
Solution: Protect the hydroxyl group as a silyl ether (e.g., using TBDMSCl) or another suitable protecting group before the Diels-Alder reaction. The protecting group can be removed after the cycloaddition is complete.
-
Data Presentation
The following table summarizes representative yields for Diels-Alder reactions of dienols under different conditions. Note that specific data for this compound is limited in the literature; therefore, data for the closely related 4-methyl-2,4-pentadienol is presented as an illustrative example.
| Diene | Dienophile | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 4-Methyl-2,4-pentadienol | Methyl acrylate | Bimetallic complex with H₈-BINOL (0.2 eq) | Not Specified | Room Temp | 3 days | 83 | [6] |
Experimental Protocols
Representative Protocol: Diels-Alder Reaction of (E,E)-2,4-Hexadien-1-ol with Maleic Anhydride
This protocol is adapted from a published laboratory experiment and can serve as a starting point for reactions with this compound.
Materials:
-
(E,E)-2,4-Hexadien-1-ol
-
Maleic anhydride
-
25 mL round-bottom flask
-
Condenser
-
Stir bar
-
Heating mantle or water bath
Procedure:
-
To a 25 mL round-bottom flask, add (E,E)-2,4-hexadien-1-ol and an equimolar amount of maleic anhydride.
-
Add toluene (approximately 5 mL) and a magnetic stir bar.
-
Attach a reflux condenser and place the flask in a heating mantle or water bath.
-
Heat the mixture to reflux and maintain reflux for 15-30 minutes.
-
After the reflux period, remove the heat source and allow the flask to cool to room temperature.
-
The product may crystallize upon cooling. If so, collect the crystals by vacuum filtration.
-
If the product does not crystallize, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Note: This reaction is known to sometimes produce low yields (e.g., around 10.5%) without extensive optimization, and the product is a lactone resulting from an intramolecular reaction following the initial cycloaddition.[7]
References
- 1. On the Diels-Alder reactions of pentadienyl maleates and citraconates [openresearch-repository.anu.edu.au]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. websites.nku.edu [websites.nku.edu]
Technical Support Center: Catalyst Deactivation in Reactions Involving 2,4-Pentadien-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during chemical reactions involving 2,4-Pentadien-1-ol.
Troubleshooting Guides
A sudden or gradual loss of catalytic activity is a common challenge in heterogeneous catalysis. The following guides provide a structured approach to diagnosing and resolving catalyst deactivation.
Guide 1: Diagnosing the Cause of Deactivation
A systematic approach to identifying the root cause of catalyst deactivation is crucial for implementing an effective solution.
Initial Assessment:
-
Observe the change in performance: Is the deactivation rapid or gradual? Is there a loss of conversion, selectivity, or both?
-
Review operating conditions: Have there been any recent changes in temperature, pressure, feed composition, or flow rate?
-
Inspect the reactor and catalyst bed: Are there any visible signs of channeling, hot spots, or physical degradation of the catalyst?
Diagnostic Tree:
Caption: Troubleshooting flowchart for identifying the primary cause of catalyst deactivation.
Guide 2: Addressing Specific Deactivation Mechanisms
Once a potential cause has been identified, the following steps can be taken to confirm and address the issue.
Table 1: Troubleshooting Common Catalyst Deactivation Mechanisms
| Potential Cause | Symptoms | Confirmation Methods | Corrective Actions |
| Poisoning | Rapid loss of activity, often immediate upon introduction of a new feed batch.[1][2] | - Feed analysis for known poisons (e.g., sulfur, chlorine, carbon monoxide).[1][2] - Surface analysis of the catalyst (e.g., XPS, AES). | - Purify the feed to remove contaminants.[2] - Implement guard beds to trap poisons before they reach the main reactor. - For reversible poisoning, attempt regeneration by thermal treatment or washing.[2] |
| Coking/Fouling | Gradual decline in activity and selectivity.[3] Increased pressure drop across the catalyst bed.[3] | - Temperature-Programmed Oxidation (TPO) to quantify coke deposition.[4][5] - Thermogravimetric Analysis (TGA) to measure weight loss upon heating.[6] - Visual inspection of the catalyst for carbon deposits. | - Regenerate the catalyst by controlled oxidation (e.g., with air/O2 or ozone).[4][5][7][8][9] - Optimize reaction conditions (e.g., temperature, H2/hydrocarbon ratio) to minimize coke formation.[3] |
| Sintering | Gradual and often irreversible loss of activity.[10][11] | - Transmission Electron Microscopy (TEM) to observe metal particle size. - X-ray Diffraction (XRD) to measure crystallite size.[10] - Chemisorption to determine the active metal surface area.[10][11] | - Operate at lower temperatures if possible. - Select a catalyst with a more thermally stable support. - Consider using a catalyst with promoters that inhibit sintering.[10] |
| Leaching | Gradual loss of activity. Detection of the active metal in the product stream.[12][13] | - Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS) analysis of the reaction mixture. | - Choose a catalyst with stronger metal-support interactions. - Modify reaction conditions (e.g., pH, solvent) to reduce metal solubility. |
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of deactivation for catalysts used in this compound reactions?
A1: While specific data for this compound is limited, based on its structure as an unsaturated alcohol, the most probable causes of deactivation for common catalysts (e.g., Pd, Pt, Ni, Ru) are:
-
Coking: The formation of carbonaceous deposits on the catalyst surface is a common issue in alcohol reactions, leading to the blockage of active sites.[3]
-
Poisoning: Impurities in the feed, such as sulfur or chlorine compounds, can strongly adsorb to and deactivate metal catalysts.[1][2] Carbon monoxide, which can form from decomposition of the alcohol or solvent, is also a known poison for some metal catalysts.[1]
-
Sintering: At elevated temperatures, the small metal particles of the catalyst can agglomerate into larger ones, reducing the active surface area.[10][11]
Q2: How can I regenerate a coked catalyst?
A2: A common method for regenerating a coked catalyst is through controlled oxidation to burn off the carbon deposits.[4][5][9]
-
Typical Procedure: The catalyst is heated in a controlled flow of a dilute oxidant (e.g., 1-5% oxygen in nitrogen) at a temperature typically between 400-600°C.[5] The temperature is ramped slowly to avoid hotspots that could cause thermal damage to the catalyst.[4]
-
Alternative Oxidants: Ozone can be used for regeneration at lower temperatures (50-150°C), which can help prevent thermal degradation of the catalyst.[7][9] Carbon dioxide can also be used as a mild oxidant at higher temperatures.[4]
Q3: My palladium catalyst has lost activity during a hydrogenation reaction. What should I check first?
A3: For a palladium catalyst in a hydrogenation reaction, the most likely culprits for deactivation are:
-
Poisoning: Check the purity of your hydrogen and this compound feed for common poisons like sulfur compounds or carbon monoxide.[1]
-
Coking/Fouling: The reactant or products can sometimes polymerize on the catalyst surface, forming "green oil" or other carbonaceous deposits that block active sites.[14]
-
Leaching: In some solvent systems, palladium can leach from the support, leading to a gradual loss of activity.[13]
Q4: What is the expected lifetime of a catalyst in reactions with this compound?
A4: The lifetime of a catalyst is highly dependent on the specific reaction conditions (temperature, pressure, feed purity), the catalyst formulation, and the reactor type. Catalyst stability can range from hours to months. To assess the deactivation rate, it is common to monitor the temperature required to maintain a certain conversion level; an increase in this temperature over time indicates deactivation.[15]
Q5: Can I prevent catalyst deactivation?
A5: While all catalysts will eventually deactivate, their lifetime can be significantly extended by:
-
Using high-purity reactants and solvents.
-
Optimizing reaction conditions to minimize side reactions that lead to coke formation.
-
Operating at the lowest possible temperature that still provides an acceptable reaction rate to reduce sintering.
-
Selecting a catalyst with high stability for the specific reaction environment.
Experimental Protocols
Protocol 1: General Procedure for Assessing Catalyst Activity and Deactivation
This protocol outlines a general method for testing the performance of a fresh or regenerated catalyst and monitoring its deactivation over time.
Caption: Workflow for experimental evaluation of catalyst activity and deactivation.
Methodology:
-
Catalyst Loading: Accurately weigh the desired amount of catalyst and load it into the reactor.
-
Pre-treatment: Pretreat the catalyst as required (e.g., in-situ reduction in a hydrogen flow for hydrogenation catalysts).
-
Reaction Start-up: Introduce the reactant feed (this compound, solvent, and any other reagents) to the reactor at the desired temperature, pressure, and flow rate.
-
Sampling and Analysis: At regular time intervals, collect samples of the reaction mixture and analyze them using appropriate techniques (e.g., Gas Chromatography, HPLC) to determine the concentration of the reactant and products.
-
Performance Calculation: Calculate the conversion of this compound and the selectivity to the desired products at each time point.
-
Deactivation Assessment: Plot the conversion and selectivity as a function of time-on-stream. A decline in these parameters indicates catalyst deactivation. The deactivation rate can be quantified as the rate of activity loss over time.[16]
Protocol 2: General Procedure for Catalyst Regeneration by Coking Removal
This protocol provides a general method for regenerating a catalyst that has been deactivated by coke deposition.
Methodology:
-
Reactor Purge: After the reaction, stop the reactant flow and purge the reactor with an inert gas (e.g., nitrogen, argon) at the reaction temperature to remove any remaining reactants and products.
-
Cooling: Cool the reactor to a safe temperature before introducing the regeneration gas.
-
Regeneration: Introduce a dilute stream of an oxidizing gas (e.g., 1-5% O₂ in N₂) into the reactor.
-
Temperature Program: Slowly ramp the temperature to the desired regeneration temperature (typically 400-600°C).[5] Hold at this temperature until the coke combustion is complete, which can be monitored by analyzing the off-gas for CO₂.
-
Cooling and Purging: Once regeneration is complete, cool the reactor back to the reaction temperature under an inert gas flow.
-
Reactivation: The catalyst may require a pre-treatment step (e.g., reduction) before being used in the next reaction cycle.
Data Presentation
Table 2: Representative Data on Catalyst Deactivation in Alcohol Reactions (Illustrative)
| Catalyst | Reaction | Reactant | Temperature (°C) | Time on Stream (h) | Initial Conversion (%) | Final Conversion (%) | Deactivation Cause | Reference |
| Pt/C | Oxidation | 1,6-Hexanediol | 70 | 24 | ~95 | ~85 | Product Adsorption/Poisoning | [17] |
| Ni/La₂O₃-αAl₂O₃ | Steam Reforming | Ethanol | 650 | 20 | 100 | ~95 | Coking | [18] |
| Pd/AC | Hydrogenation | CO₂ to Formate | 120 | 20 | (Initial Productivity) | 20% Reduction | Sintering and Leaching | [13] |
| H-ZSM-5 | Dehydration | Ethanol | 300 | >1 | ~100 | Decreasing | Coking | [6] |
Note: This table provides illustrative data from reactions of other alcohols to demonstrate typical deactivation trends. Specific rates for this compound will depend on the exact catalyst and conditions used.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is coke formation on catalysts and how is it minimized? [eureka.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. ias.ac.in [ias.ac.in]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. products.evonik.com [products.evonik.com]
- 9. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing) DOI:10.1039/D5YA00015G [pubs.rsc.org]
- 10. gup.ub.gu.se [gup.ub.gu.se]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. rds.avantium.com [rds.avantium.com]
- 16. The mathematical catalyst deactivation models: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. addi.ehu.es [addi.ehu.es]
Technical Support Center: Stereoselective Reactions of 2,4-Pentadien-1-ol
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The focus is on improving the stereoselectivity of reactions involving 2,4-pentadien-1-ol and its derivatives, a common challenge in synthetic chemistry.
Troubleshooting Guide
This guide addresses specific issues encountered during experiments in a direct question-and-answer format.
Question 1: My asymmetric epoxidation of a this compound derivative is resulting in low enantiomeric excess (ee%). What are the likely causes and how can I improve it?
Answer: Low enantioselectivity in asymmetric epoxidation is a frequent challenge stemming from several factors. A systematic approach to optimization is recommended:
-
Catalyst and Ligand Integrity: Ensure the chiral ligand and metal precursor are of high purity, as impurities can disrupt the formation of the active chiral catalyst.[1] Strict anhydrous and anaerobic conditions are often necessary to prevent catalyst deactivation.[1]
-
Reaction Temperature: Temperature is a critical factor. Lowering the reaction temperature generally leads to higher enantiomeric excess by increasing the energy difference between the diastereomeric transition states.[1] If the reaction is currently run at room temperature, consider incrementally lowering it to 0 °C, -20 °C, or even -78 °C.[1]
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry.[1] Non-polar, non-coordinating solvents like toluene (B28343) or dichloromethane (B109758) are often preferred. If you are using a polar coordinating solvent, switching to a non-polar alternative may improve selectivity.[1]
-
Ligand Modification: The choice of the chiral ligand is paramount. If a standard ligand is providing poor results, explore derivatives with different steric or electronic properties. Fine-tuning the chiral pocket of the catalyst by modifying ligand substituents can enhance selectivity.[1] For instance, Ti(IV)-salan catalysts have shown high efficiency and enantioselectivity in the epoxidation of conjugated dienes.[2]
-
Oxidant and Additives: The choice of oxidant can be crucial. For Ti(IV)-salan systems, 30% hydrogen peroxide (H₂O₂) has proven effective.[2] In other systems, additives or co-catalysts may be necessary to enhance performance.[1]
Question 2: I am observing epoxidation at the double bond adjacent to the hydroxyl group, but I need to target the distal double bond. How can I control the regioselectivity?
Answer: The inherent directing effect of the hydroxyl group often favors epoxidation at the proximal C2-C3 double bond. Overcoming this requires a strategic choice of catalyst and conditions:
-
Directed vs. Non-Directed Epoxidation: Traditional methods like Sharpless epoxidation or reactions with peracids are functional group-directed, leading to epoxidation at the olefin adjacent to the hydroxyl group.[2]
-
Catalyst-Controlled Regioselectivity: To achieve distal-selective epoxidation, a catalytic system that overrides the directing effect of the hydroxyl group is necessary. A notable example is the Ti(IV)-salan catalyst (4), which, in combination with 30% H₂O₂, efficiently catalyzes the monoepoxidation of conjugated dienes at the distal position.[2] This regioselectivity is complementary to that achieved by directed methods.
-
Protecting Groups: In many cases, complex product mixtures can arise when the C1-hydroxyl is unprotected. Blocking the hydroxyl group with a protecting group, such as an acetate (B1210297), can prevent side reactions and improve the outcome of the desired transformation.[2]
Question 3: My Diels-Alder reaction with a this compound derivative shows poor diastereoselectivity (low endo:exo ratio). What can I do to improve it?
Answer: The stereochemical outcome of a Diels-Alder reaction is governed by kinetic and thermodynamic factors, which can be manipulated.
-
The Endo Rule: Diels-Alder reactions often favor the endo product due to secondary orbital interactions, which stabilize the transition state. This is considered the kinetically controlled product.
-
Reaction Temperature: Lower reaction temperatures typically enhance the formation of the kinetic (endo) product.[3] Conversely, higher temperatures can lead to equilibration and favor the more thermodynamically stable exo isomer.
-
Lewis Acid Catalysis: The use of a Lewis acid is a powerful technique to improve both the rate and stereoselectivity of Diels-Alder reactions.[3] Lewis acids coordinate to the dienophile, lowering its LUMO energy and amplifying the electronic effects that favor the endo transition state.[3]
-
Solvent Polarity: The polarity of the solvent can influence the stability of the transition state and affect the endo:exo ratio.[3] Experimenting with a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., dichloromethane, acetonitrile) is advisable.
Question 4: My reaction has a low yield and a significant amount of unreacted starting material. How can I improve the conversion?
Answer: Low conversion can be attributed to catalyst issues, suboptimal conditions, or incorrect stoichiometry.
-
Catalyst Deactivation: Ensure the catalyst is pure and handled under appropriate inert conditions if it is sensitive to air or moisture.[1][3]
-
Catalyst Loading: The amount of catalyst may be insufficient. Consider incrementally increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%).[1][3]
-
Reaction Time and Temperature: The reaction may not have reached completion. Increase the reaction time and monitor the progress via TLC or GC. While increasing the temperature can improve the rate, be aware that it may negatively impact stereoselectivity, requiring a careful balance.[1]
-
Reagent Stoichiometry: Verify that the stoichiometry of your reagents is correct. For example, ensure the dienophile or oxidant is present in the appropriate ratio to the diene.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence stereoselectivity in reactions with this compound?
The key factors are the reaction mechanism, the structure of the substrate, and the reaction conditions.[4] For this compound, this includes:
-
Catalyst/Reagent: Chiral catalysts, enzymes, or reagents are essential for enantioselective reactions.[5] The specific ligand or auxiliary used dictates the facial selectivity.
-
Temperature: Lower temperatures generally favor higher selectivity by exploiting smaller differences in activation energies between competing pathways.[1]
-
Solvent: Solvent polarity can influence transition state geometries and stabilities, thereby affecting diastereomeric and enantiomeric ratios.[1][3]
-
Substrate Geometry: The E or Z configuration of the double bonds in the pentadienol can significantly impact the stereochemical outcome, as certain catalysts may show a strong preference for one isomer.[2]
Q2: How can I determine the stereochemical outcome (e.g., enantiomeric excess, diastereomeric ratio) of my reaction?
The most common methods are:
-
Enantiomeric Excess (ee%): Determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis using a chiral stationary phase.[1]
-
Diastereomeric Ratio (dr): Typically determined by Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H NMR) by integrating the signals corresponding to the different diastereomers.
Q3: Does the hydroxyl group on this compound always direct the stereochemistry?
Not always. While the hydroxyl group can act as a powerful directing group through coordination to a metal center or through hydrogen bonding (as seen in Sharpless epoxidation), this effect can be either overridden or exploited.[2] In catalyst-controlled reactions, the inherent chirality and shape of the catalyst are the dominant factors in determining the stereochemical outcome, sometimes leading to selectivity opposite to that predicted by substrate direction.[2]
Data Presentation
Table 1: Survey of Catalytic Systems for Asymmetric, Distal-Selective Epoxidation of a this compound Derivative (Acetate Protected)
| Entry | Catalyst (mol%) | Oxidant | Temp (°C) | Time (h) | Yield (%) | dr (2:3) | ee% (of 2) |
| 1 | Ti(OiPr)₄ (10) | TBHP | -20 | 24 | 50 | >20:1 | 95 |
| 2 | V(O)(acac)₂ (10) | TBHP | 23 | 2 | 75 | 1:1 | — |
| 3 | Mn(salen) (10) | NaOCl | 0 | 4 | <5 | — | — |
| 4 | Ti-salan 4 (5) | 30% H₂O₂ | 23 | 24 | 85 | >20:1 | 97 |
Data adapted from a study on a model this compound substrate.[2] The diastereomeric ratio (dr) refers to the two possible distal epoxides. High dr indicates high selectivity for one diastereomer (2).
Experimental Protocols
Protocol 1: General Procedure for Ti(IV)-Salan Catalyzed Distal Epoxidation
This protocol is based on the highly regio- and enantioselective method developed for conjugated dienes.[2]
Materials:
-
This compound derivative (e.g., acetate protected)
-
Ti(IV)-salan catalyst 4
-
30% aqueous hydrogen peroxide (H₂O₂)
-
Dichloromethane (DCM) or other suitable solvent
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, syringe pump
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound derivative (1.0 eq) and the Ti(IV)-salan catalyst (0.05 eq).
-
Dissolve the solids in the chosen solvent (e.g., DCM).
-
Cool the mixture to the desired reaction temperature (e.g., 23 °C).
-
Add 30% H₂O₂ (1.1 - 1.5 eq) dropwise or via syringe pump over a period of 1-2 hours to control the reaction rate and temperature.
-
Stir the reaction vigorously and monitor its progress by Thin Layer Chromatography (TLC) or GC. The reaction may take several hours (e.g., 24 h).[2]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Analyze the product by NMR to determine yield and diastereomeric ratio, and by chiral HPLC/GC to determine enantiomeric excess.
Protocol 2: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol outlines a general method for improving endo-selectivity in Diels-Alder reactions.[3]
Materials:
-
This compound
-
Dienophile (e.g., maleic anhydride, N-phenylmaleimide)
-
Lewis Acid (e.g., AlCl₃, Et₂AlCl, BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the dienophile (1.0 eq) and anhydrous DCM.
-
Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Slowly add the Lewis acid (e.g., 1.1 eq of AlCl₃) portion-wise, ensuring the temperature remains low. Stir for 15-30 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at the reaction temperature.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography and analyze by NMR to determine the yield and endo:exo ratio.
Visualizations
Caption: Troubleshooting workflow for low stereoselectivity.
Caption: General workflow for a catalytic asymmetric reaction.
References
Validation & Comparative
A Comparative Guide to the Diels-Alder Reactivity of 2,4-Pentadien-1-ol and Other Common Dienes
The Diels-Alder reaction, a cornerstone of modern organic synthesis, offers a powerful and atom-economical method for the construction of six-membered rings. The choice of diene is critical to the success and stereochemical outcome of this [4+2] cycloaddition. This guide provides a comparative analysis of 2,4-pentadien-1-ol and other frequently utilized dienes—cyclopentadiene (B3395910), furan (B31954), and isoprene (B109036)—in the context of their Diels-Alder reactivity. This objective comparison, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in the strategic selection of dienes for their synthetic endeavors.
Reactivity and Stereoselectivity Overview
The reactivity of a diene in the Diels-Alder reaction is governed by several factors, including its ability to adopt the requisite s-cis conformation, the electronic nature of its substituents, and its inherent ring strain. Electron-donating groups on the diene generally accelerate the reaction by raising the energy of the highest occupied molecular orbital (HOMO), facilitating its interaction with the lowest unoccupied molecular orbital (LUMO) of the dienophile.
This compound is a functionalized acyclic diene that offers a hydroxyl group for subsequent transformations. Its performance in Diels-Alder reactions can be influenced by the stereochemistry of the diene and the reaction conditions. Lewis acid catalysis has been shown to significantly enhance its reactivity and selectivity.
Cyclopentadiene is a highly reactive diene due to its fixed s-cis conformation within the five-membered ring. It readily undergoes Diels-Alder reactions even at room temperature and typically exhibits high endo selectivity due to secondary orbital interactions.
Furan , an aromatic heterocycle, is a less reactive diene. Its aromatic character imparts a degree of stability that must be overcome for it to participate in cycloadditions. Diels-Alder reactions with furan are often reversible, and the product distribution can be subject to thermodynamic control, favoring the more stable exo adduct.
Isoprene (2-methyl-1,3-butadiene) is a simple, acyclic diene that serves as a benchmark for comparison. The methyl group acts as a weak electron-donating group, enhancing its reactivity compared to unsubstituted 1,3-butadiene. The regioselectivity of its reactions with unsymmetrical dienophiles is a key consideration.
Comparative Performance Data
The following tables summarize the performance of this compound and the selected alternative dienes in Diels-Alder reactions with various dienophiles, based on available experimental data.
| Diene | Dienophile | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |
| This compound | Methyl acrylate (B77674) | ZnMe₂ / (R)-BINOL | 98 | >99:<1 | [1] |
| Cyclopentadiene | Maleic Anhydride (B1165640) | Ethyl acetate (B1210297)/Hexane, 0°C to RT | High (not specified) | Predominantly endo | [2][3] |
| Cyclopentadiene | Methyl acrylate | Neat, 185°C | Good (not specified) | 1:1.85 (endo:exo) | [4] |
| Furan | Maleic Anhydride | THF, 50°C, 30 min, then RT, 48h | Not specified | Predominantly exo (thermodynamic) | [4][5] |
| Isoprene | Maleic Anhydride | Supercritical CO₂, 60°C, 100 atm | Not specified | Not specified | [6] |
| Isoprene | Acrylic Acid | DCM (solvent) | Not specified | Regioselective | [7] |
Note: Direct comparison of yields can be challenging due to variations in reaction conditions, scales, and purification methods reported in the literature.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Diels-Alder Reaction of this compound with Methyl Acrylate (Lewis Acid Catalyzed)[1]
-
To a solution of optically active BINOL in a suitable solvent, an equimolar amount of MeMgBr is added.
-
In a separate flask, this compound is treated with an equimolar amount of ZnMe₂.
-
The two mixtures are combined, and methyl acrylate is subsequently added.
-
The reaction is allowed to proceed until completion.
-
The reaction is quenched, and the bicyclic lactone product is isolated and purified using standard techniques.
Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride[2][3]
-
Maleic anhydride (2 g) is dissolved in ethyl acetate (8 mL) by warming.
-
Hexane (8 mL) is added, and the solution is cooled in an ice bath.
-
Freshly "cracked" cyclopentadiene (2 mL) is added to the cooled solution and swirled to mix.
-
The product crystallizes from the solution. The mixture is heated to redissolve the product and then allowed to recrystallize slowly.
-
The crystalline product is collected by suction filtration.
Diels-Alder Reaction of Furan with Maleic Anhydride[5]
-
To a 50 mL round-bottom flask, add a magnetic stir bar, 10.0 mL of tetrahydrofuran (B95107) (THF), and 5.0 g of maleic anhydride.
-
The flask is placed in a water bath on a hot plate and heated to 50°C with stirring until the maleic anhydride dissolves.
-
Once the solution is homogeneous, 3.5 mL of furan is added to the flask.
-
The solution is stirred at 50°C for 30 minutes.
-
The flask is then removed from the warm water bath and allowed to cool to room temperature.
-
The flask is corked and left to stand for 48 hours, during which time the product crystallizes.
-
The flask is placed in an ice bath for 10 minutes to complete crystallization.
-
The crystalline product is collected by vacuum filtration.
Diels-Alder Reaction of Isoprene with Acrylic Acid[7]
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the Diels-Alder reactions discussed.
References
Catalytic performance for 2,4-Pentadien-1-ol synthesis: a comparative study
A comprehensive review of current literature reveals a notable scarcity of direct comparative studies on the catalytic synthesis of 2,4-pentadien-1-ol. While this unsaturated alcohol is a recognized chemical entity, detailed investigations into its catalytic production, performance benchmarks, and comparative analysis with alternative catalysts are not extensively documented in readily available scientific and patent literature. This guide, therefore, aims to provide a foundational understanding by summarizing the available information on this compound and drawing relevant comparisons from the synthesis of structurally related compounds.
Chemical Profile of this compound
This compound is a C5 unsaturated alcohol with the molecular formula C₅H₈O.[1] Its structure consists of a five-carbon chain with two double bonds and a primary alcohol group. The IUPAC name for the most common isomer is (2E)-penta-2,4-dien-1-ol.[1]
| Property | Value |
| Molecular Formula | C₅H₈O |
| Molecular Weight | 84.12 g/mol |
| CAS Number | 4949-20-6 |
| IUPAC Name | (2E)-penta-2,4-dien-1-ol |
| SMILES | C=C/C=C/CO |
Table 1: Physicochemical Properties of this compound.[1]
Insights from the Synthesis of Analogous Compounds
Due to the limited data on this compound synthesis, we turn our attention to the production of similar molecules, such as pentadienes and other unsaturated alcohols, to infer potential synthetic strategies and catalytic systems.
Synthesis of Pentadienes
The synthesis of various pentadiene isomers has been documented through several routes, often involving dehydration or pyrolysis of oxygenated precursors. For instance, 1,4-pentadiene (B1346968) can be prepared by the pyrolysis of 1,5-pentanediol (B104693) diacetate.[2][3] This reaction is typically carried out at high temperatures (around 575°C) in a packed bed reactor.[2] While this is a thermal process, it highlights the use of diol derivatives as precursors for dienes.
Another approach involves the dehydration of diols. A patented method for preparing 2-methyl-1,3-pentadiene (B74102) utilizes a two-step dehydration of 2-methyl-2,4-pentanediol.[4] The first step, yielding 4-methyl-4-penten-2-ol, is catalyzed by ferric chloride loaded on montmorillonite.[4] The subsequent dehydration to the diene is catalyzed by weakly acidic catalysts like oxalic acid, citric acid, or potassium hydrogen sulfate.[4] This suggests that acid catalysts could be relevant for the dehydration of a suitable precursor to yield this compound.
Synthesis of Unsaturated Alcohols
The synthesis of other unsaturated alcohols can also provide clues. For example, 4-penten-1-ol (B13828) can be synthesized from tetrahydrofurfuryl chloride through a reaction with powdered sodium in ether.[5] While this is a stoichiometric reaction, it demonstrates a ring-opening approach to obtain an unsaturated alcohol. Catalytic routes to other unsaturated alcohols often involve selective hydrogenation of a more unsaturated precursor or dehydration of a diol.
Hypothetical Catalytic Pathways to this compound
Based on the synthesis of related compounds, we can propose potential, though currently unsubstantiated, catalytic routes to this compound.
Figure 1. Hypothetical catalytic routes to this compound.
Experimental Protocols: A General Framework
Given the absence of specific experimental data for the synthesis of this compound, a detailed, citable protocol cannot be provided. However, a general workflow for a hypothetical catalytic synthesis of an unsaturated alcohol is presented below. This framework is based on common laboratory practices for catalytic reactions.
Figure 2. Generalized experimental workflow for catalytic synthesis.
Conclusion and Future Outlook
The catalytic synthesis of this compound represents an underexplored area of research. The lack of direct comparative studies highlights a significant knowledge gap. Future research efforts could be directed towards exploring the catalytic routes proposed in this guide, particularly focusing on the selective hydrogenation and ring-opening of biomass-derived furfural, or the partial dehydrogenation of pentanediols. The development of efficient and selective catalysts for this transformation would be a valuable contribution to the field of green chemistry and the synthesis of fine chemicals. Further investigations are necessary to establish benchmark catalytic performances, detailed experimental protocols, and a thorough understanding of the reaction mechanisms involved in the synthesis of this compound.
References
- 1. 2,4-Pentadiene-1-ol | C5H8O | CID 6440184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Pentadiene - Wikipedia [en.wikipedia.org]
- 4. CN109824466B - Method for preparing 2-methyl-1, 3-pentadiene - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Validation of Analytical Methods for 2,4-Pentadien-1-ol Purity
For Researchers, Scientists, and Drug Development Professionals
In the development and manufacturing of pharmaceutical products, the purity of all components is of paramount importance. For a compound such as 2,4-Pentadien-1-ol, which may be used as a starting material or intermediate, rigorous analytical testing is necessary to ensure its quality and consistency. This guide provides a comparative overview of principal analytical techniques for determining the purity of this compound, complete with detailed experimental protocols and performance data to assist researchers in selecting the most suitable method for their specific needs. The validation of these methods is framed within the context of the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure regulatory compliance.[1][2][3][4]
Key Analytical Techniques for Purity Assessment
The selection of an appropriate analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the expected impurities, and the intended purpose of the analysis. For a volatile and unsaturated alcohol like this compound, Gas Chromatography (GC) is a primary technique. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy also offer viable, albeit different, approaches.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile compounds. GC separates components of a mixture based on their boiling points and interactions with a stationary phase, while MS provides identification and quantification based on the mass-to-charge ratio of ionized molecules.[5] This method offers high sensitivity and selectivity, enabling the identification of unknown impurities.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For compounds like this compound that lack a strong UV chromophore, derivatization may be necessary to enhance detection by UV-Vis or fluorescence detectors.[6] HPLC is particularly useful for non-volatile or thermally labile impurities that are not amenable to GC analysis.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an absolute method that can determine the purity of a substance without the need for a reference standard of the same compound.[7] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal. By comparing the integral of a signal from the analyte with that of a certified internal standard of known purity, the purity of the analyte can be accurately determined.
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of GC-MS, HPLC-UV (with derivatization), and qNMR for the purity determination of this compound.
| Technique | Principle | Analytes Detected | Pros | Cons |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on boiling point and polarity, followed by mass-based identification and quantification. | This compound and volatile impurities (e.g., isomers, residual solvents, by-products). | High sensitivity and selectivity; provides structural information for impurity identification.[5] | Requires sample volatilization, which may lead to degradation of thermally labile compounds; quantification requires a reference standard. |
| High-Performance Liquid Chromatography (HPLC-UV) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. | This compound (derivatized) and non-volatile or thermally labile impurities. | Suitable for a wide range of compounds; robust and reproducible. | May require derivatization for sensitive detection of analytes without a strong chromophore[6]; can consume significant volumes of organic solvents. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Purity determination based on the ratio of signal integrals of the analyte to a certified internal standard. | This compound and any proton-containing impurities. | Absolute quantification without the need for a specific reference standard of the analyte[7]; high precision and accuracy; provides structural information. | Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer; potential for signal overlap in complex mixtures. |
Method Validation According to ICH Q2(R2) Guidelines
The objective of analytical procedure validation is to demonstrate that it is suitable for its intended purpose.[2] The following table outlines the validation parameters and typical acceptance criteria for a purity assay of this compound.
| Validation Parameter | GC-MS | HPLC-UV | qNMR |
| Specificity | Baseline resolution of the main peak from impurities and degradation products. Peak purity analysis using MS. | Baseline resolution of the main peak. Peak purity assessment using a Diode Array Detector (DAD).[8] | Resolution of specific, non-overlapping signals for the analyte and internal standard. |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% | 99.0% - 101.0% |
| Precision (% RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% | Repeatability: ≤ 0.5%; Intermediate Precision: ≤ 1.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | Signal-to-Noise ratio of 3:1 | Dependent on the number of scans and spectrometer field strength. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | Signal-to-Noise ratio of 10:1 | Dependent on the number of scans and spectrometer field strength. |
| Robustness | Insensitive to small, deliberate variations in method parameters (e.g., flow rate, temperature).[9] | Insensitive to small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature).[9] | Insensitive to variations in parameters like pulse width and relaxation delay. |
Experimental Protocols
Proposed GC-MS Method for this compound Purity
This protocol is based on established methods for similar volatile alcohols.[5]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol (B129727) to prepare a stock solution of 1000 µg/mL.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with methanol to cover the expected concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the this compound sample in methanol to a final concentration within the calibration range.
-
-
Data Analysis: Identify the peak for this compound based on its retention time and mass spectrum. Quantify the purity by external standard calibration, calculating the area percentage of the main peak relative to the total peak area.
Proposed HPLC-UV Method with Pre-column Derivatization
This protocol is adapted from methods for short-chain alcohols that require derivatization for UV detection.[6]
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
-
Derivatization Reagent: A suitable UV-active derivatizing agent such as 3,5-Dinitrobenzoyl chloride.
-
Sample and Standard Derivatization:
-
In a reaction vial, mix a known amount of the sample or standard solution with an excess of the derivatizing agent and a catalyst (e.g., pyridine) in an aprotic solvent (e.g., acetonitrile).
-
Heat the mixture to ensure complete reaction (e.g., 60°C for 30 minutes).
-
Quench the reaction and dilute the mixture to a known volume with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Wavelength of maximum absorbance for the derivative (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Quantify the purity based on the peak area of the derivatized this compound using an external standard calibration curve.
Visualizations
Caption: Workflow for analytical method validation.
Caption: Comparison of analytical methods for purity.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Collaborative Study to Validate Purity Determination by <sup>1</sup>H Quantitative NMR Spectroscopy by Usin… [ouci.dntb.gov.ua]
- 8. Validation of Chromatographic Methods: Checking the Peak Purity and the Specificity of Methods with Diode Array Detecto… [ouci.dntb.gov.ua]
- 9. m.youtube.com [m.youtube.com]
A Comparative Analysis of Spectroscopic Data for 2,4-Pentadien-1-ol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison of 2,4-Pentadien-1-ol, 2,4-Pentadienal, and Methyl 2,4-Pentadienoate.
This guide provides an objective comparison of the spectroscopic data for this compound and two of its key derivatives: the corresponding aldehyde (2,4-pentadienal) and a methyl ester (methyl 2,4-pentadienoate). The differentiation of these compounds is crucial in various research and development settings, particularly in the synthesis and characterization of novel chemical entities. This document summarizes key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to facilitate their identification and characterization. Detailed experimental protocols are also provided.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of (2E,4E)-2,4-pentadien-1-ol, (2E,4E)-2,4-pentadienal, and methyl (2E,4E)-2,4-pentadienoate. These data have been compiled from various spectral databases and literature sources.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm, coupling constants in Hz)
| Compound | H1 (δ, mult, J) | H2 (δ, mult, J) | H3 (δ, mult, J) | H4 (δ, mult, J) | H5 (δ, mult, J) | Other Protons (δ, mult, J) |
| (2E,4E)-2,4-Pentadien-1-ol | 4.18 (d, J=5.0) | 5.80 (dt, J=15.0, 5.0) | 6.25 (dd, J=15.0, 10.5) | 5.65 (dt, J=15.0, 10.5) | 5.50 (d, J=15.0) | 1.5 (br s, -OH) |
| (2E,4E)-2,4-Pentadienal | 9.54 (d, J=8.0) | 6.15 (dd, J=15.0, 8.0) | 7.05 (dd, J=15.0, 10.0) | 6.30 (m) | 5.95 (m) | - |
| Methyl (2E,4E)-2,4-Pentadienoate | - | 5.80 (d, J=15.6) | 7.25 (dd, J=15.6, 10.4) | 6.05-6.20 (m) | 5.65-5.75 (m) | 3.73 (s, -OCH₃) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)
| Compound | C1 (δ) | C2 (δ) | C3 (δ) | C4 (δ) | C5 (δ) | Other Carbons (δ) |
| (2E,4E)-2,4-Pentadien-1-ol | 63.5 | 129.0 | 132.5 | 128.8 | 130.7 | - |
| (2E,4E)-2,4-Pentadienal | 193.5 | 136.0 | 152.0 | 130.0 | 138.0 | - |
| Methyl (2E,4E)-2,4-Pentadienoate | 167.3 | 120.9 | 144.8 | 129.0 | 135.2 | 51.5 (-OCH₃) |
Table 3: Infrared (IR) Spectroscopic Data (Characteristic Peaks in cm⁻¹)
| Compound | O-H Stretch | C=O Stretch | C=C Stretch | C-O Stretch | C-H (sp²) Stretch |
| (2E,4E)-2,4-Pentadien-1-ol | 3300-3400 (broad) | - | ~1650, ~1600 | ~1020 | ~3020 |
| (2E,4E)-2,4-Pentadienal | - | ~1680 (strong) | ~1635, ~1585 | - | ~3010 |
| Methyl (2E,4E)-2,4-Pentadienoate | - | ~1720 (strong) | ~1640, ~1595 | ~1260, ~1170 | ~3030 |
Table 4: Mass Spectrometry (MS) Data (Key Fragment Ions, m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| (2E,4E)-2,4-Pentadien-1-ol | 84 | 83 (M-H)⁺, 67 (M-OH)⁺, 55, 41, 39 |
| (2E,4E)-2,4-Pentadienal | 82 | 81 (M-H)⁺, 53 (M-CHO)⁺, 39 |
| Methyl (2E,4E)-2,4-Pentadienoate | 112 | 81 (M-OCH₃)⁺, 53, 39 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used to characterize this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
-
Sample of the compound of interest
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% TMS in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for the ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to assign the structure.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
Fourier Transform Infrared (FTIR) spectrometer
-
Sample holder (e.g., salt plates for neat liquids, ATR accessory)
-
Sample of the compound of interest
Procedure (using Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrument-related absorptions.
-
Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition:
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and correlate them with specific functional groups (e.g., O-H, C=O, C=C).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
Mass spectrometer (e.g., with Electron Ionization - EI source) coupled to a Gas Chromatograph (GC-MS)
-
Volatile solvent (e.g., dichloromethane (B109758) or methanol)
-
Sample of the compound of interest
Procedure (GC-MS with EI):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile solvent.
-
Instrument Setup:
-
Set the GC oven temperature program to ensure separation of the analyte from the solvent and any impurities.
-
Set the mass spectrometer to scan over a suitable mass range (e.g., m/z 35-300).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Data Acquisition: The sample will be vaporized, separated by the GC column, and then introduced into the mass spectrometer's ion source. The mass spectrometer will record the mass spectra of the eluting compounds.
-
Data Analysis:
-
Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).
-
Analyze the mass spectrum associated with this peak.
-
Identify the molecular ion peak (M⁺) to determine the molecular weight.
-
Analyze the major fragment ions to gain structural information.
-
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound and its derivatives.
A Comparative Guide to the Polymerization of 2,4-Pentadien-1-ol and Other Diene Monomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the polymerization performance of 2,4-pentadien-1-ol alongside two widely used diene monomers: 1,3-butadiene (B125203) and isoprene (B109036). While extensive experimental data exists for butadiene and isoprene, information on the polymerization of this compound is less prevalent in publicly available literature. This guide compiles the known data for the common dienes and offers a predictive comparison for this compound based on the principles of polymer chemistry, particularly the polymerization of functionalized dienes.
Executive Summary
1,3-butadiene and isoprene are foundational monomers in the synthetic rubber industry, readily polymerizing via various mechanisms to produce polymers with a range of properties. The introduction of a hydroxyl functional group in this compound presents both opportunities and challenges in its polymerization. The hydroxyl group can offer a site for post-polymerization modification, leading to materials with tailored functionalities. However, it can also complicate traditional polymerization methods, particularly anionic and coordination polymerization, due to its reactivity with common initiators and catalysts.
Monomer Structures and Properties
| Monomer | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Features |
| 1,3-Butadiene | CH₂=CH-CH=CH₂ | 54.09 | -4.4 | Simple conjugated diene, readily polymerizable. |
| Isoprene (2-methyl-1,3-butadiene) | CH₂=C(CH₃)-CH=CH₂ | 68.12 | 34.1 | Natural rubber monomer, provides good tack and strength. |
| This compound | CH₂=CH-CH=CH-CH₂OH | 84.12 | 139-140 | Conjugated diene with a primary alcohol functional group. |
Comparative Polymerization Performance
The polymerization of dienes can be broadly categorized into three main types: radical, anionic, and coordination polymerization. The performance of each monomer varies significantly with the chosen method.
Radical Polymerization
Radical polymerization is generally tolerant of functional groups.
| Parameter | 1,3-Butadiene | Isoprene | This compound (Predicted) |
| Initiators | AIBN, peroxides | AIBN, peroxides | AIBN, peroxides |
| Polymerization Rate | Moderate to high | Moderate | Potentially lower due to possible side reactions of the hydroxyl group. |
| Molecular Weight Control | Limited (high dispersity) | Limited (high dispersity) | Limited, potentially broader dispersity. |
| Polymer Microstructure | Mixture of 1,4-cis, 1,4-trans, and 1,2-vinyl | Mixture of 1,4-cis, 1,4-trans, 1,2- and 3,4-adducts | Expected mixture of 1,4- and 1,2-adducts. |
| Challenges | Cross-linking at high conversions. | Cross-linking, potential for side reactions. | Potential for chain transfer to the hydroxyl group, leading to branching and broader molecular weight distribution. |
Anionic Polymerization
Anionic polymerization offers excellent control over polymer architecture but is highly sensitive to protic functional groups.
| Parameter | 1,3-Butadiene | Isoprene | This compound |
| Initiators | Alkyllithiums (e.g., n-BuLi, sec-BuLi) | Alkyllithiums (e.g., n-BuLi, sec-BuLi) | Incompatible with standard alkyllithium initiators due to the acidic proton of the hydroxyl group. |
| Polymerization Rate | Fast | Fast | - |
| Molecular Weight Control | Excellent (narrow dispersity) | Excellent (narrow dispersity) | - |
| Polymer Microstructure | Controllable (solvent dependent) | Controllable (solvent dependent) | - |
| Workaround for Functional Monomers | - | - | Protection of the hydroxyl group (e.g., as a silyl (B83357) ether) is necessary before polymerization, followed by deprotection. This adds extra synthesis steps. |
Coordination Polymerization
Coordination polymerization, often using Ziegler-Natta or lanthanide-based catalysts, provides high stereocontrol.
| Parameter | 1,3-Butadiene | Isoprene | This compound |
| Catalysts | Ziegler-Natta (e.g., TiCl₄/AlR₃), Lanthanide-based | Ziegler-Natta, Lanthanide-based | Potentially Incompatible . The hydroxyl group can poison the catalyst by reacting with the metal center. |
| Polymerization Rate | High | High | - |
| Molecular Weight Control | Good to excellent | Good to excellent | - |
| Polymer Microstructure | High stereoregularity (e.g., high cis-1,4 content) | High stereoregularity (e.g., high cis-1,4 content, mimicking natural rubber) | - |
| Workaround for Functional Monomers | - | - | Similar to anionic polymerization, protection of the hydroxyl group is likely required. The choice of protecting group and catalyst system would be critical to avoid catalyst deactivation. |
Experimental Protocols
Detailed experimental protocols for the polymerization of butadiene and isoprene are well-established. Below are representative examples.
General Anionic Polymerization of Butadiene
Materials:
-
1,3-Butadiene (purified by passing through columns of activated alumina (B75360) and molecular sieves)
-
Cyclohexane (B81311) (anhydrous, purified)
-
sec-Butyllithium (s-BuLi) in cyclohexane (titrated)
-
Methanol (B129727) (for termination)
Procedure:
-
A flame-dried, argon-purged reactor is charged with cyclohexane.
-
The reactor is brought to the desired temperature (e.g., 50 °C).
-
A calculated amount of s-BuLi initiator is added via syringe.
-
Purified butadiene is then added to the reactor.
-
The polymerization is allowed to proceed for a set time, with the progress monitored by observing the disappearance of the monomer.
-
The polymerization is terminated by the addition of methanol.
-
The polymer is precipitated in a large excess of methanol, filtered, and dried under vacuum.
General Radical Polymerization of Isoprene
Materials:
-
Isoprene (inhibitor removed by washing with NaOH solution and distillation)
-
Toluene (solvent)
-
Azobisisobutyronitrile (AIBN) (recrystallized)
Procedure:
-
Isoprene, toluene, and AIBN are charged into a reaction vessel.
-
The mixture is degassed by several freeze-pump-thaw cycles.
-
The vessel is sealed under vacuum or inert atmosphere.
-
The reaction is heated to a specific temperature (e.g., 60-80 °C) to initiate polymerization.
-
After the desired reaction time, the vessel is cooled to stop the polymerization.
-
The polymer is isolated by precipitation in methanol and dried.
Visualizations
Logical Workflow for Polymerization of a Functional Diene
Caption: Workflow for polymerizing a diene with a reactive functional group.
Signaling Pathway: Anionic Polymerization Challenges with Protic Groups
Caption: Competing reactions in anionic polymerization with a hydroxyl-functionalized monomer.
Conclusion
While this compound presents an intriguing monomer for the synthesis of functional polydienes, its polymerization requires careful consideration of the chosen method. Radical polymerization appears to be the most direct route, though with potential challenges in controlling the polymer architecture. For more controlled polymerization techniques like anionic and coordination methods, protection of the hydroxyl group is a mandatory prerequisite. The resulting functional polymers could find applications in areas requiring post-polymerization modification, such as in the development of novel biomaterials, coatings, and drug delivery systems where the hydroxyl groups can be used for conjugation or to tune hydrophilicity. Further research is needed to establish detailed experimental protocols and to fully characterize the properties of poly(this compound).
Controlling Stereochemistry in Reactions of 2,4-Pentadien-1-ol: A Comparative Guide
For researchers, scientists, and drug development professionals, achieving precise control over the stereochemistry of molecules is paramount. 2,4-Pentadien-1-ol, a versatile building block, presents unique challenges and opportunities in stereoselective synthesis due to its two olefinic bonds and a stereogenic center upon reaction. This guide provides a comparative analysis of three powerful strategies for controlling the stereochemical outcome of reactions involving this substrate: Sharpless Asymmetric Epoxidation, Diels-Alder Reactions with chiral auxiliaries, and Enzymatic Kinetic Resolution.
This document outlines the experimental data, detailed protocols, and mechanistic pathways for each method, enabling an informed decision on the most suitable approach for a given synthetic goal.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the typical performance of each method in controlling the stereochemistry of this compound and its derivatives.
| Method | Key Transformation | Typical Stereochemical Control | Product(s) | Typical Yield (%) | Typical Enantiomeric/Diastereomeric Excess (%) |
| Sharpless Asymmetric Epoxidation | Epoxidation of one double bond | High enantioselectivity and diastereoselectivity | Chiral epoxy alcohol | 60-80% | >95% ee |
| Diels-Alder Reaction | [4+2] Cycloaddition | High endo/exo selectivity and diastereoselectivity (with chiral auxiliaries) | Chiral cyclic adducts | 70-95% | >90% de |
| Enzymatic Kinetic Resolution | Acylation of one enantiomer | High enantioselectivity | Enantioenriched alcohol and ester | ~50% for each resolved component | >95% ee |
Sharpless Asymmetric Epoxidation: A Reliably Enantioselective Approach
The Sharpless asymmetric epoxidation is a cornerstone of asymmetric synthesis, renowned for its ability to introduce chirality with high fidelity in allylic alcohols. In the case of divinylcarbinols like this compound, this reaction exhibits exceptional control, often leading to a single, highly enantioenriched mono-epoxide. This is due to a combination of an initial face-selective epoxidation followed by a kinetic resolution of the remaining unsaturated epoxide.[1]
Experimental Data for a Closely Related Substrate (1,4-Pentadien-3-ol):
| Tartrate Ligand | Product | Yield (%) | Enantiomeric Excess (%) |
| (+)-Diisopropyl Tartrate | (S,R)-epoxy alcohol | 63 | >99 |
| (–)-Diisopropyl Tartrate | (R,S)-epoxy alcohol | Not reported | Not reported |
Data obtained from a detailed procedure for the epoxidation of 1,4-pentadien-3-ol, a positional isomer of this compound.[1][2]
Experimental Protocol: Sharpless Asymmetric Epoxidation of 1,4-Pentadien-3-ol
This protocol is adapted from a literature procedure and serves as a representative example.[2]
Materials:
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
(+)-Diisopropyl tartrate ((+)-DIPT)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent
-
1,4-Pentadien-3-ol
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Molecular sieves (4Å)
Procedure:
-
A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with dichloromethane and cooled to -20 °C.
-
Titanium(IV) isopropoxide and (+)-diisopropyl tartrate are added sequentially.
-
The allylic alcohol (1,4-pentadien-3-ol) is then added to the cooled solution.
-
tert-Butyl hydroperoxide is added dropwise, maintaining the temperature below -20 °C.
-
The reaction is stirred at -20 °C and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of water.
-
The mixture is warmed to room temperature and stirred until a white precipitate forms.
-
The solid is filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Logical Workflow for Sharpless Epoxidation
Caption: Workflow for Sharpless Asymmetric Epoxidation.
Diels-Alder Reaction: Building Complexity with Stereocontrol
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. When a diene such as a derivative of this compound is reacted with a dienophile, new stereocenters are formed. The stereochemical outcome, particularly the endo/exo selectivity, can be influenced by the reaction conditions and the nature of the reactants. Furthermore, by employing chiral auxiliaries on the dienophile, high levels of diastereoselectivity can be achieved.
Illustrative Example: Diels-Alder Reaction of a Dienol with Maleic Anhydride (B1165640)
Experimental Protocol: General Procedure for a Diels-Alder Reaction
This protocol is a generalized procedure based on the reaction of a dienol with a dienophile.
Materials:
-
This compound derivative (as the diene)
-
Dienophile (e.g., N-phenylmaleimide, maleic anhydride)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Lewis acid catalyst (optional, e.g., Et₂AlCl)
Procedure:
-
To a solution of the dienophile in the chosen solvent, the diene is added.
-
If a Lewis acid is used, it is added to the cooled solution of the dienophile before the addition of the diene.
-
The reaction mixture is stirred at the appropriate temperature (ranging from -78 °C to reflux) and monitored by TLC.
-
Upon completion, the reaction is quenched (if a Lewis acid was used) with a suitable reagent (e.g., saturated aqueous NaHCO₃).
-
The organic layer is separated, washed, dried, and concentrated.
-
The product is purified by recrystallization or column chromatography.
Signaling Pathway of Stereocontrol in Diels-Alder Reactions
Caption: Stereochemical pathways in a Diels-Alder reaction.
Enzymatic Kinetic Resolution: A Green Approach to Enantiopurity
Enzymatic kinetic resolution offers a highly selective and environmentally friendly method for separating enantiomers. Lipases, in particular, are widely used to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. This allows for the separation of both enantiomers in high enantiomeric excess. Candida antarctica lipase (B570770) B (CALB) is a commonly used and highly effective enzyme for this purpose.
Expected Outcome for Enzymatic Resolution of this compound:
Based on literature for similar secondary alcohols, a kinetic resolution of racemic this compound using CALB and an acyl donor like vinyl acetate (B1210297) would be expected to yield one enantiomer as the corresponding acetate and the unreacted alcohol of the opposite configuration, both with high enantiomeric excess.
Experimental Protocol: General Procedure for Lipase-Catalyzed Kinetic Resolution
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (CALB)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., hexane, toluene)
Procedure:
-
To a solution of racemic this compound in an anhydrous organic solvent, the immobilized lipase and the acyl donor are added.
-
The suspension is stirred at a controlled temperature (often room temperature or slightly elevated).
-
The reaction progress is monitored by GC or HPLC to determine the conversion and enantiomeric excess of the substrate and product.
-
The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.
-
The enzyme is removed by filtration.
-
The solvent is evaporated, and the remaining alcohol and ester are separated by column chromatography.
Logical Relationship in Enzymatic Kinetic Resolution
Caption: Principle of enzymatic kinetic resolution.
Conclusion
The choice of method for controlling the stereochemistry of this compound reaction products depends on the desired final molecule and the specific synthetic strategy.
-
Sharpless Asymmetric Epoxidation is the method of choice for preparing highly enantioenriched epoxy alcohols, which are versatile intermediates for further transformations.
-
Diels-Alder Reactions , particularly with the use of chiral auxiliaries, provide an excellent route to complex cyclic structures with multiple, well-defined stereocenters.
-
Enzymatic Kinetic Resolution is a powerful and green alternative for obtaining both enantiomers of this compound in high optical purity, which is particularly valuable in pharmaceutical development.
By understanding the principles, experimental conditions, and expected outcomes of each of these powerful stereoselective methods, researchers can effectively navigate the synthesis of complex chiral molecules derived from this compound.
References
A Comparative Benchmarking Guide to the Synthesis of 1,3-Pentadiene from 2,4-Pentadien-1-ol and Alternative Precursors
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of 1,3-pentadiene (B166810), a valuable conjugated diene for various applications, is of significant interest. This guide provides a comparative analysis of the synthesis of 1,3-pentadiene from its allylic alcohol precursor, 2,4-pentadien-1-ol, alongside alternative synthetic routes from other readily available starting materials. The performance of each method is evaluated based on reported yields, reaction conditions, and catalyst systems, supported by detailed experimental protocols.
Comparison of Synthetic Routes to 1,3-Pentadiene
The following table summarizes the key performance indicators for the synthesis of 1,3-pentadiene from various precursors. This allows for a direct comparison of yields, catalyst systems, and reaction conditions.
| Starting Material | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound formate (B1220265) | 5% Pd/C | 80 | 3 | Not explicitly stated for this step, but part of a two-step process with a 51.8% overall yield from xylitol. |
| This compound (proposed) | tBuOK/Potassium 2,2-difluoroacetate | Not specified | Not specified | Method is general for allylic alcohols; specific yield for this substrate is not reported. |
| 2,3-Pentanediol | LaPO4 | Not specified | Not specified | 61.5[1] |
| 1,4-Pentanediol | K–Ce/ZrSi | Not specified | Not specified | 74.7 |
| 2-Methyltetrahydrofuran (2-MTHF) | Borosilicate B-MWW | 385 | Not specified | ~86 |
| 2-Methyltetrahydrofuran (2-MTHF) | SiO2/Al2O3 | 350 | 58 (continuous flow) | 68 (initial), 52 (final)[1] |
Reaction Pathways and Experimental Workflows
The synthesis of 1,3-pentadiene from this compound can be approached through two main strategies: a direct dehydration of the alcohol or a two-step process involving the deoxygenation of an intermediate, such as the corresponding formate ester. Alternative routes typically involve the dehydration of other pentanediols or the ring-opening and dehydration of cyclic ethers.
References
Comparative analysis of 2,4-Pentadien-1-ol and 1,4-pentadien-3-ol reactivity
A Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of synthetic organic chemistry, the nuanced reactivity of isomeric building blocks is a critical parameter influencing reaction outcomes and the efficiency of synthetic routes. This guide provides a comparative analysis of the reactivity of two isomeric pentadienols: the conjugated 2,4-pentadien-1-ol and the non-conjugated 1,4-pentadien-3-ol (B123337). This analysis is supported by established chemical principles, relevant experimental data from analogous systems, and detailed experimental protocols for key transformations.
Structural and Electronic Differences
The fundamental difference in the reactivity of this compound and 1,4-pentadien-3-ol stems from the arrangement of their double bonds. This compound possesses a conjugated π-system where the double bonds are separated by a single bond. This conjugation leads to delocalization of π-electrons across the four carbon atoms, resulting in enhanced thermodynamic stability compared to its non-conjugated counterpart.[1] In contrast, 1,4-pentadien-3-ol has isolated double bonds, meaning their electronic systems do not directly interact. This structural disparity dictates the distinct chemical behavior of each isomer.
Comparative Reactivity Profiles
Oxidation
The oxidation of primary and secondary alcohols to aldehydes and ketones is a fundamental transformation. The nature of the diene system influences the susceptibility of the alcohol to oxidation.
This compound , as a primary allylic alcohol, can be selectively oxidized to the corresponding α,β-unsaturated aldehyde, 2,4-pentadienal (B1594819). Mild oxidizing agents are crucial to prevent over-oxidation to the carboxylic acid.
1,4-Pentadien-3-ol , a secondary alcohol, is oxidized to the corresponding divinyl ketone, 1,4-pentadien-3-one.
| Reaction | Substrate | Oxidizing Agent | Typical Product | Expected Relative Rate |
| Oxidation | This compound | Pyridinium (B92312) chlorochromate (PCC) | 2,4-Pentadienal | Moderate to Fast |
| Oxidation | 1,4-Pentadien-3-ol | Swern Oxidation | 1,4-Pentadien-3-one | Moderate to Fast |
Note: Relative rates are estimated based on general principles. Allylic alcohols can sometimes exhibit faster oxidation rates due to stabilization of intermediates.
Electrophilic Addition
The reaction of the double bonds with electrophiles is a key indicator of reactivity.
In This compound , electrophilic attack on the conjugated system leads to a resonance-stabilized allylic carbocation. This results in the formation of both 1,2- and 1,4-addition products, with the product ratio often being dependent on reaction conditions (kinetic vs. thermodynamic control).[2][3]
The isolated double bonds in 1,4-pentadien-3-ol react independently, akin to simple alkenes. Electrophilic addition will typically follow Markovnikov's rule, leading to the formation of a carbocation on the more substituted carbon.[4]
| Reaction | Substrate | Reagent | Key Intermediate | Products |
| Electrophilic Addition | This compound | HBr | Resonance-stabilized allylic cation | 4-bromo-2-penten-1-ol (1,2-adduct) and 5-bromo-2-penten-1-ol (1,4-adduct) |
| Electrophilic Addition | 1,4-Pentadien-3-ol | HBr | Secondary carbocation | 4-bromo-1-penten-3-ol |
Cycloaddition Reactions
The ability to participate in cycloaddition reactions is a significant point of differentiation.
This compound , with its conjugated diene system, is a suitable substrate for the [4+2] Diels-Alder cycloaddition reaction. The presence of the hydroxyl group, an electron-donating group, can influence the reactivity and regioselectivity of the reaction.
1,4-Pentadien-3-ol , lacking a conjugated diene moiety, does not undergo the Diels-Alder reaction. However, under acidic conditions, it can undergo a characteristic electrocyclic ring-closure known as the Nazarov cyclization to form cyclopentenone derivatives.[5]
| Reaction | Substrate | Reactivity |
| Diels-Alder | This compound | Reactive |
| Diels-Alder | 1,4-Pentadien-3-ol | Unreactive |
| Nazarov Cyclization | This compound | Unreactive |
| Nazarov Cyclization | 1,4-Pentadien-3-ol | Reactive |
Acid-Catalyzed Dehydration
The acid-catalyzed removal of the hydroxyl group leads to different outcomes for the two isomers.
This compound , being a primary alcohol, would likely undergo dehydration via an E2 mechanism to form a more extended conjugated system, potentially leading to 1,3,5-hexatriene (B1211904) if a rearrangement occurs, though elimination to form 1,3-pentadiene (B166810) is more direct.
1,4-Pentadien-3-ol , a secondary alcohol, dehydrates via an E1 mechanism, forming a resonance-stabilized pentadienyl cation. This cation is a key intermediate in the Nazarov cyclization.[5][6]
Experimental Protocols
Oxidation of this compound with Pyridinium Chlorochromate (PCC)
Objective: To synthesize 2,4-pentadienal via the oxidation of this compound.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard glassware
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of this compound (1.0 eq) in anhydrous dichloromethane is prepared.
-
To this solution, pyridinium chlorochromate (PCC) (1.5 eq) and silica gel (an equal weight to PCC) are added.
-
The reaction mixture is stirred vigorously at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of silica gel, eluting with dichloromethane.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2,4-pentadienal.[7][8]
Nazarov Cyclization of 1,4-Pentadien-3-ol
Objective: To synthesize a cyclopentenone derivative from 1,4-pentadien-3-ol.
Materials:
-
A suitable derivative of 1,4-pentadien-3-ol (e.g., 3-(2-anilinyl)-1-phenyl-1,4-pentadien-3-ol for an interrupted Nazarov)
-
Lewis acid catalyst (e.g., FeBr₃)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of the 1,4-pentadien-3-ol derivative (1.0 eq) in anhydrous 1,2-dichloroethane (B1671644) in a flame-dried flask under an inert atmosphere, FeBr₃ (0.2 eq) is added.
-
The reaction mixture is stirred at a specified temperature (e.g., 80 °C) and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.[5][9]
Visualizing Reaction Pathways
Conclusion
The reactivity of this compound and 1,4-pentadien-3-ol is markedly different, a direct consequence of the presence or absence of a conjugated diene system. This compound, the conjugated isomer, is predisposed to reactions that leverage its delocalized π-system, such as the Diels-Alder reaction and 1,4-electrophilic additions. In contrast, 1,4-pentadien-3-ol behaves as a molecule with two independent alkene functionalities and a secondary alcohol, with its signature reactivity being the acid-catalyzed Nazarov cyclization. A thorough understanding of these distinct reactivity profiles is essential for the strategic design of synthetic routes in drug discovery and materials science, enabling researchers to select the appropriate isomer for the desired molecular architecture.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1,4-Pentadien-3-ol (922-65-6) for sale [vulcanchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to the Synthesis of 2,4-Pentadien-1-ol for Research Applications
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of key building blocks is paramount. 2,4-Pentadien-1-ol, a conjugated diene alcohol, serves as a valuable synthon in the construction of complex molecular architectures. This guide provides a comparative analysis of two prominent methods for its synthesis: the Horner-Wittig reaction and a sequential 1,4-elimination/[1][2]-Wittig rearrangement. This comparison is based on available experimental data from the chemical literature, offering insights into their respective methodologies and potential outcomes.
Comparison of Synthesis Methods
The selection of a synthetic route is often a trade-off between factors such as stereoselectivity, yield, and the availability of starting materials. Below is a summary of the two methods for synthesizing this compound. Please note that direct quantitative comparison is challenging due to variations in experimental setups reported in the literature.
| Parameter | Horner-Wittig Reaction | Sequential 1,4-Elimination/[1][2]-Wittig Rearrangement |
| Primary Outcome | Predominantly (Z)-penta-2,4-dien-1-ol | Stereoselective synthesis of (2Z,4E)-2,4-pentadien-1-ols |
| Key Reagents | Phosphine (B1218219) oxide, lactone, furan (B31954), n-Butyllithium | (E)-4-Alkoxy-2-butenyl benzoates, KOH, Pd catalyst, n-Butyllithium |
| Stereoselectivity | The geometry of one double bond can be controlled. | High Z-selectivity for the newly formed double bond is achieved. |
| Reaction Conditions | Typically involves low temperatures for the Wittig reaction. | Involves a palladium-catalyzed elimination and a subsequent rearrangement at low temperatures. |
| Reported Yields | Specific yield for the parent compound is not readily available in the provided literature. | High yields with excellent Z/E ratios (>20/1) have been reported for various substrates.[1] |
Experimental Protocols
Method 1: Horner-Wittig Reaction for (Z)-penta-2,4-dien-1-ol
This method provides a route to (Z)-penta-2,4-dien-1-ol by utilizing a Horner-Wittig reaction where a Z-double bond is protected as a Diels-Alder adduct with furan.[3]
Conceptual Steps:
-
Acylation: Acylation of methyl(diphenyl)phosphine oxide with a suitable lactone in the presence of a strong base (e.g., n-butyllithium) to form a Horner-Wittig intermediate. The Z-double bond is protected as a Diels-Alder adduct with furan.
-
Horner-Wittig Reaction: The intermediate phosphine oxide is then reacted with a suitable aldehyde to form the protected diene system.
-
Deprotection: Retro-Diels-Alder reaction to release the furan and unveil the (Z)-penta-2,4-dien-1-ol.
Method 2: Sequential 1,4-Elimination and[1][2]-Wittig Rearrangement
This approach offers a stereoselective synthesis of (2Z,4E)-2,4-pentadien-1-ols.[1][2]
Detailed Protocol:
-
1,4-Elimination: To a solution of an (E)-4-alkoxy-2-butenyl benzoate (B1203000) in a suitable solvent, potassium hydroxide (B78521) (KOH) and a palladium catalyst are added. The reaction mixture is stirred at room temperature to facilitate the Z-selective formation of an intermediary vinyl ether.
-
[1][2]-Wittig Rearrangement: The resulting vinyl ether is then treated with n-butyllithium (n-BuLi) at a low temperature (e.g., -78 °C). This step proceeds with retention of the stereochemistry of the vinyl ether to yield the desired (2Z,4E)-2,4-pentadien-1-ol.
-
Workup and Purification: The reaction is quenched with a suitable proton source (e.g., saturated aqueous ammonium (B1175870) chloride), and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.
Experimental Workflow and Decision Making
The choice between these synthetic routes will depend on the desired stereoisomer and the available starting materials. The following diagram illustrates a logical workflow for selecting a synthesis method for a target diene alcohol like this compound.
Caption: Workflow for selecting a synthesis method for this compound.
This guide provides a foundational understanding of two key synthetic strategies for this compound. For detailed, step-by-step instructions and safety information, researchers should consult the primary literature cited. The choice of method will ultimately be guided by the specific stereochemical requirements of the target molecule and the practical considerations of the laboratory setting.
References
- 1. Stereoselective Synthesis of (2Z,4E)-2,4-Pentadien-1-ols via Sequential 1,4-Elimination Reaction and [1,2]-Wittig Rearrangement Starting from (E)-4-Alkoxy-2-butenyl Benzoates [organic-chemistry.org]
- 2. Stereoselective synthesis of (2Z,4E)-2,4-pentadien-1-ols via sequential 1,4-elimination reaction and [1,2]-Wittig rearrangement starting from (E)-4-alkoxy-2-butenyl benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthesis of (Z)-penta-2,4-dien-1-ol and substituted (E)-pentadienols by the stereochemically controlled Horner–Wittig reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 2,4-Pentadien-1-ol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This document provides essential safety and logistical information for the disposal of 2,4-Pentadien-1-ol, an unsaturated alcohol that requires careful management due to its potential hazards.
Immediate Safety and Disposal Plan
The primary route for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2][3][4] Due to its chemical nature as an unsaturated alcohol, it has the potential to form explosive peroxides over time, a critical safety consideration in its handling and disposal.[2]
Operational Procedures for Disposal:
-
Waste Identification and Segregation:
-
Clearly label containers of this compound waste with "Hazardous Waste" and the full chemical name.
-
Do not mix this compound waste with other solvent streams to prevent potentially dangerous reactions.
-
-
Container Management:
-
Use appropriate, tightly sealed containers for waste accumulation.
-
Ensure the exterior of the waste container is clean and free of contamination.
-
Do not fill waste containers beyond 90% capacity to allow for vapor expansion.
-
-
Storage:
-
Peroxide Formation Management:
-
Crucially, this compound is a potential peroxide-forming chemical.
-
Regularly test for the presence of peroxides (e.g., quarterly) using appropriate test strips.[5] Record test dates and results on the container.
-
Dispose of the chemical before its expiration date or if peroxide formation is detected.[5]
-
If visible crystals, discoloration, or stratification are observed in the container, do not move or open it. [7] This may indicate the presence of dangerous levels of peroxides. Immediately contact your institution's Environmental Health and Safety (EHS) department for assistance.[6][8]
-
-
Arranging for Disposal:
-
Contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with a complete and accurate description of the waste, including its chemical composition.
-
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1][2][3][4] |
| Primary Hazard | Combustible liquid, Potential for explosive peroxide formation. | [2] |
| Peroxide Testing Frequency | Quarterly (recommended for peroxide-forming chemicals). | [5] |
| Peroxide Concentration Requiring Special Handling | > 100 ppm may require specific disposal procedures; > 400 ppm requires immediate EHS evaluation. | [8] |
| Recommended Discard Timeframe (for peroxide formers) | Within 6 months of opening (or 1 year if unopened and not tested). | [6] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and hazardous waste management guidelines.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Peroxide Formers Waste Disposal | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 8. 8.4.7 Peroxide-Forming Chemical (PFC) Disposal Requirements | UMN University Health & Safety [hsrm.umn.edu]
Essential Safety and Operational Guidance for 2,4-Pentadien-1-ol
Disclaimer: No specific Safety Data Sheet (SDS) for 2,4-Pentadien-1-ol (CAS #4949-20-6) was located. The following guidance is based on the safety profiles of structurally similar chemicals, including other dienols such as (E,E)-2,4-Heptadien-1-ol, (E,E)-2,4-Octadien-1-ol, and (E,E)-hexa-2,4-dien-1-ol. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use.
This document provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to establish safe laboratory practices and ensure proper disposal.
Hazard Summary and Personal Protective Equipment (PPE)
Based on data from analogous compounds, this compound is anticipated to be a skin and eye irritant and potentially harmful if it comes into contact with the skin.[1][2] Therefore, a comprehensive PPE strategy is essential to minimize exposure.
Recommended Personal Protective Equipment:
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in situations with a significant splash hazard.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are required. While specific breakthrough times for this compound are not available, nitrile or neoprene gloves are generally recommended for handling similar chemicals.[3] Gloves must be inspected before use and disposed of after contact or signs of degradation.
-
Lab Coat: A flame-resistant lab coat or apron should be worn over personal clothing to protect against splashes.
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. If exposure limits are likely to be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4][5]
-
Footwear: Closed-toe shoes must be worn in the laboratory at all times.
Quantitative Hazard Data (Based on Structurally Similar Compounds)
Since no specific quantitative exposure limits for this compound were found, the following table summarizes the GHS hazard classifications for a closely related and studied compound, (E,E)-2,4-Hexadien-1-ol. This information should be considered as indicative of the potential hazards of this compound.
| Hazard Classification | Category | Hazard Statement |
| Acute Dermal Toxicity | Category 3 | H311: Toxic in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |
| Flammable Liquids | Category 4 | H227: Combustible liquid |
Data derived from the safety data sheet for (E,E)-2,4-Hexadien-1-ol.[1][6][7]
Experimental Protocol: Safe Handling and Use
-
Preparation: Before handling this compound, ensure that a chemical fume hood is operational and that all required PPE is readily available and in good condition. An eyewash station and safety shower should be accessible.[5]
-
Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Wear the recommended PPE at all times.
-
Avoid direct contact with skin and eyes.
-
Keep the container tightly closed when not in use.
-
Prevent the formation of aerosols or vapors.
-
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.[6][8]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all liquid waste containing this compound in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
Contaminated solid waste, such as gloves, absorbent materials, and empty containers, should be collected in a separate, clearly labeled hazardous waste container.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage of Waste: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][6] Do not dispose of this compound down the drain.
Visual Safety Workflows
Caption: PPE selection workflow for handling this compound.
Caption: Disposal plan for this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
